molecular formula C10H15NO2S B193189 4-tert-Butylbenzenesulfonamide CAS No. 6292-59-7

4-tert-Butylbenzenesulfonamide

Cat. No.: B193189
CAS No.: 6292-59-7
M. Wt: 213.3 g/mol
InChI Key: KYDZEZNYRFJCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bosentan Related Compound 2 is an intermediate as well as a degradation impurity of the endothelin receptor antagonist Bosentan.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDZEZNYRFJCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278754
Record name 4-tert-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-59-7
Record name 4-tert-Butylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6292-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6292-59-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HBX5G8GUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-tert-Butylbenzenesulfonamide (t-BBSA), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, spectral data, synthesis protocols, and chemical reactivity. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies are provided, and logical workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and process development.

Introduction

This compound, with the CAS number 6292-59-7, is a white solid organic compound.[1] Its molecular structure features a sulfonamide group and a tert-butyl group attached to a benzene ring at the para position.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in organic synthesis. Notably, it is a crucial intermediate in the production of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.[1][2] It is also recognized as a degradation impurity of Bosentan, highlighting its importance in pharmaceutical quality control.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂S[1]
Molecular Weight 213.30 g/mol [3]
Appearance White solid[1]
Melting Point 136-138 °C[1]
Boiling Point (Predicted) 337.2 ± 35.0 °C[1]
pKa (Predicted) 10.22 ± 0.10[1]
Solubility Slightly soluble in chloroform, sparingly soluble in ethyl acetate.[1]

Spectral Data

Detailed spectral analysis is essential for the identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation patterns.

  • GC-MS: The gas chromatography-mass spectrometry data is available and can be used for identification.[3]

  • LC-MS: Liquid chromatography-mass spectrometry data shows a precursor m/z of 214.0896 [M+H]⁺.[3]

  • Fragmentation: Key fragment peaks are observed at m/z 197.063, 151.1118, 105.0702, and 91.0544.[3] The loss of SO₂ is a common fragmentation pathway for benzenesulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern for the aromatic protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch3500 - 3300 (medium)
C-H Stretch (Aromatic)3100 - 3000 (medium)
C-H Stretch (Aliphatic)2960 - 2850 (strong)
S=O Stretch (Asymmetric and Symmetric)1350 - 1300 and 1160 - 1120 (strong)
C=C Stretch (Aromatic)1600 - 1450 (medium)

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the ammonolysis of 4-tert-butylbenzenesulfonyl chloride.

Experimental Protocol

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol, 2.30 g)

  • Dichloromethane (100 mL)

  • Concentrated ammonia (100 mmol, 50 mL, 10 equivalents)

Procedure:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane is prepared in a 500 mL round-bottom flask and cooled to 0 °C in an ice bath.

  • Concentrated ammonia is added slowly to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred continuously for 20 hours.

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.

  • The resulting slurry is filtered through a Büchner funnel to afford 4-(tert-butyl)benzenesulfonamide as a white solid.

  • The typical yield for this reaction is approximately 75%.[2]

Synthesis_Workflow start Start step1 Dissolve 4-(tert-butyl)benzenesulfonyl chloride in Dichloromethane at 0 °C start->step1 step2 Slowly add Concentrated Ammonia step1->step2 step3 Warm to Room Temperature and Stir for 20 hours step2->step3 step4 Solvent Evaporation (Reduced Pressure) step3->step4 step5 Filter the Slurry step4->step5 end This compound (White Solid) step5->end

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the sulfonamide functional group and its role as a precursor in multi-step organic syntheses.

Role as a Pharmaceutical Intermediate

The most significant application of this compound is as a key intermediate in the synthesis of Bosentan.[1] The synthesis of Bosentan involves the reaction of this compound with other complex molecules.[1]

Bosentan_Synthesis_Relationship tBBSA This compound Bosentan Bosentan tBBSA->Bosentan Key Building Block Intermediate Other Reagents and Intermediates Intermediate->Bosentan

Caption: Role of this compound in Bosentan synthesis.
Potential in Catalyst Design

Ongoing research is exploring the use of this compound in the design of catalysts.[1] Specifically, it is being investigated for its potential in developing iron phthalocyanine complexes for olefin oxidation processes.[1]

Safety and Handling

This compound is classified as an irritant.[3] It may cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with significant importance in the pharmaceutical industry, primarily as an intermediate for the synthesis of Bosentan. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a readily accessible and versatile building block for organic chemists. Further research into its applications in catalysis and materials science may unveil new opportunities for this compound. This guide provides a foundational understanding of its core chemical properties to aid researchers and professionals in their work.

References

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide (CAS 6292-59-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzenesulfonamide is a chemical compound with the CAS number 6292-59-7.[1] It is a white solid that serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Notably, it is a key building block and a known degradation impurity of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in drug development.

Chemical and Physical Properties

This compound is characterized by a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[1] This structure influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Descriptors

IdentifierValueSource
IUPAC NameThis compound[4]
CAS Number6292-59-7[4]
Molecular FormulaC₁₀H₁₅NO₂S[1][4]
InChIInChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)[4]
InChIKeyKYDZEZNYRFJCSA-UHFFFAOYSA-N[4]
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[4]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight213.3 g/mol [1]
Melting Point136-138°C[1]
Boiling Point (Predicted)337.2 ± 35.0°C[1]
pKa (Predicted)10.22 ± 0.10[1]
SolubilitySlightly soluble in chloroform, sparingly soluble in ethyl acetate.[1]
AppearanceWhite solid[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Experimental Protocol 1: Synthesis from Benzene Sulfonamide

This method involves the reaction of benzene sulfonamide with a tert-butylating agent.[1]

  • Materials:

    • Benzene sulfonamide

    • tert-Butyl acrylate or tert-butyl propionate

    • Hafnium or zirconium tetrachloride (catalyst)

    • N-methyl pyrrolidone (solvent)

    • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

  • Procedure:

    • In a suitable reaction vessel, dissolve benzene sulfonamide in N-methyl pyrrolidone.

    • Add a catalytic amount of hafnium or zirconium tetrachloride to the solution.

    • Add tert-butyl acrylate or tert-butyl propionate to the reaction mixture.

    • Heat the mixture to approximately 150°C under reflux conditions.

    • Monitor the progress of the reaction using HPLC until the starting materials are completely consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • Isolate the product by decompression and desolventization to yield high-purity this compound.[1]

Experimental Protocol 2: Synthesis from 4-tert-Butylbenzenesulfonic Acid

This protocol involves the conversion of the corresponding sulfonic acid to the sulfonamide. The synthesis of the starting material, 4-tert-butylbenzenesulfonic acid, is also described.

  • Part A: Synthesis of 4-tert-butylbenzenesulfonic acid [5][6]

    • Materials:

      • tert-Butylbenzene

      • Fuming sulfuric acid (oleum)

      • Sodium bicarbonate

      • Sodium chloride

      • Water

      • Ice

    • Procedure:

      • In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25°C using an ice bath.

      • After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.

      • Pour the reaction mixture into water.

      • Partially neutralize the solution by carefully adding sodium bicarbonate.

      • Filter the solution to remove any solid impurities.

      • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.

      • Cool the solution in an ice bath to crystallize the product.

      • Collect the crystals by filtration and wash with a saturated sodium chloride solution.

      • The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.[5][6]

  • Part B: Conversion to this compound (General procedure)

    • Materials:

      • 4-tert-Butylbenzenesulfonic acid

      • Thionyl chloride or a similar chlorinating agent

      • Ammonia (aqueous or gaseous)

      • An appropriate organic solvent (e.g., dichloromethane)

    • Procedure:

      • Convert 4-tert-butylbenzenesulfonic acid to 4-tert-butylbenzenesulfonyl chloride by reacting it with a chlorinating agent like thionyl chloride.

      • Dissolve the resulting 4-tert-butylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.

      • React the solution with an excess of ammonia (either bubbled through the solution or as a concentrated aqueous solution) to form this compound.

      • The product can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

G cluster_0 Synthesis of this compound Benzene Sulfonamide Benzene Sulfonamide Reaction Reaction Benzene Sulfonamide->Reaction tert-Butyl Acrylate tert-Butyl Acrylate tert-Butyl Acrylate->Reaction Product Mixture Product Mixture Reaction->Product Mixture Catalyst (HfCl4/ZrCl4) Catalyst (HfCl4/ZrCl4) Catalyst (HfCl4/ZrCl4)->Reaction Filtration Filtration Product Mixture->Filtration Purification Purification Filtration->Purification This compound This compound Purification->this compound

Synthesis Workflow of this compound.

Role in Drug Development: Synthesis of Bosentan

This compound is a pivotal intermediate in the industrial synthesis of Bosentan.[2][7] The process generally involves the reaction of this compound with a substituted pyrimidine derivative.

Experimental Protocol: Synthesis of Bosentan from this compound

This protocol is a generalized representation based on patent literature.[7][8][9]

  • Materials:

    • This compound

    • 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine

    • Potassium carbonate or other suitable base

    • Methyl isobutyl ketone (MIBK) or other suitable solvent

    • Tetrabutylammonium bromide (phase transfer catalyst)

    • Ethylene glycol

    • Potassium tert-butylate or another strong base

  • Procedure:

    • Step 1: Formation of the intermediate

      • To a suspension of potassium carbonate in MIBK, add this compound, 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine, and a catalytic amount of tetrabutylammonium bromide.[9]

      • Heat the suspension to reflux and remove the water that forms during the reaction azeotropically.[9]

      • Continue refluxing for several hours until the reaction is complete.[9]

      • Cool the reaction mixture and dilute with water to isolate the intermediate product, 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide.[9]

    • Step 2: Formation of Bosentan

      • Add the intermediate from Step 1 to a solution of a strong base, such as potassium tert-butylate, in ethylene glycol under an inert atmosphere.[8]

      • Heat the mixture to around 110°C and maintain for an extended period (e.g., 24 hours).[8]

      • Cool the solution and dilute with water to induce crystallization.[8]

      • Filter the suspension to collect the crude Bosentan, which can be further purified by recrystallization.[8]

G cluster_1 Synthesis of Bosentan This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Substituted Bipyrimidine Substituted Bipyrimidine Substituted Bipyrimidine->Coupling Reaction Intermediate Intermediate Coupling Reaction->Intermediate Ethylene Glycol Addition Ethylene Glycol Addition Intermediate->Ethylene Glycol Addition Bosentan Bosentan Ethylene Glycol Addition->Bosentan

Simplified Workflow for Bosentan Synthesis.

Biological Context and Significance

While this compound is primarily an intermediate, the broader class of benzenesulfonamide derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[10][11][12] However, the primary biological relevance of this compound is its role as a precursor to Bosentan.

Bosentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors.[13][14][15] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, Bosentan leads to vasodilation, reduced pulmonary arterial pressure, and inhibition of smooth muscle proliferation.[13][14][16]

G cluster_2 Bosentan Mechanism of Action Endothelin-1 (ET-1) Endothelin-1 (ET-1) ETA Receptor ETA Receptor Endothelin-1 (ET-1)->ETA Receptor Binds ETB Receptor ETB Receptor Endothelin-1 (ET-1)->ETB Receptor Binds Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Smooth Muscle Proliferation Smooth Muscle Proliferation ETA Receptor->Smooth Muscle Proliferation Vasodilation (NO, PGI2 release) Vasodilation (NO, PGI2 release) ETB Receptor->Vasodilation (NO, PGI2 release) Bosentan Bosentan Bosentan->ETA Receptor Blocks Bosentan->ETB Receptor Blocks

Signaling Pathway of Bosentan Action.

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Several analytical techniques are employed for its characterization.

Table 3: Analytical and Spectroscopic Data

TechniqueData and InterpretationSource
HPLC Purity is typically determined by HPLC, with standards often exceeding 98.0%. It is also used to monitor reaction progress during synthesis.[1]
GC-MS Gas Chromatography-Mass Spectrometry can be used for identification and quantification. The mass spectrum provides information on the molecular weight and fragmentation pattern.[4][17]
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (as two doublets for a 1,4-disubstituted ring) and a singlet for the tert-butyl group.[5]
¹³C NMR The carbon-13 NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons.[5]
IR Spectroscopy The FT-IR spectrum would display characteristic absorption bands for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), C-H stretches, and C=C stretches of the aromatic ring.[5]
Mass Spectrometry Provides the molecular weight of the compound. The molecular ion peak would be observed at m/z 213.3.[4]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): It is recommended to wear protective gloves, eye protection, and appropriate clothing to minimize exposure.[1]

  • Handling: Use in a well-ventilated area. Avoid dust formation. Do not breathe vapors, mist, or gas.[18]

  • Storage: Store in a sealed container at room temperature to maintain stability.[1]

  • First Aid: In case of contact with skin, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[18]

Conclusion

This compound (CAS 6292-59-7) is a commercially significant chemical intermediate, primarily valued for its indispensable role in the synthesis of the pharmaceutical agent Bosentan.[1] Its well-defined chemical and physical properties, along with established synthetic routes, make it a reliable building block in complex organic synthesis. While the compound itself does not have direct therapeutic applications, its importance in the production of life-saving medications for pulmonary arterial hypertension underscores its relevance to the pharmaceutical industry.[1] Ongoing research may explore its potential in other synthetic applications, leveraging its unique chemical structure.[1] Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its molecular structure, physicochemical properties, and provides explicit experimental protocols for its synthesis and purification. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are summarized for characterization purposes. Furthermore, this guide elucidates the role of this compound as a crucial building block in the synthesis of Bosentan, an endothelin receptor antagonist. A detailed visualization of the endothelin signaling pathway is provided to contextualize the biological significance of targeting this pathway in drug development.

Molecular Structure and Chemical Properties

This compound, with the CAS number 6292-59-7, is a white solid organic compound.[1] Its molecular structure consists of a benzene ring substituted with a tert-butyl group at the para position and a sulfonamide group.[1] This structure imparts specific chemical properties that are crucial for its role as a synthetic intermediate.[1]

Chemical Identifiers:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₀H₁₅NO₂S[1][2]

  • Molecular Weight: 213.3 g/mol [1][2]

  • SMILES: CC(C)(C)c1ccc(cc1)S(N)(=O)=O[2]

  • InChIKey: KYDZEZNYRFJCSA-UHFFFAOYSA-N[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point136-138 °C[1]
Boiling Point (Predicted)337.2 ± 35.0 °C[1]
SolubilitySlightly soluble in chloroform, sparingly soluble in ethyl acetate.[1]
pKa (Predicted)10.22 ± 0.10[1]

Spectroscopic Data for Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8Doublet2HAromatic protons ortho to SO₂NH₂
~ 7.5Doublet2HAromatic protons ortho to C(CH₃)₃
~ 4.7Singlet (broad)2H-SO₂NH₂
~ 1.3Singlet9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 155Aromatic C attached to C(CH₃)₃
~ 140Aromatic C attached to SO₂NH₂
~ 128Aromatic CH ortho to SO₂NH₂
~ 126Aromatic CH ortho to C(CH₃)₃
~ 35Quaternary C of tert-butyl group
~ 31CH₃ of tert-butyl group
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3350-3250N-H stretch (sulfonamide)
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch (tert-butyl)
1350-1300 and 1180-1160S=O stretch (asymmetric and symmetric)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment
213[M]⁺ (Molecular Ion)
198[M - CH₃]⁺
156[M - C(CH₃)₃]⁺
140[M - SO₂NH]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(tert-butyl)benzenesulfonyl chloride.

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Concentrated ammonia (NH₄OH)

  • 500 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Brinell funnel

Procedure:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.

  • Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is slowly added to the flask with stirring while maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.

  • The resulting slurry is filtered through a Brinell funnel to afford this compound as a white solid.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot water is added dropwise to the solution until the point of incipient cloudiness.

  • The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • The purified crystals are collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold ethanol-water mixture.

  • The crystals are dried in a vacuum oven.

Role in Drug Development: Synthesis of Bosentan

This compound is a critical intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][3] The sulfonamide group of this compound participates in a nucleophilic substitution reaction, forming a key bond in the final Bosentan molecule. The tert-butyl group provides the necessary steric and electronic properties for the molecule's activity.[4]

The general workflow for the synthesis of Bosentan highlights the importance of this compound.

G cluster_start Starting Materials cluster_reaction1 Condensation Reaction cluster_intermediate Intermediate cluster_reaction2 Final Step cluster_product Final Product A 4,6-dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine C Nucleophilic Aromatic Substitution A->C B This compound B->C D N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl) -4-tert-butylbenzenesulfonamide C->D E Reaction with Ethylene Glycol D->E F Bosentan E->F

Synthesis of Bosentan Workflow

Biological Context: The Endothelin Signaling Pathway

Bosentan exerts its therapeutic effect by blocking endothelin receptors (ET-A and ET-B).[2] Endothelins are potent vasoconstrictor peptides that play a crucial role in vascular homeostasis.[2] The binding of endothelin-1 (ET-1) to its receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation.[1][2] By antagonizing these receptors, Bosentan prevents these downstream effects, leading to vasodilation and a reduction in blood pressure.

The simplified endothelin signaling pathway is depicted below:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds Gq Gq protein ETAR->Gq Activates ETBR->Gq Activates Bosentan Bosentan Bosentan->ETAR Blocks Bosentan->ETBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Endothelin Signaling Pathway

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an ideal intermediate for the synthesis of complex molecules like Bosentan. This guide has provided a detailed technical overview of its properties, synthesis, and the biological rationale for its use in drug development. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound. A thorough understanding of its chemistry and biological context is essential for the continued development of novel therapeutics targeting the endothelin system and beyond.

References

4-tert-Butylbenzenesulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-butylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate or encounter it as a related impurity. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided.

Core Physical and Chemical Properties

This compound, also known by synonyms such as 4-(1,1-Dimethylethyl)benzenesulfonamide and p-tert-butylbenzenesulfonamide, is a white to off-white solid crystalline powder.[1][2] Its chemical structure consists of a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[3] This compound is a notable intermediate and a degradation impurity of the endothelin receptor antagonist, Bosentan.[1][3]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Appearance White to off-white solid/powder to crystal[1][2][3]
Melting Point 136-142 °C[1][2][3][4]
Boiling Point (Predicted) 337.2 ± 35.0 °C[1][3]
Density (Predicted) 1.152 ± 0.06 g/cm³[1]
Solubility Slightly soluble in Chloroform, Sparingly soluble in Ethyl Acetate[1][3]
pKa (Predicted) 10.22 ± 0.10[1][3]
Table 2: Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₂S[3][4][5]
Molecular Weight 213.3 g/mol [3][6][7]
CAS Number 6292-59-7[3][5][6]
IUPAC Name This compound[5][6]
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[4]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common laboratory-scale methods.

Protocol 1: Synthesis from 4-(tert-Butyl)benzenesulfonyl Chloride

This method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride

  • Dichloromethane

  • Concentrated ammonia solution

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Brinell funnel

Procedure:

  • Add a solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) to a 500 mL round bottom flask at 0 °C.[1]

  • Slowly add concentrated ammonia (50 mL, 100 mmol, 10 equivalents) to the flask.[1]

  • Allow the reaction mixture to gradually warm to room temperature and stir continuously for 20 hours.[1]

  • Upon completion of the reaction, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[1]

  • Filter the resulting slurry through a Brinell funnel to isolate the solid product.[1]

  • The process should yield 4-(tert-butyl)benzenesulfonamide as a white solid (1.60 g, 75% yield).[1]

Protocol 2: Synthesis from Benzenesulfonamide

This alternative synthesis route involves the reaction of benzenesulfonamide with a tert-butylating agent, such as tert-butyl acrylate or tert-butyl propionate, in the presence of a catalyst.[3]

Materials:

  • Benzenesulfonamide

  • tert-Butyl acrylate or tert-butyl propionate

  • Hafnium or Zirconium tetrachloride (catalyst)

  • N-methyl pyrrolidone (solvent)

  • Reflux apparatus

  • High-Performance Liquid Chromatography (HPLC) for monitoring

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve benzenesulfonamide in N-methyl pyrrolidone.[3]

  • Add tert-butyl acrylate or tert-butyl propionate to the solution.[3]

  • Introduce a catalytic amount of hafnium or zirconium tetrachloride.[3]

  • Heat the reaction mixture to approximately 150°C under reflux conditions.[3]

  • Monitor the progress of the reaction using HPLC to ensure the complete conversion of the starting materials.[3]

  • Once the reaction is complete, cool the mixture and filter to remove any solid byproducts.[3]

  • Isolate the product through decompression and desolventization to yield high-purity this compound.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-(tert-butyl)benzenesulfonyl chloride as described in Protocol 1.

Synthesis_Workflow Synthesis Workflow of this compound start Start: Reagents reagents 4-(tert-butyl)benzenesulfonyl chloride in Dichloromethane + Concentrated Ammonia start->reagents Prepare reaction Reaction at 0°C to RT (20 hours) reagents->reaction Combine & Stir evaporation Solvent Removal (Reduced Pressure) reaction->evaporation Work-up filtration Filtration (Brinell Funnel) evaporation->filtration Isolate product Final Product: This compound (White Solid) filtration->product Collect end End product->end

Caption: Synthesis of this compound Workflow.

References

Technical Guide: Physicochemical Properties of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and process control of chemical compounds. The data for this compound is summarized below.

PropertyValueSource
Melting Point136-138°C[1][2]
Melting Point140°C[3]
Melting Point138.0 to 142.0 °C[4]
Melting Point137.0 to 141.0 °C[5]
Boiling Point (Predicted)337.2 ± 35.0 °C[1][2]

Experimental Protocols

While specific experimental reports for the determination of this compound's melting and boiling points are not publicly detailed, the following are standard and widely accepted methodologies for such determinations for solid organic compounds.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A pure crystalline solid typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[6]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7] The sample should be tightly packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6][7]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus.[6]

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[9][10] Immerse the thermometer and attached capillary tube in the oil of the Thiele tube.[10]

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.

    • For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.[7] Then, decrease the heating rate to 1-2°C per minute.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination: Capillary Method (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][11] For small quantities of a substance, the capillary method is often employed.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or oil bath)

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.[9][12] In the case of this compound, this would require melting the solid first.

  • Capillary Inversion: Place a capillary tube, with its sealed end facing upwards, into the liquid in the test tube.[9][10][12]

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath, such as a Thiele tube.[9][10]

  • Heating and Observation: Heat the bath gently.[9] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[10]

  • Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[9]

Logical Workflow Visualization

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound like this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result start Start: Obtain Solid Sample dry Ensure Sample is Dry start->dry grind Grind to a Fine Powder dry->grind load Load into Capillary Tube (2-3 mm) grind->load pack Pack Sample Tightly load->pack setup Place in Melting Point Apparatus pack->setup heat_fast Rapid Heating for Approximate Range setup->heat_fast heat_slow Slow Heating (1-2°C/min) near MP heat_fast->heat_slow Repeat with new sample observe Observe Melting Process heat_slow->observe record Record Temperature Range (Onset to Complete Liquefaction) observe->record end End: Report Melting Point Range record->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butylbenzenesulfonamide from tert-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-tert-butylbenzenesulfonamide, a key intermediate in organic synthesis and pharmaceutical development, starting from tert-butylbenzene. The document outlines the multi-step process, including detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory-scale synthesis. This compound is notably used as an intermediate and is also a known degradation impurity of the endothelin receptor antagonist, Bosentan.[1][2]

Synthetic Pathway Overview

The synthesis of this compound from tert-butylbenzene is typically achieved through a two-step reaction sequence. The overall process involves the electrophilic sulfonation of the aromatic ring, followed by the conversion of the resulting sulfonic acid derivative into the desired sulfonamide.

  • Electrophilic Sulfonation : tert-Butylbenzene is first sulfonated to introduce a sulfonic acid group (-SO₃H) onto the benzene ring. The bulky tert-butyl group is a strong ortho-, para-director, with the para-substituted product being the major isomer formed due to steric hindrance at the ortho positions.[3] This step yields 4-tert-butylbenzenesulfonic acid.

  • Conversion to Sulfonyl Chloride : The sulfonic acid is then converted into the more reactive intermediate, 4-tert-butylbenzenesulfonyl chloride, typically by using a chlorinating agent like thionyl chloride.[4]

  • Amidation : Finally, 4-tert-butylbenzenesulfonyl chloride is reacted with an ammonia source to form this compound via a nucleophilic substitution reaction.[2]

The logical workflow for this synthesis is illustrated below.

G start tert-Butylbenzene step1 Step 1: Sulfonation start->step1 Fuming H₂SO₄ intermediate1 4-tert-Butylbenzenesulfonic Acid step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 Chlorinating Agent (e.g., SOCl₂) intermediate2 4-tert-Butylbenzenesulfonyl Chloride step2->intermediate2 step3 Step 3: Amidation intermediate2->step3 Conc. NH₃ product This compound step3->product

Overall synthesis pathway from tert-butylbenzene to the final product.

Physicochemical Data of Key Compounds

The properties of the starting material, key intermediate, and final product are summarized below for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
tert-ButylbenzeneC₁₀H₁₄134.22-58
4-tert-Butylbenzenesulfonyl ChlorideC₁₀H₁₃ClO₂S232.7378-81
This compoundC₁₀H₁₅NO₂S213.30[1][5]136-138[1]

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below. Researchers should adhere to all standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and work in a well-ventilated fume hood.[6]

Protocol 1: Synthesis of Sodium 4-tert-Butylbenzenesulfonate

This protocol describes the sulfonation of tert-butylbenzene using fuming sulfuric acid to produce the sodium salt of the sulfonic acid intermediate.[7][8]

Materials:

  • tert-Butylbenzene (40 g)

  • Fuming sulfuric acid (15% SO₃, 45 mL)

  • Sodium bicarbonate (15 g)

  • Sodium chloride (30 g)

  • Water

  • Ice

  • Round-bottomed flask, stirring apparatus, heating mantle, separatory funnel, filtration apparatus

Procedure:

  • Place 40 g of tert-butylbenzene into a round-bottomed flask.

  • While shaking and maintaining the temperature below 25°C with an ice bath, slowly add 45 mL of fuming sulfuric acid over 20 minutes.[7]

  • After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.[7][8]

  • Pour the reaction mixture into 300 mL of water.[7]

  • Partially neutralize the solution by carefully adding 15 g of sodium bicarbonate. Filter the solution to remove any solid impurities.[7]

  • To precipitate the product, add 30 g of sodium chloride and heat until it dissolves.[7][8]

  • Cool the solution thoroughly in an ice bath to crystallize the sodium 4-tert-butylbenzenesulfonate.[7]

  • Collect the crystals by filtration and wash with a saturated sodium chloride solution.[7][8]

  • Dry the product in an oven at 120°C. The resulting salt contains one molecule of water of crystallization.[7]

Potential Issues:

  • Isomerization : High temperatures can promote the formation of the meta-isomer. Maintaining lower reaction temperatures increases the para-to-meta product ratio.[3]

  • Dealkylation : Under strongly acidic conditions and at higher temperatures, the tert-butyl group can be eliminated. Using milder conditions can minimize this side reaction.[3]

Protocol 2: Synthesis of this compound

This protocol details the amidation of 4-tert-butylbenzenesulfonyl chloride. The sulfonyl chloride can be prepared by reacting the sodium 4-tert-butylbenzenesulfonate from Protocol 1 with a chlorinating agent such as thionyl chloride.[4]

Materials:

  • 4-tert-Butylbenzenesulfonyl chloride (2.30 g, 10.0 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Concentrated ammonia (50 mL, ~100 mmol)

  • 500 mL round-bottomed flask, magnetic stirrer, ice bath, rotary evaporator, Büchner funnel

Procedure:

  • Add a solution of 4-tert-butylbenzenesulfonyl chloride (2.30 g) in dichloromethane (100 mL) to a 500 mL round-bottomed flask and cool to 0°C in an ice bath.[2]

  • Slowly add concentrated ammonia (50 mL).[2]

  • Allow the reaction mixture to gradually warm to room temperature and stir continuously for 20 hours.[2]

  • Upon completion, remove the solvent by evaporation under reduced pressure.[2]

  • Filter the resulting slurry through a Büchner funnel to collect the solid product.[2]

  • The process yields this compound as a white solid.[2]

The workflow for this amidation procedure is visualized below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Dissolve 4-tert-butylbenzenesulfonyl chloride (2.30g) in DCM (100mL) B Cool solution to 0°C in an ice bath A->B C Slowly add concentrated ammonia (50mL) B->C D Warm to room temperature and stir for 20 hours C->D E Remove solvent via reduced pressure evaporation D->E F Filter the resulting slurry through a Büchner funnel E->F G Collect this compound (White Solid) F->G

Experimental workflow for the amidation of the sulfonyl chloride intermediate.

Quantitative Reaction Data

The following table summarizes quantitative data derived from the cited experimental protocols.

Reaction StepStarting MaterialReagentsSolventYieldReference
Amidation4-tert-Butylbenzenesulfonyl chloride (2.30 g)Conc. Ammonia (50 mL)Dichloromethane (100 mL)75% (1.60 g)[2]

Conclusion

The synthesis of this compound from tert-butylbenzene is a robust and well-documented process involving electrophilic sulfonation and subsequent amidation. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired para-isomer and prevent side reactions such as dealkylation.[3] The provided protocols offer a reliable foundation for the laboratory-scale production of this valuable compound, which serves as an important building block in the synthesis of pharmaceuticals.[1][9]

References

A Comprehensive Technical Guide to 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-tert-butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and synthesis methodologies. A significant focus is placed on its critical role as a building block in the synthesis of Bosentan, a dual endothelin receptor antagonist. Furthermore, this guide explores its relevance as a process impurity in drug manufacturing and touches upon its potential applications in catalyst design. Detailed experimental protocols, comprehensive data summaries, and visualizations of relevant chemical and biological pathways are included to support researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative of tert-butylbenzene. Its chemical structure features a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[1]

IUPAC Name: this compound[2]

Synonyms: 4-(2-Methyl-2-propanyl)benzenesulfonamide, 4-(tert-butyl)benzene-1-sulfonamide, Benzenesulfonamide, 4-(1,1-dimethylethyl)-[3]

CAS Number: 6292-59-7[3]

Molecular Formula: C₁₀H₁₅NO₂S[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight213.3 g/mol [3]
AppearanceWhite to almost white crystalline powder[3]
Melting Point136-138 °C[3]
Boiling Point (Predicted)337.2 ± 35.0 °C[3]
SolubilitySlightly soluble in chloroform, sparingly soluble in ethyl acetate[3]
pKa (Predicted)10.22 ± 0.10[3]

Table 2: Spectroscopic Data Summary

TechniqueKey Data PointsReference(s)
GC-MSAvailable in spectral databases[2]
LC-MSPrecursor ion and fragmentation data available[2]
¹H NMRSpectra available for confirmation of structure
¹³C NMRSpectra available for confirmation of structure[5]
IR SpectroscopyCharacteristic peaks for sulfonamide and aromatic groups[6]

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: From 4-(tert-butyl)benzenesulfonyl chloride

This method involves the amination of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Concentrated ammonia solution (NH₄OH)

Procedure:

  • Dissolve 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol) in dichloromethane (100 mL) in a 500 mL round-bottom flask.[7]

  • Cool the solution to 0 °C in an ice bath.[7]

  • Slowly add concentrated ammonia (100 mmol, 10 equivalents) to the stirred solution.[7]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 20 hours.[7]

  • Remove the solvent by evaporation under reduced pressure.[7]

  • Filter the resulting slurry through a Büchner funnel to collect the solid product.[7]

  • Wash the solid with cold water and dry to afford 4-(tert-butyl)benzenesulfonamide as a white solid.[7]

Experimental Protocol 2: From Benzene Sulfonamide

This method involves the alkylation of benzene sulfonamide with a tert-butylating agent.

Materials:

  • Benzene sulfonamide

  • tert-Butyl acrylate or tert-butyl propionate

  • Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄) as a catalyst

  • N-methyl pyrrolidone (NMP) as a solvent

Procedure:

  • To a reaction vessel, add benzene sulfonamide, N-methyl pyrrolidone, and the catalyst (hafnium or zirconium tetrachloride).[3]

  • Add tert-butyl acrylate or tert-butyl propionate to the mixture.[3]

  • Heat the reaction mixture to approximately 150 °C under reflux conditions.[3]

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

  • Cool the reaction mixture and filter to remove the catalyst.[3]

  • Isolate the product through decompression and desolventization to yield high-purity this compound.[3]

Applications in Pharmaceutical Development

The primary application of this compound is as a crucial intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[3]

Role in the Synthesis of Bosentan

Bosentan's molecular structure is assembled through a multi-step synthesis where this compound is coupled with a substituted pyrimidine derivative.

G cluster_0 Synthesis of Bosentan Intermediate cluster_1 Final Synthesis of Bosentan A 4,6-dichloro-5-(2-methoxyphenoxy)- [2,2']bipyrimidine C 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)- [2,2']bipyrimidinyl-4-yl]-benzenesulfonamide A->C  K₂CO₃, MIBK, reflux   B This compound B->C E Bosentan C->E  Potassium tert-butylate, 110°C   D Ethylene glycol D->E

Caption: Synthetic pathway of Bosentan highlighting the role of this compound.

Experimental Protocol: Synthesis of Bosentan from this compound Intermediate

The following protocol outlines the final step in the synthesis of Bosentan, starting from the intermediate formed by the reaction of this compound.

Materials:

  • 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide

  • Potassium tert-butylate

  • Ethylene glycol

  • Water

Procedure:

  • In an inert atmosphere (e.g., nitrogen), add 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide (38 mmoles) to a solution of potassium tert-butylate (178 mmoles) in ethylene glycol (300 ml).[8]

  • Heat the resulting suspension to 110°C and maintain this temperature for 24 hours. The mixture should become a complete solution during the reaction.[8]

  • After the reaction is complete, cool the solution to 90°C and dilute it with 300 ml of water.[8]

  • Cool the solution further to 15°C and allow the product to crystallize for 5 hours.[8]

  • Filter the suspension to collect the crude Bosentan.[8]

  • The crude product can be further purified by recrystallization.

This compound as a Process Impurity

This compound is also recognized as a degradation impurity of Bosentan.[3][7] Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. Forced degradation studies of Bosentan have shown that hydrolysis of the sulfonamide linkage can lead to the formation of this compound.[9]

G Bosentan Bosentan Impurity This compound Bosentan->Impurity  Hydrolysis (Acidic/Basic Conditions)   Other Other Degradation Products Bosentan->Other  Oxidation/Photolysis  

Caption: Degradation pathway of Bosentan leading to the formation of this compound.

Endothelin Receptor Signaling Pathway

Bosentan functions as a dual antagonist of endothelin receptors (ET-A and ET-B).[10] Endothelins are peptides that mediate vasoconstriction and cell proliferation.[10] By blocking these receptors, Bosentan leads to vasodilation, which is beneficial in treating pulmonary arterial hypertension.

G ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Gq Gq Protein Activation ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca2 Increased Intracellular Ca²⁺ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction & Cell Proliferation Ca2->Vasoconstriction Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR

Caption: Simplified endothelin receptor signaling pathway and the inhibitory action of Bosentan.

Other Potential Applications

Beyond its role in pharmaceutical synthesis, research has explored the use of sulfonamides in catalyst design.[1] The unique electronic properties of the sulfonamide group can be leveraged in the development of novel catalysts for various organic transformations, such as in iron phthalocyanine complexes for olefin oxidation processes.[1]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • If on skin, wash with plenty of water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its primary importance lies in its role as an indispensable intermediate for the synthesis of Bosentan. A thorough understanding of its chemical properties, synthesis, and role as a potential impurity is crucial for drug development professionals. Continued research may also unveil new applications for this versatile molecule in areas such as catalysis.

References

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylbenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the endothelin receptor antagonist, Bosentan. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in the preparation of pharmacologically active molecules. Detailed experimental protocols for its synthesis and its utilization in the synthesis of Bosentan are provided, along with a summary of its physicochemical and spectral data.

Introduction

This compound, a white solid compound, is an essential building block in organic synthesis.[1] Its structure, featuring a sulfonamide group and a tert-butyl substituent on a benzene ring, imparts unique reactivity that is leveraged in the construction of complex molecules.[1] Its primary industrial application lies in its role as a crucial intermediate in the manufacturing of Bosentan, a drug used for the treatment of pulmonary arterial hypertension.[1][2] This guide will delve into the technical aspects of this compound, offering valuable insights for professionals in chemical research and drug development.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 4-(1,1-dimethylethyl)benzenesulfonamide[3]
CAS Number 6292-59-7[1]
Molecular Formula C₁₀H₁₅NO₂S[1]
Molecular Weight 213.3 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 136-138 °C[1]
Boiling Point (Predicted) 337.2 ± 35.0 °C[1]
Solubility Slightly soluble in chloroform, sparingly soluble in ethyl acetate[1]
pKa (Predicted) 10.22 ± 0.10[1]
Table 2: Spectral Data for this compound
Spectrum TypeKey Features/Data SourceReference(s)
¹H NMR Data available in spectral databases.[4]
¹³C NMR Data available in spectral databases.[5][6]
Mass Spectrometry (MS) LC-MS data available.[3]
Infrared (IR) Data available in spectral databases.[7]

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Synthesis from 4-(tert-Butyl)benzenesulfonyl Chloride

This method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.

Experimental Protocol:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.

  • Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is added slowly to the flask.

  • The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting slurry is filtered to yield this compound as a white solid.

Expected Yield: ~75%

Synthesis from Benzenesulfonamide and a tert-Butylating Agent

This alternative route involves the reaction of benzenesulfonamide with a tert-butylating agent like tert-butyl acrylate, catalyzed by a Lewis acid.

Experimental Protocol:

  • To a four-neck flask equipped with a thermometer and reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butyl acrylate (46.55 mmol), and zirconium tetrachloride (2.5448 mmol).[8]

  • Add diphenyl ether (30 mL) as the solvent.[8]

  • Heat the mixture to 145 °C and monitor the reaction by HPLC until the benzenesulfonamide is consumed.[8]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble substances.[8]

  • Remove the solvent under reduced pressure to obtain the product.[8]

Workflow for the Synthesis of this compound:

G cluster_0 Method 1: From 4-(tert-Butyl)benzenesulfonyl Chloride cluster_1 Method 2: From Benzenesulfonamide 4-(tert-Butyl)benzenesulfonyl Chloride 4-(tert-Butyl)benzenesulfonyl Chloride Reaction Reaction 4-(tert-Butyl)benzenesulfonyl Chloride->Reaction Ammonia Ammonia Ammonia->Reaction Workup Workup Reaction->Workup Product_1 This compound Workup->Product_1 Benzenesulfonamide Benzenesulfonamide Reaction_2 Reaction Benzenesulfonamide->Reaction_2 tert-Butyl Acrylate tert-Butyl Acrylate tert-Butyl Acrylate->Reaction_2 Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction_2 Workup_2 Workup Reaction_2->Workup_2 Product_2 This compound Workup_2->Product_2

Diagram 1: Synthetic Routes to this compound.

Application as a Chemical Intermediate: Synthesis of Bosentan

The primary utility of this compound is as a nucleophile in the synthesis of Bosentan. It reacts with a dichlorinated pyrimidine derivative in a nucleophilic aromatic substitution reaction.

General Reaction Scheme

The synthesis of Bosentan from this compound generally proceeds in two main steps:

  • N-Arylation: Reaction of this compound with 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine.

  • Hydroxylation: Displacement of the remaining chlorine atom with ethylene glycol.

Synthetic Pathway to Bosentan:

G This compound This compound Intermediate 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)- [2,2']bipyrimidin-4-yl]benzenesulfonamide This compound->Intermediate N-Arylation (Base, Solvent) Dichlorobipyrimidine 4,6-dichloro-5-(2-methoxyphenoxy)- [2,2']bipyrimidine Dichlorobipyrimidine->Intermediate Bosentan Bosentan Intermediate->Bosentan Hydroxylation (Base) Ethylene Glycol Ethylene Glycol Ethylene Glycol->Bosentan

Diagram 2: Key steps in the synthesis of Bosentan.
Detailed Experimental Protocol for Bosentan Synthesis

The following protocol is a representative example of the synthesis of Bosentan using this compound.

Step 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide

  • In an inert atmosphere (e.g., nitrogen), add this compound (44 g, 0.21 moles), 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine (72 g, 0.21 moles), and tetrabutylammonium bromide (0.7 g) to a suspension of potassium carbonate (35 g, 0.25 moles) in methyl isobutyl ketone (720 mL).[9]

  • Heat the suspension to reflux and remove the water that forms azeotropically.[9]

  • Maintain reflux for 5 hours.[9]

  • After completion, cool the suspension to 50 °C and dilute with 0.2 L of water.[9]

  • The intermediate product can then be isolated for the next step.

Step 2: Synthesis of Bosentan

  • In an inert atmosphere, add 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide (20 g, 38 mmoles) to a solution of potassium carbonate (26 g, 188 mmoles) in ethylene glycol (300 mL).[1]

  • Heat the suspension to 110 °C and maintain for 24 hours, during which a complete solution is obtained.[1]

  • Upon reaction completion, cool the solution to 90 °C and dilute with 300 mL of water.[9]

  • Cool the solution to 15 °C to allow for crystallization of the product.[1]

  • Filter the suspension to obtain Bosentan monohydrate, which can be dried under vacuum.[1]

Experimental Workflow for Bosentan Synthesis:

G Start Start Step1 N-Arylation Reaction Start->Step1 Isolation1 Isolate Intermediate Step1->Isolation1 Step2 Hydroxylation Reaction Isolation1->Step2 Crystallization Crystallize Bosentan Step2->Crystallization Filtration Filter and Dry Crystallization->Filtration End Pure Bosentan Filtration->End

Diagram 3: Workflow for the synthesis and purification of Bosentan.

Conclusion

This compound is a versatile and indispensable chemical intermediate, particularly within the pharmaceutical sector. Its well-defined synthesis and reactivity make it a reliable building block for the construction of complex drug molecules like Bosentan. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important compound. Further research into novel applications of this compound and its derivatives may unveil new opportunities in medicinal chemistry and materials science.[10]

References

The Cornerstone of Complex Syntheses: A Technical Guide to 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 4-tert-Butylbenzenesulfonamide, a versatile sulfonamide derivative, serves as a critical building block in modern organic synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, synthesis, and pivotal role as a key intermediate, particularly in the pharmaceutical industry. Designed for researchers, chemists, and professionals in drug development, this guide consolidates essential data, detailed experimental protocols, and logical workflows to facilitate its application in complex molecular architectures.

Core Properties of this compound

This compound (CAS No. 6292-59-7) is an aromatic sulfonamide distinguished by a tert-butyl group at the para position of the benzene ring.[1] This bulky aliphatic group significantly influences the molecule's solubility and steric profile, making it a valuable component in targeted syntheses. Its fundamental properties are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO₂S[2]
Molecular Weight 213.30 g/mol [2]
Melting Point 136-138 °C[1]
Boiling Point (Predicted) 337.2 ± 35.0 °C at 760 mmHg[1]
Density (Predicted) 1.152 g/cm³
pKa (Predicted) 10.22 ± 0.10[1]
Solubility Sparingly soluble in Ethyl Acetate, Slightly soluble in Chloroform[1]
Appearance White to off-white solid/powder[3]
IUPAC Name This compound[2]

Synthesis of this compound

The industrial preparation of this compound is most commonly achieved through the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia. This straightforward amination reaction provides the target compound in high yield and purity.

Synthesis_of_4_tert_Butylbenzenesulfonamide reactant1 4-(tert-butyl)benzenesulfonyl chloride product This compound reactant1->product Dichloromethane 0 °C to RT, 20h reactant2 Ammonia (conc.) reactant2->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-(tert-butyl)benzenesulfonyl chloride[4]

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol)

  • Dichloromethane (100 mL)

  • Concentrated ammonia solution (50 mL, approx. 100 mmol, 10 equiv.)

  • 500 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Procedure:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask.

  • The flask is cooled to 0 °C using an ice bath.

  • Concentrated ammonia solution (50 mL) is added slowly to the stirred solution.

  • The reaction mixture is allowed to warm gradually to room temperature and is stirred continuously for 20 hours.

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.

  • The resulting slurry is filtered through a Büchner funnel to isolate the solid product.

  • The collected white solid is dried, affording 4-(tert-butyl)benzenesulfonamide (1.60 g, 75% yield).[4]

Core Applications in Organic Synthesis

This compound is primarily utilized as a nucleophilic intermediate in the construction of more complex molecules. Its sulfonamide nitrogen can be deprotonated to form an anion, which then participates in substitution reactions.

Applications_Overview central_node This compound pharma Pharmaceutical Synthesis (e.g., Bosentan) central_node->pharma agro Agrochemical Intermediates (Herbicides, Pesticides) central_node->agro dyes Dyes & Pigments central_node->dyes research Medicinal Chemistry Research (Scaffold Development) central_node->research

Caption: Major applications of this compound.

Keystone Intermediate in Pharmaceutical Manufacturing: The Bosentan Case

The most prominent role of this compound is as an indispensable intermediate in the synthesis of Bosentan , a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][5] In this multi-step synthesis, the deprotonated sulfonamide acts as a nucleophile, displacing a chlorine atom on a complex pyrimidine core in a crucial C-N bond-forming reaction (N-arylation).[6]

Bosentan_Synthesis_Workflow reactant1 4,6-dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine intermediate p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)- [2,2'-bipyrimidin]-4-yl]benzenesulfonamide reactant1->intermediate N-Arylation (DMSO or MIBK, K₂CO₃, heat) reactant2 This compound reactant2->intermediate product Bosentan intermediate->product Etherification reagent3 Ethylene Glycol + Base (e.g., K₂CO₃, KOH) reagent3->product

Caption: Role of this compound in Bosentan synthesis.

Experimental Protocol: Synthesis of the Bosentan Precursor[4][6]

Materials:

  • 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g)

  • This compound (64.1 g)

  • Potassium carbonate (K₂CO₃) (83 g)

  • Dimethyl sulfoxide (DMSO) (525 mL)

  • Water, Concentrated Hydrochloric Acid (HCl), Acetone for work-up

Procedure:

  • To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g) and this compound (64.1 g) in DMSO (525 mL), add potassium carbonate (83 g).[4]

  • The reaction mixture is heated (e.g., to reflux in MIBK or 120-140°C in anisole) and stirred for several hours (e.g., 3-7 hours).[6][7] Reaction progress is monitored by a suitable technique (e.g., HPLC or TLC).

  • After completion, the reaction mass is cooled and quenched by pouring it into water.[7]

  • The precipitated solid is collected by filtration.

  • For purification, the solid is treated with water and concentrated hydrochloric acid, stirred, filtered, and washed sequentially with water and acetone to yield the pure intermediate, p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.[4]

Role in Cross-Coupling and Directed Functionalization

The sulfonamide moiety (–SO₂NH₂) is a versatile functional group in modern synthetic chemistry. While this compound itself is primarily used as a nucleophilic building block, the sulfonamide group is known to act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds at specific positions.[8][9] After N-alkylation or N-arylation, the resulting substituted sulfonamide can direct transition metal catalysts to functionalize ortho-positions on the benzene ring or specific C(sp³)-H bonds in the N-alkyl chain.[8]

Furthermore, the core reaction in the Bosentan synthesis is a form of N-arylation , a powerful cross-coupling reaction. While modern methods often employ palladium or copper catalysts, the principles remain the same: forming a C-N bond between an aryl halide (or triflate) and an amine or amide derivative.[10][11][12] The successful use of this compound in this context underscores its utility as a robust nucleophile for advanced cross-coupling strategies.

Applications in Agrochemical and Material Science

Beyond pharmaceuticals, this compound serves as an intermediate in the development of agrochemicals, including certain herbicides and pesticides.[6] Its structural motifs are also incorporated into dyes and pigments, where the sulfonamide group can be used to tune the electronic properties and solubility of the final colorant.[6]

Conclusion and Future Outlook

This compound has solidified its role as a high-value intermediate in organic synthesis. Its widespread application, most notably in the production of the life-saving drug Bosentan, highlights its industrial importance.[1][3] Future research may focus on expanding its utility by leveraging the sulfonamide group as a directing element in novel C-H functionalization reactions or by developing new catalysts that can perform its N-arylation under even milder conditions. As the demand for complex, functionalized molecules grows across the chemical sciences, the strategic importance of reliable building blocks like this compound will continue to increase.

References

An In-depth Technical Guide to the Spectral Data of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-tert-Butylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.

Experimental Protocol: Synthesis

A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C. Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is then slowly added to the flask. The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours. After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting slurry is filtered through a Büchner funnel to yield this compound as a white solid.

Spectral Data Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following sections present the key spectral data in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79Doublet2HAr-H (ortho to SO₂NH₂)
7.51Doublet2HAr-H (ortho to C(CH₃)₃)
4.86Singlet (broad)2H-SO₂NH₂
1.32Singlet9H-C(CH₃)₃

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
155.0Ar-C (para to SO₂NH₂)
140.5Ar-C (ipso to SO₂NH₂)
126.5Ar-CH (ortho to SO₂NH₂)
126.0Ar-CH (ortho to C(CH₃)₃)
35.0-C(CH₃)₃
31.0-C(CH₃)₃

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR. For ¹H NMR, a standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is employed with a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3350, 3250Strong, SharpN-H stretch (asymmetric and symmetric)
2960StrongC-H stretch (aliphatic)
1595MediumC=C stretch (aromatic)
1330, 1160StrongS=O stretch (asymmetric and symmetric)
830StrongC-H bend (para-disubstituted aromatic)

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by preparing a mull of the sample in Nujol (a mineral oil) and placing it between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/zRelative AbundanceAssignment
213Moderate[M]⁺ (Molecular ion)
198High[M - CH₃]⁺
156High[M - C₄H₉]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Mass spectral data can be obtained using various ionization techniques. For a volatile compound like this compound, electron ionization (EI) or chemical ionization (CI) are common methods. The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. For Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically separated on a C18 column and ionized using electrospray ionization (ESI).[1]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Analyze Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Molecular Structure Data_Analysis->Structure_Confirmation

Workflow for the synthesis and spectral analysis of this compound.

References

The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Sulfonamide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and rich history of sulfonamide chemistry, which marked the beginning of the modern era of antimicrobial chemotherapy. We will delve into the foundational experiments, the elucidation of the mechanism of action, the critical structure-activity relationships that guided further development, and the experimental protocols that defined early research in this field.

The Serendipitous Discovery: From a Red Dye to a "Magic Bullet"

The story of sulfonamides begins not in a pharmacy, but in the dye industry. In the early 1930s, at the laboratories of the German chemical conglomerate IG Farben, pathologist and bacteriologist Gerhard Domagk was leading a program to screen synthetic dyes for antibacterial properties.[1] This work was inspired by Paul Ehrlich's concept of a "magic bullet"—a chemical that could selectively target pathogens without harming the host.[2]

In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye containing a sulfonamide group, which was given the laboratory designation KL 730.[2][3] For three years, Domagk rigorously tested this compound, named Prontosil Rubrum, and discovered its remarkable curative properties, not in the test tube, but in living organisms.[2][4] Prontosil was inactive in vitro, a crucial observation that highlighted the importance of in vivo testing, as it suggested the dye was metabolized into an active form within the body.[2]

The breakthrough was confirmed in a series of dramatic experiments and was famously applied when Domagk used the drug to save his own daughter from a severe streptococcal infection.[4][5] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4][5][6]

In 1935, a team at the Pasteur Institute in Paris, led by Ernest Fourneau, investigated Prontosil's mechanism.[6][7] They demonstrated that in vivo, the dye was cleaved by metabolic processes to release the colorless, active compound, para-aminobenzenesulfonamide, which was already known in the chemical literature as sulfanilamide.[6][7] This discovery was pivotal; since sulfanilamide was an off-patent compound, it opened the door for widespread production and research, leading to a "sulfa craze" and the development of thousands of derivatives.[1]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), an essential metabolite for bacteria.[8][9][10] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[1][8] Folic acid is a critical coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[9]

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[1][8][10] Due to the striking structural similarity between sulfanilamide and PABA, the enzyme is unable to distinguish between the two molecules.[1][10] Sulfonamides competitively bind to the active site of DHPS, halting the production of dihydropteroic acid and, consequently, folic acid.[9][11] This disruption of the folate pathway inhibits bacterial growth and replication.[8][11] This selective toxicity is the cornerstone of their therapeutic success, as human cells lack this pathway and instead obtain folate from their diet.[9]

Folic_Acid_Pathway cluster_0 DHP Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) DHP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHA Dihydropteroic Acid DHPS->DHA Catalyzes Folic_Acid Dihydrofolic Acid (Folate Precursor) DHA->Folic_Acid Glutamate DNA_RNA Purine & Pyrimidine Synthesis (DNA/RNA) Folic_Acid->DNA_RNA Sulfonamide Sulfonamide Sulfonamide->Inhibition Inhibition->DHPS Synthesis_Workflow Start Start: Aniline Step1 Step 1: Acetylation (Protecting Group Addition) Start->Step1 Intermediate1 Acetanilide Step1->Intermediate1 Step2 Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution) Intermediate1->Step2 Intermediate2 p-Acetamidobenzenesulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Intermediate3 p-Acetamidobenzenesulfonamide Step3->Intermediate3 Step4 Step 4: Acid Hydrolysis (Deprotection) Intermediate3->Step4 Product Final Product: Sulfanilamide Step4->Product Test In Vivo / In Vitro Antibacterial Testing Product->Test

References

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-tert-Butylbenzenesulfonamide (CAS No. 6292-59-7), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C10H15NO2S[1][2][3][4]
Molecular Weight 213.30 g/mol [1][2][3][4]
Appearance White solid[2]
Melting Point 136-138°C[2]
Boiling Point 337.2 ± 35.0°C (Predicted)[2]
Solubility Slightly soluble in chloroform, sparingly soluble in ethyl acetate.[2]
pKa 10.22 ± 0.10 (Predicted)[2]

Hazard Identification and Classification

This compound is classified as an irritant and requires careful handling to avoid adverse health effects.[2] The following table summarizes its GHS hazard classifications based on available data.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation Danger / WarningH314: Causes severe skin burns and eye damage[1] / H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation WarningH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation WarningH332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single Exposure WarningH335: May cause respiratory irritation[1][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound start Handling Solid gloves Protective Gloves (Inspect before use) start->gloves Always Wear lab_coat Lab Coat start->lab_coat Always Wear eye_protection Safety Glasses (or Face Shield if required) start->eye_protection Always Wear respirator Dust Respirator (If dust/aerosol is generated) start->respirator Conditional ventilation Work in a well-ventilated area (Local exhaust recommended) start->ventilation Always

Caption: Recommended PPE for handling solid this compound.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:
  • Handle in a well-ventilated place.[6]

  • Wear suitable protective equipment.[6]

  • Prevent dispersion of dust.[6]

  • Use a local exhaust system if dust or aerosol will be generated.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands and face thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.

Storage:
  • Keep the container tightly closed.[6]

  • Store in a cool, dark, and dry place.[6][7]

  • Store away from incompatible materials such as oxidizing agents.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

First_Aid_Procedures cluster_first_aid First Aid for this compound Exposure exposure Exposure Occurs inhalation Inhalation: Remove to fresh air. Get medical advice if unwell. exposure->inhalation skin_contact Skin Contact: Wash off with soap and plenty of water. Get medical advice if irritation occurs. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Get medical advice if irritation persists. exposure->eye_contact ingestion Ingestion: Rinse mouth. Get medical advice if unwell. exposure->ingestion

Caption: First aid procedures for different routes of exposure.

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions:

    • Use personal protective equipment.[8]

    • Avoid dust formation.[8]

    • Avoid breathing vapors, mist, or gas.[8]

    • Ensure adequate ventilation.[8]

    • Evacuate personnel to safe areas.[8]

  • Environmental Precautions:

    • Do not let the product enter drains.[8]

  • Methods for Cleaning Up:

    • Pick up and arrange disposal without creating dust.[8]

    • Sweep up and shovel the material.[8]

    • Keep in suitable, closed containers for disposal.[8]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

  • Contaminated Packaging: Dispose of as unused product.[8]

Experimental Protocols

While specific experimental protocols for safety are not extensively detailed in the provided literature, the following general laboratory-scale synthesis protocol for a related compound, 4-tert-butylbenzenesulfonic acid, highlights the type of controlled environment required.

Experimental Protocol: Sulfonation of tert-Butylbenzene [9]

  • Materials:

    • tert-Butylbenzene

    • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

    • Sodium bicarbonate

    • Sodium chloride

    • Water

    • Ice

    • Round-bottom flask

    • Stirring apparatus

    • Heating mantle

    • Separatory funnel

    • Filtration apparatus

  • Procedure:

    • In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25 °C with an ice bath.[9]

    • After the addition is complete, slowly heat the mixture to approximately 80 °C with constant stirring until the tert-butylbenzene layer is fully dissolved.[9]

    • Pour the reaction mixture into water.[9]

    • Partially neutralize the solution by carefully adding sodium bicarbonate.[9]

    • Filter the solution to remove any solid impurities.[9]

    • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.[9]

This protocol illustrates the need for temperature control, careful addition of reagents, and appropriate work-up procedures, all of which are fundamental principles of safe laboratory practice when working with potentially hazardous materials like this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

The Degradation Pathway of Bosentan: A Technical Guide to Understanding 4-tert-Butylbenzenesulfonamide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation of Bosentan, a dual endothelin receptor antagonist, with a specific focus on the formation of the degradation impurity 4-tert-Butylbenzenesulfonamide. This document outlines the conditions under which Bosentan degrades, the mechanisms of impurity formation, and the analytical methodologies for detection and quantification, making it an essential resource for professionals in pharmaceutical development and quality control.

Introduction to Bosentan and its Degradation Profile

Bosentan is an orally active medication used for the treatment of pulmonary arterial hypertension (PAH)[1][2][3][4]. The stability of the Bosentan molecule is a critical aspect of its pharmaceutical development, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance[5].

Bosentan has been shown to be susceptible to degradation under certain stress conditions, particularly hydrolysis. The molecule contains several functional groups amenable to degradation, including ether and sulfonamide linkages. The hydrolysis of the sulfonamide bond is a key degradation pathway that leads to the formation of this compound, a known impurity of Bosentan, also referred to as Bosentan USP Related Compound E[6][7].

Formation of this compound

The formation of this compound from Bosentan primarily occurs through the hydrolytic cleavage of the sulfonamide bond. This reaction can be catalyzed by acidic or basic conditions.

Signaling Pathway of Degradation

The degradation of Bosentan to this compound can be visualized as a direct hydrolytic cleavage of the sulfonamide linkage.

G Bosentan Bosentan Hydrolysis Hydrolysis (Acidic/Basic Conditions) Bosentan->Hydrolysis Impurity This compound Hydrolysis->Impurity Other_DPs Other Degradation Products Hydrolysis->Other_DPs

Caption: Hydrolytic degradation pathway of Bosentan.

Quantitative Analysis of Degradation Impurities

Forced degradation studies have been conducted to quantify the extent of Bosentan degradation and the formation of its impurities under various stress conditions. While this compound is a known impurity, specific quantitative data for its formation under forced degradation is not consistently reported across studies. However, data for other degradation products formed under similar conditions provide insight into the stability of Bosentan.

One study identified three degradation products (DP-1, DP-2, and DP-3) under acidic stress conditions. The results are summarized in the table below. It is important to note that this particular study claimed these degradation products to be novel, which may indicate they are different from the commonly known Bosentan impurities[8].

Stress ConditionParameterBosentanDP-1DP-2DP-3Total Degradation
Acid Hydrolysis 1 N HCl, 60°C, 4h 78.62%7.92%10.65%2.72%21.39%
Base Hydrolysis 1 N NaOH, 60°C 99.54%---< 1%
Oxidative 30% H₂O₂, RT 99.01%---< 1%
Thermal 80°C, 48h 99.52%---< 1%
Photolytic ICH Q1B 99.91%---< 1%

Data sourced from a study on forced degradation of Bosentan. The identities of DP-1, DP-2, and DP-3 were not confirmed as this compound in this specific publication.[8]

Another study characterized six degradation products of bosentan under various forced degradation conditions, confirming that hydrolysis of the sulfonamide linkage is a primary degradation pathway[9].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies and the accurate quantification of impurities. The following are representative protocols for the forced degradation of Bosentan and its analysis.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1N HCl, 60°C, 4h) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 1N NaOH, 60°C) Base->HPLC Oxidative Oxidative Stress (e.g., 30% H₂O₂, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 80°C, 48h) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Bosentan_Sample Bosentan Drug Substance Bosentan_Sample->Acid Bosentan_Sample->Base Bosentan_Sample->Oxidative Bosentan_Sample->Thermal Bosentan_Sample->Photolytic

Caption: General workflow for forced degradation studies of Bosentan.

Protocol for Forced Degradation Studies

The following protocols are based on methodologies described in the scientific literature for the forced degradation of Bosentan[8][10].

  • Acid Hydrolysis: Dissolve Bosentan in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 1 N hydrochloric acid. Reflux the solution at 60°C for 4 hours. After cooling, neutralize the solution with a suitable base (e.g., 1 N sodium hydroxide) and dilute to a known concentration with the mobile phase for analysis.

  • Base Hydrolysis: Dissolve Bosentan in a suitable solvent and add an equal volume of 1 N sodium hydroxide. Reflux the solution at 60°C for a specified period. After cooling, neutralize the solution with a suitable acid (e.g., 1 N hydrochloric acid) and dilute to a known concentration with the mobile phase.

  • Oxidative Degradation: Dissolve Bosentan in a suitable solvent and treat with a solution of 30% hydrogen peroxide at room temperature for a specified duration. Dilute the resulting solution to a known concentration with the mobile phase.

  • Thermal Degradation: Keep a known quantity of solid Bosentan in a temperature-controlled oven at 80°C for 48 hours. After the specified time, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

  • Photolytic Degradation: Expose a solution of Bosentan to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Analytical Method for Impurity Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Bosentan from its degradation products.

Table of HPLC Method Parameters

ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.
Flow Rate Typically 1.0 mL/min.
Detection Wavelength UV detection at approximately 270 nm.
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).
Injection Volume 10-20 µL.

Conclusion

The degradation of Bosentan, particularly through hydrolysis of the sulfonamide bond to form this compound, is a critical consideration in the development and manufacturing of this drug. This technical guide has provided an overview of the degradation pathways, available quantitative data, and detailed experimental protocols for the analysis of Bosentan and its impurities. A thorough understanding of these aspects is paramount for ensuring the quality, safety, and efficacy of Bosentan formulations. Further research to definitively quantify the formation of this compound under various stress conditions would be beneficial for the establishment of comprehensive control strategies.

References

Methodological & Application

Application Notes and Protocols: 4-tert-Butylbenzenesulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-tert-butylbenzenesulfonamide as a key intermediate in pharmaceutical synthesis. The primary focus is on its well-documented role in the preparation of the endothelin receptor antagonist, Bosentan, a critical medication for pulmonary arterial hypertension.[1][2] Additionally, protocols for the synthesis of this compound itself are provided, offering a comprehensive guide for researchers in the field.

Overview of this compound

This compound (CAS: 6292-59-7) is a white solid organic compound with the molecular formula C₁₀H₁₅NO₂S.[1] Its structure, featuring a sulfonamide group and a bulky tert-butyl group on a benzene ring, makes it a valuable building block in medicinal chemistry.[3] The sulfonamide functional group is a "privileged" structure in drug discovery, present in a wide array of therapeutic agents due to its ability to form strong interactions with biological targets.[3]

Key Properties:

PropertyValueReference
Molecular Weight213.3 g/mol [1]
Melting Point136-138°C[1]
AppearanceWhite solid[1]
SolubilitySlightly soluble in chloroform, sparingly soluble in ethyl acetate[1]

Application in the Synthesis of Bosentan

This compound is a crucial intermediate in the synthesis of Bosentan.[1][4] Bosentan is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors, leading to vasodilation.[5][6] This mechanism is central to its therapeutic effect in treating pulmonary arterial hypertension.[7]

Endothelin Receptor Signaling Pathway

Endothelins are potent vasoconstrictor peptides that signal through two G protein-coupled receptors: ETA and ETB.[5][8] The binding of endothelin to these receptors on vascular smooth muscle cells activates Gq proteins, initiating a signaling cascade that results in increased intracellular calcium, leading to vasoconstriction and cell proliferation.[3][5] Bosentan competitively inhibits the binding of endothelin to both ETA and ETB receptors, thereby preventing these downstream effects.[5][6]

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin Endothelin-1 ET_A ET-A Receptor Endothelin->ET_A Binds ET_B ET-B Receptor Endothelin->ET_B Binds Gq Gq Protein ET_A->Gq Activates ET_B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction Bosentan Bosentan (Antagonist) Bosentan->ET_A Blocks Bosentan->ET_B Blocks Bosentan_Synthesis_Workflow A This compound C Intermediate: 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl]benzenesulfonamide A->C Step 1: Nucleophilic Substitution (Base, Solvent) B 4,6-dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine B->C E Bosentan C->E Step 2: Reaction with Ethylene Glycol (Base, Heat) D Ethylene Glycol D->E F Purification E->F

References

Application Notes: 4-tert-Butylbenzenesulfonamide in the Synthesis of Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylbenzenesulfonamide as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Introduction

Bosentan's therapeutic effect is achieved through the blockade of endothelin (ET) receptors ETA and ETB, preventing the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). The synthesis of this complex molecule relies on the strategic use of key intermediates, with this compound playing a pivotal role in forming a significant portion of the final Bosentan structure.[1] This document outlines the chemical properties of this compound, its role in the Bosentan synthesis pathway, detailed experimental protocols, and the pharmacological context of Bosentan's mechanism of action.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for optimizing reaction conditions and ensuring high-purity yields.

PropertyValue
CAS Number 6292-59-7
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Appearance White crystalline powder
Purity Typically ≥98.0%

Role in Bosentan Synthesis

This compound serves as a critical building block in the multi-step synthesis of Bosentan. The synthesis generally involves two main stages:

  • Formation of the Sulfonamide Intermediate: this compound is reacted with a substituted pyrimidine, typically 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine], to form the key intermediate, 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.

  • Final Assembly of Bosentan: The chloro group on the pyrimidine ring of the intermediate is then displaced by ethylene glycol in the presence of a base to yield Bosentan.

The tert-butyl group on the benzenesulfonamide moiety influences the steric and electronic properties of the molecule, guiding the desired bond formations during the synthesis.[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in Bosentan synthesis involving this compound.

Protocol 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

This protocol outlines the formation of the key sulfonamide intermediate.

Materials:

  • This compound

  • 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Acetone

Procedure:

  • To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g) and 4-(tert-butyl)benzenesulfonamide (64.1 g) in DMSO (525 mL), add potassium carbonate (83 g).[2]

  • Heat the reaction mixture to 100-105 °C with stirring and maintain for 3-4 hours.[2] Monitor the reaction progress by HPLC.

  • After completion, cool the solution to 20-25 °C.[2]

  • Slowly add water (875 mL) dropwise over 10-15 minutes and continue stirring for 1 hour.[2]

  • Collect the precipitated solid by filtration and wash with water (2 x 350 mL).[2]

  • Transfer the solid to a mortar, add water (800 mL) and concentrated hydrochloric acid (50 mL), and stir for 30 minutes.[2]

  • Collect the solid by filtration and wash sequentially with water (2 x 200 mL) and acetone (2 x 175 mL).[2]

  • Dry the solid under reduced pressure at 40±2 °C for 16-24 hours to obtain the product.[2]

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine349.191050.30
This compound213.3064.10.30
Potassium Carbonate138.21830.60
Product525.01157.8-158.7~0.30

Yield: Approximately 100%[2]

Protocol 2: Synthesis of Bosentan from the Sulfonamide Intermediate

This protocol describes the final step in the synthesis of Bosentan.

Materials:

  • 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide

  • Ethylene glycol

  • Potassium carbonate (K₂CO₃)

  • Water

  • Methyl isobutyl ketone (MIBK)

  • Hydrochloric acid (HCl)

Procedure:

  • Add 20g (38 mmoles) of 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide to a solution of 26 g (188 mmoles) of potassium carbonate in 300 ml of ethylene glycol under a nitrogen atmosphere.[3]

  • Heat the suspension to 110°C and maintain for 24 hours.[3]

  • Cool the solution to 90°C and dilute with 300 ml of water.[3]

  • Cool the solution to 15°C and allow the product to crystallize for 5 hours.[3][4]

  • Filter the suspension to collect the crude product.

  • For purification, suspend the crude product in a mixture of methyl isobutyl ketone and water. Heat to reflux to obtain a clear solution.

  • Add hydrochloric acid and heat until the biphasic system is clear.

  • Separate the phases and cool the organic phase to precipitate Bosentan monohydrate.

  • Filter and dry the product at 60°C under vacuum.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles
4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide525.01200.038
Potassium Carbonate138.21260.188
Bosentan (dry)551.63170.029

Yield: Approximately 76%[3]

Bosentan Synthesis Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Bosentan Synthesis A This compound E Heat (100-105°C) A->E B 4,6-dichloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidine] B->E C Potassium Carbonate (Base) C->E D DMSO (Solvent) D->E F 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl]benzenesulfonamide E->F I Heat (110°C) F->I G Ethylene Glycol G->I H Potassium Carbonate (Base) H->I J Bosentan I->J

Caption: Workflow for the two-step synthesis of Bosentan.

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan is a competitive antagonist of both endothelin receptor type A (ETA) and type B (ETB).[5] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a key role in the pathophysiology of pulmonary arterial hypertension.[5]

  • ETA Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.[5]

  • ETB Receptors: Found on endothelial cells and smooth muscle cells. On endothelial cells, they mediate the release of vasodilators like nitric oxide and prostacyclin. On smooth muscle cells, they also contribute to vasoconstriction.[5]

By blocking both ETA and ETB receptors, Bosentan inhibits the downstream signaling pathways activated by ET-1, leading to vasodilation, reduced vascular resistance, and a decrease in pulmonary arterial pressure.

Endothelin Signaling Pathway and Bosentan Inhibition

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell cluster_2 Endothelial Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR_SMC ETB Receptor ET1->ETBR_SMC Binds ETBR_EC ETB Receptor ET1->ETBR_EC Binds PLC_SMC Phospholipase C ETAR->PLC_SMC ETBR_SMC->PLC_SMC IP3_DAG IP3 & DAG PLC_SMC->IP3_DAG Ca_SMC ↑ Intracellular Ca²⁺ IP3_DAG->Ca_SMC Vasoconstriction Vasoconstriction & Proliferation Ca_SMC->Vasoconstriction NO_PGI2 Nitric Oxide (NO) & Prostacyclin (PGI₂) ETBR_EC->NO_PGI2 Vasodilation Vasodilation NO_PGI2->Vasodilation Bosentan Bosentan Bosentan->ETAR Blocks Bosentan->ETBR_SMC Blocks Bosentan->ETBR_EC Blocks

Caption: Bosentan blocks ET-1 signaling at ETA and ETB receptors.

Logical Relationship of Synthesis and Application

G Start This compound (Key Intermediate) Process Chemical Synthesis Start->Process Product Bosentan (Active Pharmaceutical Ingredient) Process->Product Application Treatment of Pulmonary Arterial Hypertension Product->Application Mechanism Endothelin Receptor Antagonism Application->Mechanism

Caption: From intermediate to therapeutic application.

References

Application Notes and Protocols for the Synthesis of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-tert-Butylbenzenesulfonamide, a key intermediate in the pharmaceutical industry, notably in the production of the endothelin receptor antagonist, Bosentan.[1][2][3] The protocol is based on the widely employed method of reacting 4-tert-butylbenzenesulfonyl chloride with ammonia.

Physicochemical Properties

This compound is a white solid with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.3 g/mol .[1] It has a melting point in the range of 136-138°C.[1]

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO₂S[1]
Molecular Weight213.3 g/mol [1]
Melting Point136-138°C[1]
AppearanceWhite solid[2]

Experimental Protocol: Synthesis via Ammonolysis of 4-tert-butylbenzenesulfonyl chloride

This protocol details the synthesis of this compound from 4-tert-butylbenzenesulfonyl chloride and concentrated ammonia.[2]

Materials and Reagents
  • 4-tert-butylbenzenesulfonyl chloride (C₁₀H₁₃ClO₂S)

  • Concentrated ammonia solution (NH₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

Equipment
  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Brinell funnel or Büchner funnel

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2.30 g (10.0 mmol) of 4-tert-butylbenzenesulfonyl chloride in 100 mL of dichloromethane.[2]

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Ammonia: While stirring, slowly add 50 mL of concentrated ammonia (100 mmol, 10 equivalents).[2]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 20 hours.[2]

  • Solvent Removal: After the reaction is complete, remove the dichloromethane by evaporation under reduced pressure using a rotary evaporator.[2] This will result in a slurry.

  • Isolation of Product: Filter the resulting slurry through a Brinell funnel.[2]

  • Drying: Dry the collected white solid to obtain this compound. The expected yield is approximately 1.60 g (75%).[2]

Safety Precautions
  • This compound is classified as an irritant.[1]

  • 4-tert-Butylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4]

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Dissolve 4-tert-butylbenzenesulfonyl chloride in Dichloromethane B 2. Cool solution to 0°C in an ice bath A->B C 3. Slowly add concentrated Ammonia with stirring B->C D 4. Stir at room temperature for 20 hours C->D E 5. Evaporate solvent under reduced pressure D->E F 6. Filter the resulting slurry E->F G 7. Dry the solid product (this compound) F->G

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route

An alternative method for synthesizing this compound involves the reaction of benzenesulfonamide with tert-butyl acrylate or tert-butyl propionate.[1] This reaction is typically catalyzed by hafnium or zirconium tetrachloride in a solvent such as N-methyl pyrrolidone at elevated temperatures (around 150°C) under reflux conditions.[1] The progress of this reaction is monitored by high-performance liquid chromatography (HPLC).[1]

References

Application Notes and Protocols for 4-tert-Butylbenzenesulfonamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. While many are recognized for their therapeutic applications, research has also demonstrated their potential in the agrochemical sector.[1][2][3] Specifically, certain substituted benzenesulfonamides have been shown to exhibit significant herbicidal properties, with some compounds demonstrating efficacy comparable to commercial herbicides.[1][3] The primary mode of action for many sulfonamide-based herbicides is the inhibition of vital metabolic pathways in plants, such as the synthesis of folic acid or essential amino acids.[4][5]

4-tert-Butylbenzenesulfonamide, a readily synthesized compound, presents a valuable scaffold for the development of novel herbicides. Its bulky tert-butyl group can influence its physicochemical properties, such as lipophilicity and steric interactions with target enzymes, potentially leading to enhanced potency and selectivity. This document provides detailed protocols for the synthesis of this compound and its derivatives, as well as methodologies for screening their herbicidal activity.

Synthesis Protocols

Synthesis of this compound

A common and efficient method for synthesizing the parent compound, this compound, involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ammonia.

Materials:

  • 4-tert-butylbenzenesulfonyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Concentrated ammonia (NH₃)

  • Round bottom flask (500 mL)

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Brinell funnel

Protocol:

  • Add a solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) to a 500 mL round bottom flask at 0 °C using an ice bath.

  • Slowly add concentrated ammonia (50 mL, 100 mmol, 10 equivalents) to the flask with continuous stirring.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 20 hours.

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Filter the resulting slurry through a Brinell funnel to isolate the solid product.

  • The resulting white solid is 4-(tert-butyl)benzenesulfonamide (yield: ~1.60 g, 75%).

Proposed Synthesis of this compound Derivatives for Screening

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with various primary or secondary amines instead of ammonia.

reagent1 4-tert-Butylbenzenesulfonyl Chloride reaction Reaction (e.g., in Dichloromethane) reagent1->reaction reagent2 Amine (R-NH2) reagent2->reaction product This compound Derivative reaction->product

Caption: Synthesis workflow for this compound derivatives.

Hypothetical Mode of Action: Inhibition of Folic Acid Synthesis

The herbicidal activity of sulfonamides often stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in plants and microorganisms. Folic acid is a precursor for the synthesis of nucleotides, which are essential for DNA replication and cell division. By blocking this pathway, the sulfonamide can arrest plant growth.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid Nucleotides Nucleotide Synthesis FolicAcid->Nucleotides DNA DNA Replication & Cell Division Nucleotides->DNA Growth Plant Growth DNA->Growth Sulfonamide This compound Sulfonamide->DHPS Inhibition

Caption: Potential mode of action of this compound as a herbicide.

Experimental Protocols for Herbicidal Activity Screening

The following are generalized protocols for assessing the herbicidal potential of this compound and its derivatives.

Pre-emergence Herbicidal Assay

This assay evaluates the compound's ability to inhibit seed germination and seedling emergence.

Materials:

  • Test compounds (this compound and derivatives)

  • Seeds of target weed species (e.g., barnyardgrass, velvetleaf) and a crop species (e.g., rice, corn)

  • Pots or trays filled with sterile soil mix

  • Acetone

  • Tween-20 (surfactant)

  • Spray chamber

  • Growth chamber with controlled light, temperature, and humidity

Protocol:

  • Prepare a stock solution of each test compound in acetone.

  • Prepare spray solutions by diluting the stock solution with water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 10, 50, 100, 200 g/ha).

  • Sow seeds of the target weed and crop species in pots at a uniform depth.

  • Evenly spray the soil surface with the test solutions using a spray chamber. A control group should be sprayed with the water-Tween-20 solution without the test compound.

  • Place the pots in a growth chamber under optimal conditions for germination and growth.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury to any emerged plants (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Post-emergence Herbicidal Assay

This assay assesses the compound's effectiveness on established plants.

Materials:

  • Same as for the pre-emergence assay

  • Young, healthy plants of target weed and crop species (e.g., at the 2-4 leaf stage)

Protocol:

  • Grow the target weed and crop species in pots until they reach the desired growth stage.

  • Prepare spray solutions of the test compounds as described for the pre-emergence assay.

  • Spray the foliage of the plants uniformly with the test solutions.

  • Return the plants to the growth chamber.

  • Assess the herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment) using a visual rating scale. Symptoms to note include chlorosis, necrosis, stunting, and malformation.

start Start: Synthesized Compounds pre_emergence Pre-emergence Assay (on seeds/soil) start->pre_emergence post_emergence Post-emergence Assay (on seedlings) start->post_emergence dose_response Dose-Response & IC50 Determination pre_emergence->dose_response post_emergence->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for herbicidal activity screening.

Dose-Response and IC₅₀ Determination

This protocol quantifies the potency of the most active compounds.

Protocol:

  • Based on the initial screening results, select the most promising compounds.

  • For each selected compound, prepare a series of dilutions to create a range of application rates (e.g., 8-10 concentrations).

  • Conduct post-emergence assays using this range of concentrations.

  • After the assessment period, measure a quantitative endpoint, such as the fresh or dry weight of the above-ground biomass.

  • Calculate the percent inhibition relative to the untreated control for each concentration.

  • Plot the percent inhibition against the logarithm of the concentration and fit the data to a dose-response curve (e.g., using a sigmoidal log-logistic model) to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Data Presentation

Quantitative data from herbicidal assays should be presented in a clear and structured format to facilitate comparison.

Table 1: Herbicidal Activity of Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives (Example Data)

CompoundApplication Rate (g/ha)Weed Species% Control (Post-emergence)
II6 37.5Velvetleaf95
37.5Barnyardgrass90
II7 37.5Foxtail92
60DayflowerEquivalent to Bentazon @ 1440 g/ha
III2 37.5Youth-and-old age98
III4 37.5Velvetleaf96
Saflufenacil37.5Velvetleaf~95
Sulcotrione37.5Velvetleaf<95
Data from a study on substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives.[1][3]

Table 2: Hypothetical IC₅₀ Values for this compound Derivatives

DerivativeTarget WeedIC₅₀ (g/ha)
Parent Compound Barnyardgrass>200
Derivative A Barnyardgrass75.2
Derivative B Barnyardgrass45.8
Derivative C Velvetleaf62.5
This table serves as a template for presenting dose-response data.

Conclusion

While this compound is primarily known as a pharmaceutical intermediate, the broader class of benzenesulfonamides has demonstrated clear potential for herbicidal applications. The protocols outlined in this document provide a framework for the synthesis of this compound and a diverse library of its derivatives, as well as robust methods for evaluating their pre- and post-emergence herbicidal activity. By systematically exploring the structure-activity relationships of this compound class, researchers can potentially identify novel and effective herbicidal candidates for further development in the agrochemical industry.

References

Application Notes and Protocols for 4-tert-Butylbenzenesulfonamide in Friedel-Crafts and Related Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-tert-butylbenzenesulfonamide in Friedel-Crafts type reactions and other related synthetic transformations. The protocols are intended to serve as a guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile building block in organic synthesis. While its direct participation as a substrate in classical Friedel-Crafts reactions is not extensively documented, its structural motifs are relevant to several important transformations. The sulfonamide moiety can be functionalized, and the electron-rich aromatic ring, while moderately deactivated by the sulfonyl group, can potentially undergo electrophilic substitution under specific conditions. This document outlines protocols for N-acylation, a common reaction of sulfonamides, and explores the potential for Friedel-Crafts sulfonylation to generate related structures.

Application 1: N-Acylation of this compound

The most prevalent reaction involving this compound is the acylation of the sulfonamide nitrogen. This transformation is crucial for the synthesis of N-acylsulfonamides, a class of compounds with significant biological activities, often used as bioisosteres for carboxylic acids in drug design.[1]

General Reaction Scheme

The N-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base or a Lewis acid catalyst.

sub This compound catalyst Catalyst/Base sub->catalyst reagent Acylating Agent (R-CO-Cl or (R-CO)2O) reagent->catalyst product N-Acyl-4-tert-butylbenzenesulfonamide catalyst->product

Caption: General workflow for N-acylation of this compound.

Experimental Protocols

Protocol 1.1: N-Acylation using Acyl Chloride with Pyridine

This protocol describes a standard method for the N-acylation of sulfonamides using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution with stirring.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 1.2: Lewis Acid-Catalyzed N-Acylation with Acid Anhydride (Solvent-Free)

This method offers an environmentally friendlier, solvent-free alternative.[1]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), the acid anhydride (1.5 eq), and anhydrous ZnCl₂ (3 mol%).[1]

  • Heat the mixture with stirring to 60-80°C.[1]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.[1]

  • Carefully wash the organic layer with saturated NaHCO₃ solution, water, and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.[1]

  • Purify the product by recrystallization.

Data Presentation
Acylating AgentCatalyst/BaseSolventTime (h)Yield (%)
Acetyl ChloridePyridineDCM4>90
Acetic AnhydrideZnCl₂Solvent-free2~85-95

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Application 2: Friedel-Crafts Sulfonylation for Diaryl Sulfone Synthesis

While not a direct reaction of this compound, Friedel-Crafts sulfonylation provides a route to diaryl sulfones, which are structurally related to the sulfonamide. This reaction typically involves the reaction of an arylsulfonyl chloride with an electron-rich aromatic compound in the presence of a strong acid catalyst.

General Reaction Scheme

sub 4-tert-Butylbenzenesulfonyl chloride catalyst Lewis Acid (e.g., AlCl3, TfOH) sub->catalyst reagent Arene (e.g., Toluene) reagent->catalyst product Diaryl Sulfone catalyst->product

Caption: General workflow for Friedel-Crafts sulfonylation.

Experimental Protocol

Protocol 2.1: Triflic Acid-Catalyzed Sulfonylation

This protocol uses triflic acid (TfOH) as a catalyst for the synthesis of diaryl sulfones from an arylsulfonyl chloride and an arene.[2]

Materials:

  • 4-tert-Butylbenzenesulfonyl chloride

  • Arene (e.g., Anisole, Toluene)

  • Triflic acid (TfOH)

  • Dichloromethane (DCM) or neat arene as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylbenzenesulfonyl chloride (1.0 mmol) in an excess of the arene (4 eq) which can also act as the solvent.[2]

  • Add triflic acid (20 mol%) to the mixture.[2]

  • Heat the reaction mixture to a high temperature (e.g., 160 °C) for 24 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent like ethyl acetate.

  • Carefully wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
AreneCatalystTemperature (°C)Time (h)Yield (%)
AnisoleTfOH (20 mol%)16024High
TolueneTfOH (20 mol%)16024Moderate to High

Note: Yields are based on analogous reactions and are representative.[2]

Hypothetical Application 3: Direct Friedel-Crafts Reaction with this compound

While not a well-established reaction, it is conceivable that under strong Brønsted acid catalysis, this compound could act as a precursor to an electrophilic species that could then react with a highly activated arene. This is based on observations of a Friedel-Crafts reaction occurring between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and an aromatic compound in the presence of a Brønsted acid.[3]

Proposed Reaction Mechanism

Under strongly acidic conditions, the sulfonamide could be protonated, leading to the formation of a sulfonium-like cation which could then be attacked by an electron-rich arene.

sub This compound acid H+ (Brønsted Acid) sub->acid intermediate [Ar-SO2NH3]+ acid->intermediate arene Activated Arene intermediate->arene product Diaryl Sulfane/Sulfone derivative arene->product

Caption: Proposed mechanism for Brønsted acid-catalyzed Friedel-Crafts type reaction.

This remains a speculative pathway and would require significant experimental validation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lewis acids like aluminum chloride are water-sensitive and corrosive. Handle them with care in a dry environment.

  • Acyl chlorides and acid anhydrides are corrosive and lachrymatory.

  • Strong acids like triflic acid are extremely corrosive and should be handled with extreme caution.

Conclusion

This compound is a valuable synthon, primarily for the synthesis of N-acylsulfonamides which have significant applications in drug discovery. The protocols provided herein offer robust methods for this transformation. While the direct use of this compound in classical Friedel-Crafts reactions is not standard, related sulfonylation reactions provide access to structurally similar diaryl sulfones. Further research into the reactivity of sulfonamides under strong acid conditions may open new avenues for their application in C-C and C-S bond-forming reactions.

References

Application Note: HPLC Monitoring of Bosentan Synthesis Initiation Step

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of the initial coupling reaction in the synthesis of Bosentan. Bosentan is an endothelin receptor antagonist used for treating pulmonary arterial hypertension.[1][2] The described method effectively separates the key starting material, 4-tert-Butylbenzenesulfonamide, from the coupling partner and the resulting intermediate product, allowing for real-time reaction monitoring. This capability is crucial for process optimization, yield maximization, and ensuring the quality of the active pharmaceutical ingredient (API). The protocol is intended for researchers, process chemists, and quality control analysts in pharmaceutical development and manufacturing.

Introduction

The synthesis of Bosentan involves a critical coupling reaction between this compound and a substituted bipyrimidine molecule, typically 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.[3][4] Monitoring the consumption of the starting materials and the formation of the intermediate, 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide, is essential for controlling the reaction endpoint and minimizing impurity formation.[2][5] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] This document provides a detailed protocol for an optimized gradient RP-HPLC method suitable for in-process monitoring of this key synthetic step.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: 2 mL amber HPLC vials with septa caps.

  • Solvents: HPLC grade Acetonitrile (ACN) and water.

  • Reagents: Formic acid (reagent grade).

  • Filters: 0.45 µm syringe filters (PTFE or other suitable material).

Chromatographic Conditions

A gradient elution is employed to ensure adequate separation of the non-polar reactants and the more polar product within a reasonable timeframe.[7]

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Gradient Program See Table 2
Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas before use.

Standard Solution Preparation
  • Stock Standard (this compound): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

  • Working Standard: Further dilute the stock standard as needed to create calibration standards or a system suitability standard (e.g., 10 µg/mL).

Sample Preparation for Reaction Monitoring
  • Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it 1:100 in the diluent (e.g., 50 µL of sample into 4.95 mL of diluent) to stop the reaction and precipitate any salts.

  • Dilution: Vortex the quenched sample for 30 seconds. Perform further serial dilutions with the diluent as necessary to bring the analyte concentrations within the linear range of the calibration curve. A final concentration of approximately 10-20 µg/mL for the main components is recommended.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered sample into the HPLC system.

Quantitative Data Summary

The following tables outline the gradient program and the expected retention times for the key components in the reaction.

Table 1: Key Reaction Components

CompoundRoleExpected Polarity
This compoundStarting Material 1Moderate
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidineStarting Material 2Low
4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamideProduct IntermediateLow

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.06040
15.01090
20.01090
20.16040
25.06040

Table 3: Expected Retention Times and Performance

Compound NameExpected Retention Time (min)Resolution (Rs)Tailing Factor (Tf)
This compound~ 5.5> 2.0< 1.5
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine~ 12.8> 2.0< 1.5
4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide~ 14.5> 2.0< 1.5

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Aliquot Filter Filter (0.45 µm) Quench->Filter Injector Autosampler/ Injector Filter->Injector Inject Column C18 Column Injector->Column Elution Detector UV Detector (270 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (% Conversion) Integration->Quantification

Caption: Workflow for HPLC monitoring of this compound reaction.

Logical_Relationship SM1 4-tert-Butyl- benzenesulfonamide Reaction Reaction Monitoring SM1->Reaction SM2 Chlorinated Bipyrimidine SM2->Reaction Product Coupled Intermediate Reaction->SM1 Consumption Reaction->SM2 Consumption Reaction->Product Formation Goal Process Control & Yield Optimization Reaction->Goal

Caption: Logical relationship for reaction monitoring and process optimization.

References

The Pivotal Role of 4-tert-Butylbenzenesulfonamide in the Synthesis of Endothelin Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 4-tert-Butylbenzenesulfonamide as a key building block in the development of endothelin (ET) receptor antagonists, with a specific focus on the synthesis of Bosentan, a dual ETA/ETB receptor antagonist. These notes include comprehensive experimental protocols, quantitative pharmacological data, and visual diagrams of relevant pathways and workflows to support research and development in this therapeutic area.

Introduction to Endothelin and its Receptors

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in vascular homeostasis.[1] Their effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1] The ETB receptor, located on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of endothelin-1 (ET-1).[2] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making endothelin receptors a critical target for therapeutic intervention.[3]

This compound: A Key Synthetic Precursor

This compound has emerged as a critical starting material in the synthesis of a class of non-peptide endothelin receptor antagonists. Its incorporation into the final molecule, exemplified by Bosentan, is crucial for the compound's antagonistic activity. The 4-tert-butylphenylsulfonyl moiety plays a significant role in the binding of the antagonist to the endothelin receptors.

Endothelin Receptor Signaling Pathway

The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical endothelin signaling pathway, which primarily involves the activation of phospholipase C (PLC) and subsequent downstream signaling.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETAR ETA Receptor ET-1->ETAR Binds ETBR ETB Receptor ET-1->ETBR Binds Gq Gq ETAR->Gq Activates ETBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Contraction Vasoconstriction/ Cell Proliferation Ca2_release->Contraction PKC->Contraction

Endothelin Receptor Signaling Pathway

Synthesis of Bosentan from this compound

The synthesis of Bosentan, a potent dual endothelin receptor antagonist, prominently features this compound as a key reactant. The overall synthetic strategy involves the coupling of this compound with a substituted pyrimidine core. A general workflow for this synthesis is depicted below.

Bosentan_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products A This compound C Step 1: Coupling Reaction A->C B 4,6-dichloro-5-(2-methoxyphenoxy)- [2,2']bipyrimidine B->C E Intermediate: 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)- [2,2']bipyrimidin-4-yl]-benzenesulfonamide C->E D Step 2: Nucleophilic Substitution F Final Product: Bosentan D->F E->D

General Workflow for Bosentan Synthesis

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]-benzenesulfonamide (Intermediate)

This protocol describes the coupling of this compound with 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine.

Materials:

  • This compound

  • 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Acetone

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine (1.0 eq) in anhydrous DMSO, add this compound (1.0-1.2 eq).

  • Add anhydrous potassium carbonate (2.0-2.5 eq) to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with deionized water.

  • To purify, suspend the crude solid in water and add concentrated HCl dropwise until the pH is acidic. Stir for 30 minutes.

  • Filter the solid, wash with water, and then with acetone.

  • Dry the purified solid under vacuum to yield 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]-benzenesulfonamide.[4]

Protocol 2: Synthesis of Bosentan from the Intermediate

This protocol outlines the final step in the synthesis of Bosentan via nucleophilic substitution with ethylene glycol.

Materials:

  • 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]-benzenesulfonamide

  • Ethylene glycol

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide

  • Toluene (optional, for azeotropic removal of water)

  • Deionized water

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (or potassium tert-butoxide) in an excess of ethylene glycol.

  • Add the intermediate, 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]-benzenesulfonamide, to the solution.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.[5] Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the crude Bosentan.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Bosentan.[6]

Quantitative Pharmacological Data

The following table summarizes the binding affinities of Bosentan for the human endothelin receptors.

CompoundTarget ReceptorBinding Affinity (Ki or Kd, nM)Reference
BosentanETA4.7 - 12.5[7][8]
BosentanETB95 - 1100[7][8]

Note: The variability in reported binding affinities can be attributed to different experimental conditions and assay formats.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies focusing specifically on the modification of the this compound moiety in Bosentan are not widely published, its consistent presence in this class of antagonists suggests its critical role in receptor binding. The sulfonamide group is a key hydrogen bond donor/acceptor, and the lipophilic tert-butyl group likely interacts with a hydrophobic pocket within the receptor. Modification of the benzenesulfonamide group in Bosentan to a 2-phenylethenesulfonamide has been shown to improve ETA-selectivity.[9] Further SAR studies on biphenylsulfonamide endothelin antagonists have indicated that hydrophobic groups at the 4'-position of the pendant phenyl ring are optimal for activity.[6]

Conclusion

This compound is a cornerstone in the chemical synthesis of the potent endothelin receptor antagonist, Bosentan. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the endothelin system. The established synthetic routes and the understanding of the pharmacological profile of Bosentan underscore the importance of this key building block in medicinal chemistry. Further exploration of the structure-activity relationships of the 4-tert-butylphenylsulfonyl group may lead to the design of next-generation endothelin receptor antagonists with improved efficacy and safety profiles.

References

Application of Modern Medicinal Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal chemistry is undergoing a profound transformation, driven by innovative strategies that offer unprecedented precision and efficacy in drug design. This document provides detailed application notes and experimental protocols for four cutting-edge areas: Targeted Protein Degradation using PROTACs, the resurgence of Covalent Inhibitors, the targeted delivery of Antibody-Drug Conjugates (ADCs), and the revolutionary impact of Artificial Intelligence (AI) in drug discovery. These notes are intended to serve as a practical guide for researchers and professionals in the pharmaceutical sciences.

Application Note 1: Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-based pharmacology to event-driven pharmacology.[1] Instead of merely inhibiting a target protein, PROTACs eliminate it by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][3]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for effective protein degradation.[4] The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Quantitative Data Summary: PROTAC Efficacy

The following table summarizes key efficacy parameters for well-characterized PROTACs, demonstrating their potency in inducing the degradation of target proteins.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)
dBET1BRD4JQ1-thalidomideHEK293~4>95~100
ARV-771BRD4JQ1-pomalidomideLNCaP1.8>9513
MZ1BRD4JQ1-VHLHeLa25~90200
Compound 34mutant-EGFRGefitinib-thalidomideHCC82711.798.9Not Reported

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of PROTAC-Induced Protein Degradation by Western Blot

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[2]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[6]

    • Detect the chemiluminescent signal using an imaging system.[6]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Protocol 2: Evaluation of Ternary Complex Formation by NanoBRET™ Assay

This protocol describes a cell-based assay to monitor the formation of the PROTAC-induced ternary complex in real-time.

  • Cell Line Generation:

    • Generate a stable cell line co-expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[4]

  • Assay Setup:

    • Plate the engineered cells in a white, opaque microplate.

    • Add the HaloTag® ligand to label the E3 ligase fusion protein.

  • PROTAC Treatment and Signal Detection:

    • Add a serial dilution of the PROTAC to the cells.

    • Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer.[4]

  • Data Analysis:

    • Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.[4]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

Application Note 2: Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a stable, covalent bond with their target protein, often resulting in irreversible inhibition.[7] This mechanism of action offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are challenging for non-covalent inhibitors.[2][8] The design of TCIs involves a binding scaffold that provides selectivity and a reactive electrophilic "warhead" that forms the covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on the target protein.[2]

The kinetic evaluation of TCIs is crucial and is typically described by the rate of covalent modification, defined by k_inact/K_I. This parameter reflects the efficiency of covalent bond formation, which is a function of the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).[9]

Quantitative Data Summary: Covalent Kinase Inhibitors

The following table presents kinetic data for several approved covalent kinase inhibitors, highlighting their potency and rate of inactivation.

InhibitorTarget KinaseWarheadK_I (nM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)
IbrutinibBTKAcrylamide4.80.045156,000
AfatinibEGFRAcrylamide0.50.031,000,000
OsimertinibEGFR (T790M)Acrylamide2.70.018111,000
NeratinibHER2/EGFRAcrylamide6.70.05124,000

Data compiled from various scientific publications for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of k_inact and K_I for a Covalent Inhibitor

This protocol describes a continuous enzymatic assay to determine the kinetic parameters of a covalent inhibitor.

  • Assay Setup:

    • Prepare a reaction mixture containing the target enzyme in a suitable assay buffer.

    • Prepare serial dilutions of the covalent inhibitor.

    • Prepare the enzyme's substrate.

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

    • Continuously monitor the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Perform the assay at multiple inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot product formation versus time and determine the initial velocity.

    • Plot the observed rate of inactivation (k_obs) against the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of k_inact and K_I.[9]

Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the covalent modification of the target protein.

  • Incubation and Sample Preparation:

    • Incubate the target protein with an excess of the covalent inhibitor in an MS-compatible buffer.

    • Remove the excess, unbound inhibitor using a desalting column or dialysis.

  • Intact Protein Analysis:

    • Analyze the protein-inhibitor complex by liquid chromatography-mass spectrometry (LC-MS).

    • Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[10]

  • Peptide Mapping (Optional):

    • Digest the protein-inhibitor complex with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the modified peptide and the specific amino acid residue that formed the covalent bond by observing a mass shift in the fragment ions.[10]

Visualizations

Covalent_Inhibition E_I Enzyme (E) + Inhibitor (I) E_I_noncov Non-covalent E-I Complex E_I->E_I_noncov K_I (k_on / k_off) E_I_noncov->E_I E_I_cov Covalent E-I Adduct E_I_noncov->E_I_cov k_inact

Caption: Two-step mechanism of covalent inhibition.

MS_Workflow start Start incubation Incubate Protein with Inhibitor start->incubation desalting Remove Excess Inhibitor incubation->desalting lcms LC-MS Analysis (Intact Protein) desalting->lcms mass_shift Observe Mass Shift lcms->mass_shift digestion Proteolytic Digestion (Optional) mass_shift->digestion end End mass_shift->end Adduct Confirmed lcmsms LC-MS/MS Analysis (Peptides) digestion->lcmsms identify_site Identify Modification Site lcmsms->identify_site identify_site->end Site Identified

Caption: Workflow for MS confirmation of covalent adducts.

Application Note 3: Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[11] ADCs are designed to selectively deliver the cytotoxic agent to cancer cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity.[11] An ADC consists of three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[11]

The linker plays a crucial role in the stability and efficacy of an ADC. It must be stable in circulation to prevent premature release of the payload, but also allow for efficient release of the active drug inside the target cell.[12] Maleimide-thiol chemistry is a widely used method for conjugating payloads to antibodies.[13]

Quantitative Data Summary: ADC In Vitro Cytotoxicity

The following table shows representative in vitro cytotoxicity data (IC50 values) for an ADC with different linkers, demonstrating the impact of linker chemistry on potency.

ADC ConstructTarget AntigenCell LineLinker TypeIC50 (ng/mL)
Trastuzumab-MMAEHER2SK-BR-3Cleavable (Val-Cit)10.5
Trastuzumab-MMAEHER2SK-BR-3Non-cleavable (MCC)85.2
Trastuzumab-MMAEHER2MDA-MB-468 (HER2-low)Cleavable (Val-Cit)>1000
Isotype Control-MMAE-SK-BR-3Cleavable (Val-Cit)>1000

Data is hypothetical but representative of typical experimental outcomes.

Experimental Protocols

Protocol 1: ADC Synthesis via Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Reduce the interchain disulfide bonds of the antibody using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The amount of reducing agent will determine the number of available thiol groups for conjugation.[14]

    • Incubate the reaction mixture to allow for disulfide bond reduction.

    • Remove the excess reducing agent using a desalting column.[14]

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated drug-linker in an organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4°C.[13]

  • Purification and Characterization:

    • Quench the reaction by adding a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.[13]

    • Purify the ADC from unreacted drug-linker and other small molecules using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like hydrophobic interaction chromatography (HIC-HPLC), SEC-HPLC, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay

This protocol details the measurement of ADC-induced cell death in cancer cell lines.

  • Cell Seeding:

    • Seed target cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at an optimal density and allow them to adhere overnight.[12]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Treat the cells with the ADC dilutions and incubate for a period of 72 to 120 hours.[12][15] Include untreated cells and cells treated with a non-targeting control ADC as controls.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[16]

    • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Visualizations

ADC_Structure cluster_adc Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker Linker Payload Cytotoxic Payload

Caption: The three core components of an ADC.

ADC_Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells start->seed_cells treat_cells Treat with Serial Dilutions of ADC seed_cells->treat_cells incubate Incubate for 72-120h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs analyze_data Analyze Data and Determine IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for ADC in vitro cytotoxicity assay.

Application Note 4: Artificial Intelligence in Medicinal Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery and development pipeline.[17] AI algorithms can analyze vast and complex datasets to identify novel drug targets, design new molecules with desired properties, predict their efficacy and toxicity, and even suggest synthetic routes.[17][18] This technology significantly reduces the time and cost associated with bringing a new drug to market.[19]

Key applications of AI in medicinal chemistry include:

  • Target Identification and Validation: AI can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets.[20]

  • De Novo Drug Design: Generative AI models can design novel molecules with optimized properties for a specific biological target.[18]

  • Retrosynthesis Planning: AI tools can devise efficient synthetic routes for novel drug candidates.

Quantitative Data Summary: AI-Driven Drug Discovery

The following table provides examples of the impact of AI on drug discovery timelines and outcomes.

AI ApplicationTraditional TimelineAI-Accelerated TimelineOutcome
Hit-to-Lead Optimization2-3 years6-12 monthsFaster identification of potent and selective lead compounds.
Preclinical Candidate Nomination4-6 years1-2 yearsReduced time and cost of preclinical development.[7]
Toxicity PredictionHigh attrition in late stagesEarly de-riskingLower failure rates in clinical trials.
Drug RepurposingSerendipitousSystematic and rapidIdentification of new uses for existing drugs.[8]

Timelines are estimates and can vary significantly depending on the project.

Experimental Protocols

This protocol outlines a typical workflow for using AI to identify and experimentally validate novel hit compounds.

  • Target and Data Preparation:

    • Define the biological target of interest.

    • Curate a large dataset of known ligands and their activities against the target, as well as decoys.

  • AI Model Training and Virtual Screening:

    • Train a deep learning model on the curated dataset to learn the structure-activity relationships.

    • Use the trained model to screen a large virtual library of compounds (billions of molecules) to predict their activity against the target.[22]

    • Prioritize the top-scoring virtual hits for synthesis and experimental testing.

  • Experimental Validation:

    • Synthesize or purchase the prioritized hit compounds.

    • Experimentally test the activity of the compounds in a primary biochemical or cellular assay (e.g., enzyme inhibition assay, cell viability assay).

    • Confirm the activity of the most promising hits in secondary assays and assess their selectivity and preliminary ADMET properties.

  • Iterative Optimization:

    • Use the experimental data from the validated hits to retrain and refine the AI model.

    • Perform further rounds of virtual screening and experimental validation to optimize the hit compounds into potent and drug-like leads.

  • Compound Acquisition and Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Seed cancer cell lines in a 96-well plate and allow them to adhere.

    • Incubate the cells for 72 hours.

    • Perform a cell viability assay according to the manufacturer's instructions to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • Measure the luminescence signal from each well.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

AI_Drug_Discovery_Cycle data_curation Data Curation (Biological & Chemical Data) model_training AI Model Training data_curation->model_training virtual_screening Virtual Screening (Large Compound Libraries) model_training->virtual_screening hit_prioritization Hit Prioritization virtual_screening->hit_prioritization synthesis_testing Synthesis & Experimental Validation hit_prioritization->synthesis_testing sar_analysis SAR Analysis & Model Refinement synthesis_testing->sar_analysis sar_analysis->model_training Iterative Loop

AI_Validation_Workflow AI_Prediction AI-Predicted Active Compound Synthesis Chemical Synthesis or Acquisition AI_Prediction->Synthesis Primary_Assay Primary Biochemical or Cellular Assay Synthesis->Primary_Assay Validation Hit Validation Primary_Assay->Validation Lead_Opt Lead Optimization Validation->Lead_Opt Active Inactive Inactive Validation->Inactive Inactive

References

Application Notes and Protocols for the Custom Synthesis of 4-tert-Butylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1] Since the discovery of the antibacterial properties of Prontosil, sulfonamide-containing molecules have been developed as antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[1][2] 4-tert-Butylbenzenesulfonamide and its derivatives are of particular interest as versatile intermediates and pharmacophores. The bulky tert-butyl group can influence the molecule's physicochemical properties, such as solubility and binding affinity to biological targets.[1]

A notable application is the use of this compound as a key intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3][4] The ability to create a diverse library of derivatives from this starting scaffold is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. These application notes provide detailed protocols for the synthesis of the parent compound and various custom derivatives, along with relevant biological context.

General Synthesis Workflow

The custom synthesis of this compound derivatives typically follows a multi-step process. It begins with the sulfonation of tert-butylbenzene to produce a key sulfonic acid intermediate, which is then converted to the more reactive sulfonyl chloride. This sulfonyl chloride serves as the primary precursor for introducing the sulfonamide group and for subsequent derivatization at the nitrogen atom or through further reactions on the aromatic ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Parent Sulfonamide Synthesis cluster_2 Step 3: Custom Derivatization A tert-Butylbenzene B 4-tert-Butylbenzenesulfonic Acid A->B Sulfonation (Fuming H₂SO₄) C 4-tert-Butylbenzenesulfonyl Chloride B->C Chlorination (e.g., SOCl₂, PCl₅) D This compound C->D Ammonolysis (Conc. NH₃) C->D E N-Substituted Derivatives D->E Alkylation / Arylation F Complex Heterocyclic Adducts (e.g., Bosentan Precursors) D->F Nucleophilic Aromatic Substitution G Carboxamide Derivatives D->G Pd-mediated Amidation

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylbenzenesulfonic Acid

This protocol outlines the sulfonation of tert-butylbenzene, a common starting material.

Materials:

  • tert-Butylbenzene

  • Fuming sulfuric acid (oleum)

  • Sodium bicarbonate

  • Sodium chloride

  • Ice

  • Round-bottomed flask with stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene over approximately 20 minutes. Maintain the temperature below 25°C using an ice bath and frequent shaking.[5][6]

  • After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring. Continue heating until the tert-butylbenzene oil layer is fully dissolved.[5][7]

  • Pour the reaction mixture into water.[5]

  • Partially neutralize the solution by carefully adding sodium bicarbonate.[5]

  • Filter the solution to remove any solid impurities.[5]

  • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it is completely dissolved.[5][6]

  • Cool the solution in an ice bath to crystallize the product.[5]

  • Collect the crystals by filtration and wash with a saturated sodium chloride solution.[5] The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.[5]

Protocol 2: Synthesis of this compound (Parent Compound)

This protocol describes the conversion of 4-tert-butylbenzenesulfonyl chloride to the parent sulfonamide.

Materials:

  • 4-tert-Butylbenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Concentrated ammonia (NH₃)

  • Round-bottomed flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) in a 500 mL round-bottomed flask and cool to 0°C.[4]

  • Slowly add concentrated ammonia (50 mL, 100 mmol, 10 equiv) to the solution.[4]

  • Allow the reaction mixture to gradually warm to room temperature and stir continuously for 20 hours.[4]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC).

  • Upon completion, remove the solvent by evaporation under reduced pressure.[4]

  • Filter the resulting slurry to afford this compound as a white solid.[4]

Table 1: Physicochemical and Yield Data for this compound Synthesis

Parameter Value Reference
Yield 75% [4]
Appearance White solid [4]
Melting Point 136-138°C [3]
Purity (HPLC) >98.0% [8]
Molecular Formula C₁₀H₁₅NO₂S [9]

| Molecular Weight | 213.30 g/mol | |

Application Note 1: Custom Synthesis of N-Alkyl Derivatives

N-alkylation of the sulfonamide nitrogen is a common strategy to modulate lipophilicity and steric bulk, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. A direct N-alkylation can be achieved using various alkylating agents.

G A This compound C N-tert-Butyl-4-tert-butylbenzenesulfonamide A->C B Methyl tert-Butyl Ether (Alkylation Agent) B->C Catalyst Ternary Catalyst System Catalyst->C Toluene, 50-55°C

Caption: Reaction scheme for the N-tert-butylation of this compound.

Protocol 3: Synthesis of N-tert-Butyl-p-toluenesulfonamide (Representative Protocol)

This protocol, adapted from a general method for N-alkylation, demonstrates the synthesis of an N-tert-butyl derivative.[10]

Materials:

  • A substituted benzenesulfonamide (e.g., p-toluenesulfonamide)

  • Methyl tertiary butyl ether

  • Toluene

  • Catalyst system (e.g., ethyltriphenylphosphonium bromide-silver compounds-porphyrin)[10]

  • Reactor with heating and stirring capabilities

  • Silica gel for column chromatography

Procedure:

  • To a reactor, add 300 mL of toluene.[10]

  • Add methyl tertiary butyl ether (1 mol) and the starting benzenesulfonamide (1.4 mol).[10]

  • Heat the mixture to 50°C.[10]

  • Add the catalyst (0.5 g) and stir the reaction for 7 hours.[10]

  • After the reaction is complete, concentrate the mixture under vacuum.[10]

  • Purify the product by column chromatography to obtain the dry N-tert-butyl substituted benzenesulfonamide.[10]

Table 2: Yield and Purity Data for N-tert-Butyl Sulfonamide Derivatives

Derivative Starting Material Yield Purity (HPLC) Reference
N-tert-Butylbenzenesulfonamide Benzenesulfonamide 96.3% 98.2% [10]
N-tert-Butyl-p-toluenesulfonamide p-Toluenesulfonamide 96.5% 98.4% [10]

| N-tert-Butyl-p-chlorobenzenesulfonamide | p-Chlorobenzenesulfonamide | 96.8% | 98.5% |[10] |

Application Note 2: Synthesis of Complex Heterocyclic Derivatives for Drug Discovery

The synthesis of more complex derivatives often involves coupling the parent sulfonamide with a heterocyclic scaffold. This is exemplified by the synthesis of Bosentan, where this compound is reacted with a substituted pyrimidine.

Protocol 4: Synthesis of a Bosentan Precursor

This generalized protocol describes the coupling of this compound with a di-substituted pyrimidine, a key step in the synthesis of endothelin receptor antagonists.[11]

Materials:

  • This compound

  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (or similar activated pyrimidine)

  • An appropriate base (e.g., alkali metal hydroxides or carbonates)[11]

  • A suitable solvent (e.g., DMSO, N-methyl pyrrolidone)[3]

  • Reaction vessel with heating and stirring

Procedure:

  • Combine the substituted pyrimidine and this compound in a suitable solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture under reflux conditions (e.g., 150°C) and stir.[3]

  • Monitor the reaction for the formation of the desired product, 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide.[11]

  • Upon completion, cool the reaction mixture and use appropriate workup and purification procedures (e.g., precipitation, crystallization, chromatography) to isolate the final product.

Biological Context: Endothelin Receptor Antagonism

This compound derivatives, such as Bosentan, function as antagonists of endothelin (ET) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes, ETₐ and ETₑ. In pulmonary arterial hypertension, elevated levels of ET-1 cause vasoconstriction and cell proliferation. Bosentan competitively blocks both ETₐ and ETₑ receptors, inhibiting these downstream effects and leading to vasodilation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR ETBR ETₑ Receptor ET1->ETBR Vaso Vasoconstriction ETAR->Vaso Prolif Cell Proliferation ETAR->Prolif ETBR->Vaso Bosentan Bosentan (Derivative) Bosentan->ETAR Blocks Bosentan->ETBR Blocks

Caption: Simplified signaling pathway of Endothelin-1 and its inhibition by Bosentan.

Conclusion

The this compound scaffold provides a robust and versatile platform for the custom synthesis of a wide range of derivatives. The protocols and application notes presented here demonstrate reliable methods for producing the parent compound and for subsequent modifications, including N-alkylation and coupling to complex heterocyclic systems. The ability to systematically alter the structure of these derivatives is essential for researchers in drug discovery and medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutics targeting various biological pathways.

References

Perfecting Purity: Advanced Recrystallization Techniques for 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 23, 2025 – For researchers, scientists, and drug development professionals working with the key pharmaceutical intermediate, 4-tert-Butylbenzenesulfonamide, achieving high purity is paramount for ensuring the quality and efficacy of final drug products. This application note provides detailed protocols and techniques for the effective recrystallization of this compound, a critical step in its purification.

This compound (t-BBSA) is a white to off-white crystalline solid that serves as a crucial building block in the synthesis of various pharmaceuticals. Its purity can significantly impact reaction yields, impurity profiles, and the overall safety of the active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique to purify solid organic compounds, and its successful application to t-BBSA is detailed herein.

Understanding the Fundamentals of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.

Key Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValue
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.3 g/mol
Melting Point 136-141 °C
Appearance White to off-white powder/crystal
Solubility Slightly soluble in chloroform, sparingly soluble in ethyl acetate.

Experimental Protocols

Two primary methods for the recrystallization of this compound are presented: a single-solvent method and a mixed-solvent (antisolvent) method. The choice of method depends on the solubility characteristics of the crude material in various solvents.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is identified that exhibits a significant difference in solubility for t-BBSA at high and low temperatures. Alcohols such as isopropanol have been shown to be effective for the recrystallization of similar sulfonamides.

Materials:

  • Crude this compound

  • Isopropanol (or other suitable alcohol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to confirm the suitability of isopropanol or another chosen solvent. The ideal solvent should dissolve the crude t-BBSA when hot and allow for good crystal recovery upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization

This method is employed when a single suitable solvent cannot be identified. A solvent in which t-BBSA is soluble (the "solvent") is paired with a miscible solvent in which it is insoluble (the "antisolvent"). A common and effective system for sulfonamides is an alcohol-water mixture (e.g., ethanol-water or isopropanol-water).

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized Water (antisolvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Antisolvent Addition: While the solution is still hot, add the antisolvent (e.g., water) dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce maximum crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the solvent and antisolvent (in the same approximate ratio as the crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide to solvent selection based on general principles for sulfonamides.

Solvent/SystemSuitability for RecrystallizationRationale
Isopropanol Good (Single Solvent)Sulfonamides often show good solubility in hot alcohols and poor solubility in cold alcohols.
Ethanol/Water Excellent (Mixed Solvent)Ethanol is a good solvent for many organic compounds, while water acts as an effective antisolvent.
Ethyl Acetate/Hexane Good (Mixed Solvent)Ethyl acetate can dissolve the compound, while hexane, being nonpolar, acts as an antisolvent.
Chloroform Poor (as a primary solvent)Although it shows some solubility, the difference between hot and cold solubility may not be ideal for high recovery.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process, applicable to both single and mixed-solvent methods.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude This compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling to Room Temperature C->E No Insoluble Impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure This compound I->J

Caption: General workflow for the recrystallization of this compound.

Conclusion

The recrystallization techniques outlined in this application note provide robust and effective methods for the purification of this compound. The selection of the appropriate solvent system is critical and should be determined through preliminary solubility testing. By following these detailed protocols, researchers, scientists, and drug development professionals can consistently obtain high-purity this compound, ensuring the quality and integrity of their subsequent research and development activities.

Application Notes and Protocols: 4-tert-Butylbenzenesulfonamide in Catalyst Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylbenzenesulfonamide in the design of a specialized iron(II) phthalocyanine catalyst. Detailed protocols for the synthesis of the catalyst and its application in the oxidation of olefins are provided, along with relevant data and visualizations to guide researchers in their experimental work.

Introduction

This compound is a versatile organic compound that has found a niche application in the design of advanced catalysts. While primarily known as a key intermediate in the synthesis of pharmaceuticals like Bosentan[1], its unique structural features—a bulky tert-butyl group and a sulfonamide moiety—have been leveraged to enhance the properties of metallophthalocyanine catalysts. Specifically, its incorporation into an iron(II) phthalocyanine complex has been shown to improve solubility and oxidative stability, crucial parameters for efficient catalytic processes[2].

This document details the synthesis of a tetra-peripherally substituted iron(II) phthalocyanine catalyst bearing this compound substituents and its subsequent application in the catalytic oxidation of olefins, such as cyclohexene and styrene[2].

Catalyst Synthesis and Characterization

The synthesis of the sulfonamide-substituted iron(II) phthalocyanine catalyst involves a two-step process starting from the reaction of 4-aminophthalonitrile with 4-tert-butylbenzene-1-sulfonyl chloride to form a phthalonitrile precursor, followed by a metal-templated cyclotetramerization.

Diagram: Catalyst Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalyst Formation A 4-Aminophthalonitrile C 4-(4-tert-butylbenzenesulfonamido)phthalonitrile (Precursor) A->C B 4-tert-Butylbenzene-1-sulfonyl chloride B->C D Precursor F Tetra(4-tert-butylbenzenesulfonamido)phthalocyaninatoiron(II) (Final Catalyst) D->F E FeCl2 E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis A Olefin Substrate (e.g., Cyclohexene) D Reaction Mixture A->D B Catalyst B->D C Solvent (e.g., Acetonitrile) C->D E Add H2O2 D->E G Reaction Progression E->G F Stir at defined temperature and time F->G H Quench Reaction G->H I Extract Products H->I J Analyze by GC-MS I->J K Oxidized Products J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the yield and purity of 4-tert-Butylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for this compound?

The most prevalent and adaptable laboratory method involves a two-step process:

  • Chlorosulfonation: Electrophilic aromatic substitution of tert-butylbenzene using chlorosulfonic acid to produce 4-tert-butylbenzenesulfonyl chloride.

  • Amination: Nucleophilic substitution of the chloride in 4-tert-butylbenzenesulfonyl chloride with ammonia to yield the final product, this compound.

Q2: What are the key factors influencing the yield and purity in the chlorosulfonation step?

The primary factors are reaction temperature, the molar ratio of reactants, and reaction time. The bulky tert-butyl group strongly directs the substitution to the para position, but harsh conditions can lead to side reactions. Key considerations include:

  • Temperature Control: Maintaining a low temperature is crucial to minimize the formation of undesired isomers and prevent dealkylation.

  • Stoichiometry: A controlled molar ratio of chlorosulfonic acid to tert-butylbenzene is necessary to avoid polysulfonation.

  • Reaction Time: Monitoring the reaction to completion prevents extended exposure to acidic conditions, which can promote side reactions.

Q3: What are the common side reactions during the amination of 4-tert-butylbenzenesulfonyl chloride?

The primary side reaction is the hydrolysis of the sulfonyl chloride intermediate by any water present in the reaction mixture. This can be mitigated by using anhydrous solvents and reagents. If using a primary amine, N-sulfonylation can sometimes lead to the formation of a disulfonylated byproduct, although this is less common with ammonia.

Q4: How can I purify the final this compound product?

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent depends on the impurities present. The product's purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by its melting point (136-138°C) and spectroscopic methods (NMR, IR).[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low Yield of 4-tert-butylbenzenesulfonyl chloride (Step 1)
  • Symptom: The isolated yield of the sulfonyl chloride intermediate is significantly lower than expected.

  • Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or low temperature.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

  • Probable Cause 2: Dealkylation. At higher temperatures, the tert-butyl group can be cleaved from the aromatic ring, forming benzene and isobutylene gas.[2]

  • Solution: Maintain a low reaction temperature, typically between 0-10°C, during the addition of chlorosulfonic acid.[2]

  • Probable Cause 3: Hydrolysis during Work-up. The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid during the aqueous work-up.

  • Solution: Perform the work-up quickly and at a low temperature. Use ice-cold water for quenching and ensure efficient extraction into a non-polar organic solvent.

Issue 2: Presence of Isomeric Impurities
  • Symptom: NMR or HPLC analysis shows the presence of ortho or meta isomers of the desired para product.

  • Probable Cause: Although the tert-butyl group is a strong para director, higher reaction temperatures can lead to the formation of the thermodynamically more stable meta isomer.[2]

  • Solution: Strict temperature control is essential. The addition of the sulfonating agent should be done slowly at a low temperature (e.g., 0°C) to dissipate the heat of the reaction and maximize para-selectivity.[2]

Issue 3: Low Yield of this compound (Step 2)
  • Symptom: The final product yield is low despite a good yield of the sulfonyl chloride intermediate.

  • Probable Cause 1: Incomplete Amination. The reaction may not have reached completion.

  • Solution: Ensure a sufficient excess of the ammonia nucleophile is used. A reaction time of several hours at room temperature is often required.[3] Monitor the disappearance of the starting sulfonyl chloride by TLC.

  • Probable Cause 2: Hydrolysis of the Sulfonyl Chloride. If the reaction is run in a wet solvent or with aqueous ammonia, competing hydrolysis of the sulfonyl chloride can reduce the yield.

  • Solution: While aqueous ammonia is often used successfully, ensure the concentration is high enough to favor amination over hydrolysis. Alternatively, use anhydrous ammonia in an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylbenzenesulfonyl Chloride (Step 1)

This protocol is adapted from standard laboratory procedures for chlorosulfonation.

Materials:

  • tert-Butylbenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylbenzene (1.0 eq) in anhydrous dichloromethane.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Separate the organic layer. Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylbenzenesulfonyl chloride, which can be used in the next step without further purification. A Japanese patent reports a 55% yield for this step with subsequent purification yielding a product with 99.8% purity by HPLC.[4]

Protocol 2: Synthesis of this compound (Step 2)

This protocol is adapted from a known procedure with a reported yield of 75%.[3]

Materials:

  • 4-tert-butylbenzenesulfonyl chloride

  • Dichloromethane

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Water

Procedure:

  • Dissolve the crude 4-tert-butylbenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add an excess of concentrated aqueous ammonia (approx. 10 eq) with vigorous stirring.[3]

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12-20 hours.[3]

  • Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

  • Once complete, remove the dichloromethane under reduced pressure.

  • Filter the resulting aqueous slurry to collect the solid product.

  • Wash the solid with cold water and dry under vacuum to afford this compound as a white solid.[3]

  • If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.

Quantitative Data on Reaction Parameters

Table 1: Optimizing the Chlorosulfonation of tert-Butylbenzene

ParameterConditionExpected OutcomeRationale / Comments
Temperature 0-10°CHigh para-selectivity, minimized dealkylationLow temperature favors the kinetically controlled para product and suppresses side reactions.[2]
> 25°CIncreased formation of meta-isomer, potential dealkylationHigher temperatures can lead to isomerization to the more stable meta product and cleavage of the tert-butyl group.[2]
Reactant Ratio ~3 eq. Chlorosulfonic AcidGood conversionA significant excess of the sulfonating agent drives the reaction to completion.
> 5 eq. Chlorosulfonic AcidIncreased risk of polysulfonationExcessively harsh conditions can lead to the introduction of a second sulfonyl group.[2]

Table 2: Optimizing the Amination of 4-tert-butylbenzenesulfonyl chloride

ParameterConditionReported YieldRationale / Comments
Ammonia 10 eq. conc. NH₃ (aq) in DCM75%A large excess of aqueous ammonia in a two-phase system can effectively produce the desired sulfonamide.[3]
Base Excess AmmoniaEffectiveThe excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.
Temperature 0°C to Room Temp.75%The reaction is typically started at a low temperature and allowed to warm to room temperature for completion.[3]

Visualizations

Experimental Workflow

G Overall Synthesis Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A tert-Butylbenzene C Reaction at 0-10°C A->C B Chlorosulfonic Acid B->C D Aqueous Work-up C->D E 4-tert-butylbenzenesulfonyl chloride D->E G Reaction at RT E->G Intermediate F Concentrated Ammonia F->G H Filtration & Drying G->H I This compound H->I

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic

G Troubleshooting Flowchart for Low Yield Start Low Final Yield Check_Step1 Analyze Step 1 Intermediate (Sulfonyl Chloride) Start->Check_Step1 Low_Yield_S1 Low Yield or Impure Intermediate Check_Step1->Low_Yield_S1 Problem Found Good_Yield_S1 Good Yield and Purity of Intermediate Check_Step1->Good_Yield_S1 No Issue Troubleshoot_S1 Troubleshoot Step 1: - Check Temperature Control - Verify Stoichiometry - Assess Work-up Procedure Low_Yield_S1->Troubleshoot_S1 Troubleshoot_S2 Troubleshoot Step 2: - Check Ammonia Excess - Extend Reaction Time - Ensure Anhydrous Conditions Good_Yield_S1->Troubleshoot_S2

Caption: Logic for diagnosing the source of low yield.

Reaction Pathway and Side Reactions

G Chlorosulfonation Pathways cluster_main Desired Pathway cluster_side Side Reactions TB tert-Butylbenzene Para 4-tert-Butylbenzenesulfonyl chloride TB->Para Low Temp. Meta meta-Isomer TB->Meta High Temp. Dealkyl Benzene + Isobutylene TB->Dealkyl High Temp. / High Acidity Poly Disulfonylated Product Para->Poly Harsh Conditions

Caption: Desired vs. undesired reaction pathways.

References

Technical Support Center: Purification of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-tert-Butylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound? A1: The most common and effective methods for purifying crude this compound, which is a white solid at room temperature, are recrystallization and column chromatography.[1][2] Recrystallization is often the preferred first choice if the impurity profile is not complex, as it can be highly efficient for crystalline solids.[2][3] Column chromatography is used for more complex mixtures or when impurities have similar solubility characteristics to the product.

Q2: What are the common impurities I might encounter in my crude this compound? A2: Common impurities typically arise from the synthesis process.[4] These can include:

  • Unreacted Starting Materials: Such as 4-tert-butylbenzenesulfonyl chloride if the reaction with ammonia was incomplete.[5]

  • By-products: Formed during the synthesis of the sulfonamide.

  • Degradation Products: this compound itself is known as a degradation impurity of the drug Bosentan, indicating it can be formed from other compounds.[1][5][6]

Q3: What is the expected appearance and melting point of pure this compound? A3: Pure this compound should be a white to almost white crystalline powder.[7] Its reported melting point is consistently in the range of 136-142°C.[1][7][8] A sharp melting point within this range is a good indicator of high purity.

Q4: My final product has a low and broad melting point range. What does this signify? A4: A melting point that is lower than the literature value (136-142°C) and melts over a wide range (e.g., 125-132°C) typically indicates the presence of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification is recommended.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₅NO₂S[1][8]
Molecular Weight213.3 g/mol [1][8]
AppearanceWhite to almost white powder/crystal[5][7]
Melting Point136-142 °C[1][7][8]
SolubilitySparingly soluble in ethyl acetate, slightly soluble in chloroform.[1][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Guide 1: Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "Oils Out" Instead of Forming Crystals 1. The solution is too saturated. 2. The rate of cooling is too rapid, preventing crystal lattice formation.[9] 3. The presence of impurities is significantly depressing the product's melting point.[10]1. Reheat the mixture to redissolve the oil. 2. Add a small amount (1-5%) of additional hot solvent to slightly reduce saturation.[10] 3. Allow the flask to cool very slowly to room temperature (e.g., by insulating it) before placing it in an ice bath.[9] 4. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[9]
Low Yield of Recovered Crystals 1. Too much solvent was used during dissolution, keeping the product in the mother liquor upon cooling.[3][10] 2. The cooling period was insufficient or not cold enough. 3. Premature crystallization occurred during a hot filtration step.1. Use the minimum amount of hot solvent required to fully dissolve the crude solid.[10] 2. Once the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[3] 3. If a second crop of crystals is desired, reduce the volume of the mother liquor by evaporation and cool again. Be aware this crop may have lower purity.[10]
Crystals Appear Colored or Impure After Recrystallization 1. Colored impurities were not effectively removed. 2. Impurities have co-crystallized with the product.[3]1. Redissolve the crystals in the hot solvent and add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. 2. Perform a second recrystallization, potentially using a different solvent system to alter the solubility of the impurities.[3]
Crude Solid Will Not Dissolve in the Solvent 1. The chosen solvent is inappropriate for this compound.[11]1. Select a different solvent. Good solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot.[11] 2. Consider a mixed-solvent (co-solvent) system. Dissolve the crude solid in a minimal amount of a "good" solvent (in which it is highly soluble), then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[3]
Guide 2: Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities 1. The solvent system (eluent) is not optimized.[12] 2. The column was overloaded with too much crude material. 3. The column was packed improperly, leading to channeling.[12]1. First, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives the product an Rf value of approximately 0.25-0.35 for the best separation.[12] 2. Use a silica gel-to-crude material weight ratio of at least 30:1. For difficult separations, increase this to 50:1 or more.[12] 3. Ensure the silica gel is packed uniformly as a slurry and does not run dry.
Product is Streaking or Tailing on the Column 1. The compound is interacting too strongly with the acidic nature of the silica gel.[13] 2. The crude sample was not fully dissolved when loaded onto the column.1. Add a small amount of a modifier to the eluent. Since the sulfonamide proton is weakly acidic, adding a small amount of triethylamine (0.1-0.5%) to the eluent can often improve the peak shape.[14] 2. Ensure the sample is fully dissolved in a minimal amount of the eluent before loading. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Product is Not Eluting from the Column 1. The eluent is not polar enough to move the product. 2. The product may be degrading on the silica gel.[15]1. Gradually increase the polarity of the eluent. For example, if you are using 80:20 hexane:ethyl acetate, move to a 70:30 or 60:40 mixture. 2. Test the stability of your compound on a TLC plate. Spot the crude material, wait for 30-60 minutes, and then elute the plate. If a new spot appears or the original spot diminishes, degradation is likely. In this case, consider using a less acidic stationary phase like neutral alumina.[15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of crude this compound.

1. Solvent Selection:

  • Place a small amount (approx. 20-30 mg) of the crude material into a test tube.

  • Add a potential solvent (e.g., ethanol, isopropanol, or toluene) dropwise at room temperature until the total volume is ~0.5 mL. If the solid dissolves, the solvent is unsuitable as it is too soluble at room temperature.

  • If the solid does not dissolve, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[11]

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a large number of crystals.[11] A solvent pair like ethanol/water may also be effective.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add the chosen hot solvent in portions, with swirling and heating, until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.[2]

3. Decolorization (Optional):

  • If the hot solution is colored, remove it from the heat source and add a small amount of activated charcoal.

  • Swirl the mixture and reheat to boiling for a few minutes.

4. Hot Filtration (Optional, but required if charcoal was used):

  • If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents the desired product from crystallizing prematurely in the funnel.[11]

5. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

6. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11]

  • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Mandatory Visualization

G cluster_start cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end start Crude this compound recryst Attempt Recrystallization start->recryst Primary Method for Solids oils_out Problem: 'Oils Out' recryst->oils_out low_yield Problem: Low Yield recryst->low_yield recryst_success Successful? recryst->recryst_success slow_cool Solution: Re-heat, add minimal solvent, cool slowly oils_out->slow_cool Troubleshoot min_solvent Solution: Use minimum hot solvent, cool thoroughly low_yield->min_solvent Troubleshoot chrom Perform Column Chromatography recryst_success->chrom No / Impure end_product Pure Product (Verify with MP, etc.) recryst_success->end_product Yes slow_cool->recryst Retry min_solvent->recryst Retry poor_sep Problem: Poor Separation chrom->poor_sep no_elution Problem: No Elution chrom->no_elution chrom->end_product Successful Elution optimize_tlc Solution: Optimize eluent with TLC, check column loading poor_sep->optimize_tlc Troubleshoot inc_polarity Solution: Increase eluent polarity, check for degradation no_elution->inc_polarity Troubleshoot optimize_tlc->chrom Retry inc_polarity->chrom Retry

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 4-tert-Butylbenzenesulfonamide.

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary steps in the synthesis of this compound?

The synthesis is typically a two-step process. The first step is the electrophilic sulfonation of tert-butylbenzene to produce 4-tert-butylbenzenesulfonyl chloride. The second step involves the reaction of this intermediate with ammonia to form the final product, this compound.

Q2: What are the most common side products in this synthesis?

The majority of side products are formed during the initial sulfonation of tert-butylbenzene. These can include:

  • Isomeric Byproducts: Ortho- and meta-tert-butylbenzenesulfonic acids are common isomers formed alongside the desired para-isomer.[1]

  • Dealkylation Products: Under harsh acidic conditions, the tert-butyl group can be cleaved, leading to the formation of benzene and isobutylene.[1]

  • Disulfonated Products: With potent sulfonating agents or prolonged reaction times, disulfonation of the benzene ring can occur, yielding products like t-butylbenzene-2,4-disulphonic acid.[2]

  • Hydrolysis Product: The intermediate, 4-tert-butylbenzenesulfonyl chloride, can be hydrolyzed back to 4-tert-butylbenzenesulfonic acid if water is present.

Q3: What factors influence the formation of isomeric side products?

The formation of ortho- and meta-isomers is influenced by reaction conditions. The bulky tert-butyl group strongly directs electrophilic substitution to the para position. However, higher temperatures and strong acid concentrations can lead to isomerization, favoring the formation of the more thermodynamically stable meta-isomer.[1]

Q4: How can the dealkylation of the tert-butyl group be minimized?

Dealkylation, or des-tert-butylation, is more likely to occur at higher temperatures and with higher concentrations of acid.[1] To minimize this side reaction, it is recommended to use milder reaction conditions, such as lower temperatures and less concentrated sulfuric acid.[1]

Troubleshooting Guide

Issue 1: The final product is contaminated with significant amounts of m-tert-Butylbenzenesulfonamide and/or o-tert-Butylbenzenesulfonamide.

  • Probable Cause: Isomerization of the product can occur under certain conditions. High temperatures and high concentrations of sulfuric acid can promote the formation of the more thermodynamically stable meta isomer.[1]

  • Recommended Solution:

    • Temperature Control: It is crucial to maintain a lower reaction temperature. For instance, conducting the reaction at 25°C with 98.5% sulfuric acid results in a higher para-to-meta ratio.[1][2]

    • Choice of Sulfonating Agent: The use of a milder sulfonating agent or a sulfur trioxide complex can help to minimize isomerization.[1] Side reactions generally increase with higher reaction temperatures and greater sulfur trioxide content.[1]

    • Reaction Time: Avoid unnecessarily long reaction times, as this can favor isomerization. Monitor the reaction's progress to determine the optimal duration.[1]

Issue 2: The presence of benzene and the evolution of gas (isobutylene) are observed.

  • Probable Cause: This indicates that dealkylation (des-tert-butylation) is occurring. This side reaction is promoted by the acidic conditions of the sulfonation, particularly at elevated temperatures and acid concentrations.[1] The mechanism involves the protonation of the aromatic ring, followed by the elimination of the tert-butyl cation, which then deprotonates to form 2-methylpropene (isobutylene).[1]

  • Recommended Solution:

    • Milder Conditions: Employ lower temperatures and less concentrated sulfuric acid to reduce the rate of dealkylation.[1]

    • Inert Gas Sparging: Passing a stream of inert gas through the reaction mixture can help to remove the eliminated isobutylene, preventing it from undergoing further reactions.[1]

Issue 3: The formation of di-sulfonated byproducts is detected.

  • Probable Cause: The use of a highly reactive sulfonating agent, such as fuming sulfuric acid (oleum), or extended reaction times can lead to the introduction of a second sulfonic acid group onto the aromatic ring.

  • Recommended Solution:

    • Control Stoichiometry: Use a controlled amount of the sulfonating agent.

    • Milder Reagents: Consider using concentrated sulfuric acid instead of oleum for a less aggressive sulfonation.

    • Monitor Reaction Progress: Carefully monitor the reaction to stop it once the desired mono-sulfonated product has been formed.

Quantitative Data on Side Product Formation

The ratio of isomers formed during the sulfonation of tert-butylbenzene is highly dependent on the reaction conditions.

Sulfonating AgentTemperaturepara-Isomer (%)meta-Isomer (%)
98.5% H₂SO₄25°C82 ± 2%18 ± 2%

Data sourced from a study on the sulfonation of t-butylbenzene.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylbenzenesulfonic acid

This protocol is a general method for the sulfonation of tert-butylbenzene.[3][4][5]

  • Materials:

    • tert-Butylbenzene

    • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

    • Sodium bicarbonate

    • Sodium chloride

    • Water

    • Ice

  • Procedure:

    • In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25°C using an ice bath.

    • After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer has fully dissolved.

    • Pour the reaction mixture into water.

    • Partially neutralize the solution by carefully adding sodium bicarbonate.

    • Filter the solution to remove any solid impurities.

    • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it is dissolved.

    • Cool the solution in an ice bath to crystallize the product.

    • Collect the crystals by filtration and wash them with a saturated sodium chloride solution.

    • The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and then extracting it with a suitable organic solvent.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 4-(tert-butyl)benzenesulfonyl chloride to 4-(tert-butyl)benzenesulfonamide.[6]

  • Materials:

    • 4-(tert-butyl)benzenesulfonyl chloride

    • Dichloromethane

    • Concentrated ammonia

  • Procedure:

    • Add a solution of 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol) in dichloromethane (100 mL) to a 500 mL round-bottom flask at 0°C.

    • Slowly add concentrated ammonia (100 mmol, 10 equivalents).

    • Allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.

    • After the reaction is complete, remove the solvent by evaporation under reduced pressure.

    • Filter the resulting slurry to obtain 4-(tert-butyl)benzenesulfonamide as a white solid.

Reaction Pathway and Side Product Formation

Synthesis_Pathway tert_butylbenzene tert-Butylbenzene sulfonation Sulfonation (H₂SO₄/SO₃) tert_butylbenzene->sulfonation intermediate 4-tert-Butylbenzenesulfonyl Chloride sulfonation->intermediate meta_isomer m-tert-Butylbenzenesulfonic Acid sulfonation->meta_isomer Isomerization (High Temp/Conc.) ortho_isomer o-tert-Butylbenzenesulfonic Acid sulfonation->ortho_isomer dealkylation Benzene + Isobutylene sulfonation->dealkylation Dealkylation (High Temp/Conc.) disulfonation Disulfonated Products sulfonation->disulfonation Over-reaction ammonolysis Ammonolysis (NH₃) intermediate->ammonolysis final_product This compound ammonolysis->final_product

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

References

Technical Support Center: Scaling Up 4-tert-Butylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-tert-Butylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: There are two primary routes for the industrial synthesis of this compound:

  • Route 1: From tert-Butylbenzene: This is a multi-step process that begins with the sulfonation of tert-butylbenzene to produce 4-tert-butylbenzenesulfonic acid. This intermediate is then converted to 4-tert-butylbenzenesulfonyl chloride, which is subsequently amidated to yield the final product.

  • Route 2: From Benzenesulfonamide: This route involves the direct N-alkylation of benzenesulfonamide with a tert-butylating agent, such as tert-butyl acrylate or tert-butyl propionate, in the presence of a catalyst.[1]

Q2: What are the most significant challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges that can affect yield, purity, and safety. These include:

  • Reaction Kinetics and Heat Management: The sulfonation of tert-butylbenzene is a highly exothermic reaction. Inadequate heat removal on a larger scale can lead to temperature gradients, promoting the formation of unwanted side products and posing a potential risk of a thermal runaway.

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more complex. Poor mixing can result in localized "hot spots" during exothermic reactions and can negatively impact reaction rates and the overall impurity profile.

  • Impurity Profile Control: The types and quantities of impurities may differ between lab-scale and large-scale production due to longer reaction times, temperature fluctuations, and variations in the grade of raw materials.

  • Product Isolation and Purification: Crystallization is the primary method for purifying this compound. The efficiency of crystallization and the final product's purity can be significantly influenced by the impurity profile of the crude product from a large-scale batch.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities depend on the synthetic route chosen.

  • In the sulfonation of tert-butylbenzene route:

    • Isomers: ortho- and meta- isomers of 4-tert-butylbenzenesulfonic acid can form. High temperatures and high sulfuric acid concentrations can favor the formation of the thermodynamically more stable meta-isomer.[2]

    • Polysulfonated byproducts: The formation of disulfonated tert-butylbenzene can occur under harsh reaction conditions.

    • Sulfones: Diaryl sulfones can be formed as byproducts, particularly when using strong sulfonating agents like oleum.[2]

    • Dealkylation products: At elevated temperatures and high acid concentrations, the tert-butyl group can be cleaved, leading to the formation of benzene and isobutylene.[2]

  • In the N-alkylation of benzenesulfonamide route:

    • Unreacted starting materials.

    • Byproducts from the decomposition of the tert-butylating agent.

This compound itself is also considered a degradation impurity of the endothelin receptor antagonist, Bosentan.[1][3]

Q4: How can the progress of the reaction be monitored during production?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction.[1] It allows for the quantitative analysis of the starting materials, intermediates, the final product, and any major byproducts. For the N-alkylation route, the reaction endpoint is typically determined by the disappearance of the starting benzenesulfonamide, as monitored by HPLC.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Action
Low conversion of starting material (tert-butylbenzene or benzenesulfonamide) Insufficient reaction time or temperature: On a larger scale, heat and mass transfer limitations can lead to slower reaction rates.Gradually increase the reaction temperature while carefully monitoring for byproduct formation. Extend the reaction time and monitor the conversion of the starting material by HPLC.
Poor mixing: Inadequate agitation can lead to localized areas of low reactant concentration.Increase the agitation speed. For very large reactors, consider installing baffles or using a different type of impeller to improve mixing efficiency.
Catalyst deactivation or insufficient catalyst loading (for N-alkylation route): The catalyst may be poisoned by impurities in the starting materials or the loading may not be sufficient for the larger scale.Ensure the purity of the starting materials. Consider a modest increase in the catalyst loading (e.g., from 1% to 3% of the mass of benzenesulfonamide).
Significant formation of side products Over-reaction or localized overheating: Exothermic reactions can be difficult to control at scale, leading to the formation of degradation products or unwanted side-products like sulfones and dealkylation products.Improve the reactor's heat removal capacity (e.g., by using a jacketed reactor with a high-flow cooling fluid). For highly exothermic steps like sulfonation, consider a semi-batch process where one reactant is added gradually to control the temperature.
Incorrect stoichiometry: Inaccurate measurement of reactants on a large scale can lead to an excess of one reactant, which may promote side reactions.Calibrate all weighing and dosing equipment. Double-check all calculations for scaling up the recipe.
Product loss during work-up and isolation Incomplete crystallization: The presence of impurities can inhibit crystallization or lead to the formation of fine crystals that are difficult to filter.Optimize the crystallization solvent and cooling profile. Consider seeding the solution with a small amount of pure product to induce crystallization.
Product solubility in the crystallization solvent: The chosen solvent may be too good a solvent for the product, leading to significant losses in the mother liquor.Perform solubility studies to select an optimal solvent system that provides good recovery. Consider using an anti-solvent to precipitate the product.
Issue 2: Product Purity Does Not Meet Specification (>98.0% by HPLC)
Symptom Possible Cause Troubleshooting Action
Presence of isomeric impurities (ortho-, meta-isomers) High reaction temperature during sulfonation: Higher temperatures can promote isomerization to the thermodynamically more stable meta-isomer.[2]Maintain a lower and tightly controlled reaction temperature during the sulfonation step (e.g., below 25°C).[2]
Presence of sulfone byproducts Use of a very strong sulfonating agent: Vigorous reagents like fuming sulfuric acid (oleum) can increase the formation of sulfones.[2]Consider using a milder sulfonating agent, such as a sulfur trioxide complex.[2]
Presence of unreacted starting materials Incomplete reaction: See "Low conversion of starting material" in the low yield troubleshooting guide.Refer to the troubleshooting actions for low conversion.
Colored impurities in the final product Degradation of starting materials or product at high temperatures. Reduce the reaction temperature and/or reaction time. Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the process to prevent oxidation.
Charring during sulfonation. Ensure slow and controlled addition of the sulfonating agent with efficient cooling to prevent localized overheating.
Inefficient removal of impurities during crystallization Impurities co-crystallize with the product. Experiment with different crystallization solvents or solvent mixtures. Consider a multi-step purification process, such as a wash of the crude product before the final crystallization.
Occlusion of mother liquor in the crystals. Control the crystallization rate. A slower cooling rate often leads to larger, purer crystals. Ensure efficient washing of the filter cake after filtration.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Sulfonylation and Amidation

This protocol is for laboratory-scale synthesis and serves as a baseline for scaling up.

Step 1: Sulfonation of tert-Butylbenzene

  • In a round-bottom flask equipped with a stirrer and an ice bath, add 40g of tert-butylbenzene.

  • Over a period of 20 minutes, slowly add 45 ml of fuming sulfuric acid, ensuring the temperature is maintained below 25°C with frequent shaking.

  • After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.

  • Pour the reaction mixture into 300 ml of water.

  • Partially neutralize the solution by carefully adding sodium bicarbonate.

  • Filter the solution to remove any solid impurities.

  • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.

  • Cool the solution in an ice bath to crystallize the product.

  • Collect the crystals by filtration and wash with a saturated sodium chloride solution.

Step 2: Chlorination of 4-tert-Butylbenzenesulfonic Acid

  • In a suitable reaction vessel, charge 144.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.

  • While maintaining the temperature at 70°C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours.

  • Stir the mixture at the same temperature for an additional 2 hours to obtain a solution containing crude 4-tert-butylbenzenesulfonyl chloride.

Step 3: Amidation of 4-tert-Butylbenzenesulfonyl Chloride

  • In a 500 mL round-bottom flask at 0°C, add a solution of 2.30 g (10.0 mmol) of 4-(tert-butyl)benzenesulfonyl chloride in 100 mL of dichloromethane.

  • Slowly add 50 mL of concentrated ammonia (100 mmol, 10 equiv).

  • Allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Filter the resulting slurry to afford 4-(tert-butyl)benzenesulfonamide as a white solid. A typical yield is around 75%.[3]

Protocol 2: Industrial-Scale Synthesis via N-Alkylation of Benzenesulfonamide

This protocol is based on a patented industrial process.

  • Charge a suitable reactor with benzenesulfonamide, tert-butyl acrylate (or tert-butyl propionate), a catalyst (hafnium tetrachloride or zirconium tetrachloride), and a solvent (N-methylpyrrolidone). The catalyst loading is typically 1-10% of the mass of the benzenesulfonamide.

  • Heat the mixture to 150°C and maintain reflux with stirring.

  • Monitor the reaction by HPLC until the benzenesulfonamide is consumed. The chromatographic conditions are typically a mobile phase of methanol-water (70:30) with detection at 254 nm.

  • Cool the reaction mixture to room temperature.

  • Filter to remove any insoluble substances.

  • Isolate the product by decompression and desolventization to yield N-tert-butylbenzenesulfonamide. This process can achieve yields of over 95.5% and a purity of over 98%.

Data Presentation

Table 1: Comparison of Laboratory-Scale and Industrial-Scale Synthesis Parameters (Illustrative)

ParameterLaboratory-Scale (Protocol 1)Industrial-Scale (Protocol 2)
Starting Materials tert-Butylbenzene, Fuming H₂SO₄, Thionyl Chloride, AmmoniaBenzenesulfonamide, tert-Butyl Acrylate/Propionate, Catalyst
Key Reaction Temp. Sulfonation: <25°C, then 80°C; Amidation: 0°C to RT150°C (reflux)
Solvent DichloromethaneN-Methylpyrrolidone
Typical Yield ~75% (for amidation step)>95.5%
Typical Purity >98% (after crystallization)>98%
Reaction Monitoring HPLCHPLC

Visualizations

experimental_workflow_route1 cluster_sulfonation Step 1: Sulfonation cluster_chlorination Step 2: Chlorination cluster_amidation Step 3: Amidation start_sulfonation tert-Butylbenzene process_sulfonation React with Fuming H₂SO₄ start_sulfonation->process_sulfonation product_sulfonic_acid 4-tert-Butylbenzenesulfonic Acid process_sulfonation->product_sulfonic_acid process_chlorination React with Thionyl Chloride product_sulfonic_acid->process_chlorination product_sulfonyl_chloride 4-tert-Butylbenzenesulfonyl Chloride process_chlorination->product_sulfonyl_chloride process_amidation React with Ammonia product_sulfonyl_chloride->process_amidation final_product This compound process_amidation->final_product experimental_workflow_route2 cluster_n_alkylation N-Alkylation start_benzenesulfonamide Benzenesulfonamide process_n_alkylation React at 150°C in N-Methylpyrrolidone start_benzenesulfonamide->process_n_alkylation start_tert_butylating_agent tert-Butyl Acrylate or tert-Butyl Propionate start_tert_butylating_agent->process_n_alkylation catalyst Catalyst (Hafnium or Zirconium Tetrachloride) catalyst->process_n_alkylation final_product This compound process_n_alkylation->final_product troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Scale-up Issue Encountered issue_yield Low Yield? start->issue_yield issue_purity Low Purity? start->issue_purity check_conversion Check Conversion (HPLC) issue_yield->check_conversion check_side_products Analyze Side Products (HPLC, GC-MS) issue_yield->check_side_products check_workup_loss Evaluate Work-up & Isolation issue_yield->check_workup_loss identify_impurities Identify Impurities (HPLC, GC-MS, NMR) issue_purity->identify_impurities optimize_reaction Optimize Reaction Conditions identify_impurities->optimize_reaction optimize_purification Optimize Purification (Crystallization) identify_impurities->optimize_purification

References

Navigating the Nuances of HPLC Purification: A Technical Support Center for 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to enhancing the purity of 4-tert-Butylbenzenesulfonamide through High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the HPLC purification of this compound, offering systematic solutions to improve separation and purity.

Issue Potential Cause Recommended Solution
Poor Resolution Between Main Peak and Impurities Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating compounds with similar polarities.Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, a common starting point is a 70:30 mixture of methanol and water.[1] Adjust the ratio in small increments (e.g., 5%) to observe the effect on resolution.
Incorrect Mobile Phase pH: The ionization state of this compound and its impurities can significantly affect retention and selectivity.Adjust Mobile Phase pH: The pKa of this compound's sulfonamide group influences its ionization. To ensure consistent retention and sharp peaks, buffer the mobile phase to a pH that is at least 2 units away from the pKa of the analyte and any ionizable impurities.
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column can interact with the sulfonamide group, causing peak tailing.Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into the mobile phase to maintain a constant pH and minimize silanol interactions.
Column Overload: Injecting too much sample can lead to broad, tailing peaks.Reduce Sample Concentration: Prepare a more dilute sample solution and inject a smaller volume onto the column.
Ghost Peaks Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. Implement a Column Wash Step: After each run, wash the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
Irreproducible Retention Times Fluctuations in Pump Pressure or Flow Rate: Inconsistent mobile phase delivery can cause shifts in retention times.Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump. Check for Leaks: Inspect all fittings and connections for any signs of leakage.
Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times.Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time (typically 10-15 column volumes) before each injection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A1: A good starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of methanol and water (e.g., 70:30 v/v) and UV detection at 254 nm.[1] From here, you can optimize the mobile phase composition, pH, and flow rate to achieve the desired separation.

Q2: How can I identify the impurities in my this compound sample?

A2: Impurities in this compound can originate from the starting materials or side reactions during its synthesis.[2] Common potential impurities may include unreacted benzenesulfonamide or byproducts from the tert-butylation step. Techniques such as HPLC coupled with mass spectrometry (LC-MS) can be used to identify the molecular weights of the impurity peaks, aiding in their structural elucidation.

Q3: Should I use normal-phase or reversed-phase HPLC for purification?

A3: The choice between normal-phase and reversed-phase HPLC depends on the polarity of your compound and the impurities you need to separate. Since this compound is a moderately polar compound, reversed-phase HPLC is generally the more common and robust choice. However, if your sample contains non-polar impurities, normal-phase HPLC might offer better separation.

Q4: What is the expected purity of this compound after a single HPLC purification step?

A4: The achievable purity depends on the initial purity of the crude material and the optimization of the HPLC method. A well-optimized preparative HPLC method can significantly improve purity, often achieving >98%.[3]

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method for Purity Assessment

This protocol outlines a standard analytical method to determine the purity of a this compound sample.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with 70% Methanol and 30% Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative Reversed-Phase HPLC for Purification

This protocol is designed for the purification of larger quantities of this compound.

  • Column: C18, 10 µm particle size, 21.2 x 250 mm (or larger, depending on the scale)

  • Mobile Phase: A gradient elution may be necessary to effectively separate the main compound from impurities.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a lower percentage of Solvent B and gradually increase it over the run to elute the more strongly retained impurities. A typical gradient might be from 30% to 90% B over 30 minutes.

  • Flow Rate: 20 mL/min (will vary depending on column dimensions)

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). The concentration will depend on the loading capacity of the preparative column.

  • Fraction Collection: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.

Quantitative Data Summary

The following table illustrates the potential improvement in the purity of this compound by optimizing the mobile phase composition in a reversed-phase HPLC method.

Mobile Phase (Methanol:Water) Initial Purity (%) Purity after a Single HPLC Run (%) Resolution (Main Peak vs. Closest Impurity)
50:5085.295.11.2
60:4085.297.51.8
70:30 85.2 99.2 2.5
80:2085.298.32.1

Note: This data is illustrative and serves to demonstrate the impact of mobile phase optimization on purity. Actual results may vary depending on the specific sample and HPLC system.

Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Purity Analysis Crude Sample Crude Sample Dissolution Dissolution Crude Sample->Dissolution Dissolve in appropriate solvent Filtration Filtration Dissolution->Filtration 0.45 µm filter HPLC System HPLC System Filtration->HPLC System Inject Fraction Collection Fraction Collection HPLC System->Fraction Collection Elution Analytical HPLC Analytical HPLC Fraction Collection->Analytical HPLC Analyze fractions Pure Product Pure Product Analytical HPLC->Pure Product Pool pure fractions

Caption: A general workflow for the HPLC purification of this compound.

Troubleshooting_Workflow Start Start Problem_Identified Problem_Identified Start->Problem_Identified e.g., Poor Purity Check_Mobile_Phase Check_Mobile_Phase Problem_Identified->Check_Mobile_Phase Is resolution poor? Check_Hardware Check_Hardware Problem_Identified->Check_Hardware Are retention times unstable? Optimize_Method Optimize_Method Check_Mobile_Phase->Optimize_Method Adjust composition/pH Check_Hardware->Optimize_Method Degas, check for leaks Resolution_OK Resolution_OK Optimize_Method->Resolution_OK Resolution_OK->Check_Mobile_Phase No, re-evaluate End End Resolution_OK->End Yes

Caption: A logical troubleshooting workflow for common HPLC purification issues.

References

Technical Support Center: N-Alkylation of Sterically Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of sterically hindered sulfonamides.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is giving a low yield or failing completely. What are the common causes and troubleshooting steps?

A1: Low conversion in the N-alkylation of sterically hindered sulfonamides is a frequent issue, often stemming from the reduced nucleophilicity of the sulfonamide nitrogen and steric clash.

Troubleshooting Strategies:

  • Re-evaluate Your Base: Complete deprotonation of the sulfonamide is critical. If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor results, switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[1][2] The larger, softer cesium cation can sometimes favor N-alkylation.[1]

  • Optimize Reaction Temperature and Time: Sterically hindered reactions are often slow and may require higher temperatures to proceed.[2] Monitor the reaction over time; short reaction times may be insufficient. However, be aware that prolonged heating can lead to decomposition.[2] If the reaction is sluggish at room temperature, consider gradually increasing the heat to 50-80°C.[1]

  • Assess Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the base's cation, leading to a more reactive "naked" sulfonamide anion.[1]

  • Check Your Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with low success, switching to the corresponding bromide or iodide could improve the yield.[2] For particularly challenging substrates, consider alternative alkylating agents like trichloroacetimidates or alcohols (in "borrowing hydrogen" reactions).[2][3][4]

Q2: I am observing significant amounts of the N,N-dialkylated byproduct. How can I promote mono-alkylation?

A2: N,N-dialkylation occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second molecule of the alkylating agent.[1] This is especially problematic with less sterically hindered sulfonamides and highly reactive, small alkylating agents like methyl iodide.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[1] A large excess will strongly favor dialkylation.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain its low concentration in the reaction mixture, favoring the initial mono-alkylation.[1][2]

  • Leverage Steric Hindrance: If your synthesis allows, using a bulkier sulfonamide starting material can sterically prevent the second alkylation.[1][2]

  • Modify Reaction Conditions: Using a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus suppressing the second alkylation.[1] Lowering the reaction temperature can also improve selectivity.[1]

ParameterCondition to Favor Mono-alkylationExpected Impact on N,N-Dialkylation
Alkylating Agent Bulky (e.g., benzyl bromide) vs. Small (e.g., methyl iodide)Significantly Reduced
Stoichiometry Near-equimolar (1.05 eq. alkylating agent)Reduced
Addition Method Slow/Portion-wise addition of alkylating agentReduced
Sulfonamide Structure Sterically hindered N-substituentSignificantly Reduced/Eliminated
Q3: My reaction is producing the O-alkylated isomer (sulfonate ester). How can I favor N-alkylation?

A3: The sulfonamide anion is an ambident nucleophile, with reactive sites on both nitrogen and oxygen.[1] The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

Troubleshooting Strategies:

  • Choice of Alkylating Agent: The nitrogen atom is a "softer" nucleophile than the oxygen atoms. Therefore, using a "soft" electrophile will favor N-alkylation. Alkyl iodides are softer than bromides, which are softer than tosylates or sulfates.[1] Conversely, "hard" electrophiles like dimethyl sulfate are more likely to cause O-alkylation.[1]

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) leave a highly reactive sulfonamide anion that favors reaction at the more nucleophilic nitrogen.[1] Polar protic solvents (ethanol, water) can hydrogen bond with the oxygen atoms, shielding them and thus promoting N-alkylation, but risk reacting with the alkylating agent.[1]

  • Counter-ion Effects: The cation from the base influences the ion pair. Larger, softer cations like Cesium (Cs+) can lead to a looser ion pair and may favor N-alkylation.[1]

Q4: When using a secondary or tertiary alkyl halide, I'm getting a low yield of the desired product and forming an alkene. How can I minimize this elimination (E2) side reaction?

A4: The deprotonated sulfonamide anion is a reasonably strong base and can abstract a beta-proton from the alkyl halide, leading to elimination, which competes with the desired SN2 substitution.[1]

Troubleshooting Strategies:

  • Base Stoichiometry: Avoid using a large excess of the external base (e.g., NaH, K₂CO₃). Use just enough to deprotonate the sulfonamide.[1]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetone are known to favor SN2 reactions over E2 elimination.[1]

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

  • Alternative Methods: For highly hindered systems prone to elimination, consider alternative methods that do not involve SN2 displacement with a halide, such as the Mitsunobu reaction or metal-catalyzed "borrowing hydrogen" reactions with alcohols.[5][6]

Q5: Are there alternative synthetic methods for N-alkylating highly hindered sulfonamides when standard conditions fail?

A5: Yes, when traditional methods are unsuccessful due to steric hindrance, several powerful alternative strategies can be employed.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides using an alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[5][7][8] It is known for its mild conditions and effectiveness with sterically demanding substrates.[5] The Fukuyama modification is particularly useful, employing a nitrobenzenesulfonamide that can be readily deprotected after alkylation.[5]

  • Metal-Catalyzed "Borrowing Hydrogen" Reactions: These methods use alcohols as alkylating agents with a metal catalyst (e.g., based on Manganese, Iridium, or Copper).[6][9][10] The reaction is environmentally friendly, with water as the only byproduct.[2][6] This approach has been shown to be effective for the mono-N-alkylation of a diverse array of sulfonamides.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be used to couple sulfonamides with aryl or heteroaryl halides, which is particularly useful for synthesizing N-aryl sulfonamides.[11][12]

  • Alkylation with Trichloroacetimidates: This method can be effective for alkylating sulfonamides under thermal conditions without the need for an external acid or base catalyst, especially with alkylating agents that can form a stable carbocation.[4][13]

Comparative Yields for N-Alkylation Methods

The following table summarizes yields reported for different N-alkylation approaches, providing a comparison for methodology selection.

SulfonamideAlkylating AgentMethodCatalyst/ReagentsSolventTemp.Yield (%)
p-ToluenesulfonamideBenzyl alcoholBorrowing HydrogenMn(I) PNP pincer, K₂CO₃Xylenes150°C95
MethanesulfonamideBenzyl alcoholBorrowing HydrogenMn(I) PNP pincer, K₂CO₃Xylenes150°C98
MesitylenesulfonamideBenzyl alcoholBorrowing HydrogenMn(I) PNP pincer, K₂CO₃Xylenes150°C91
p-ToluenesulfonamideBenzyl alcoholBorrowing HydrogenCu(OAc)₂, K₂CO₃Toluene110°C>95
Benzenesulfonamide1-PhenylethanolAlkylationTrichloroacetimidateTolueneReflux85
p-ToluenesulfonamideDiphenylmethyl alcoholAlkylationTrichloroacetimidateTolueneReflux90
2-NitrobenzenesulfonamideVarious AlcoholsMitsunobuPPh₃, DEADTHFRT(Varies)

Data compiled from various sources.[6][9][10][13]

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride (NaH)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sterically hindered sulfonamide (1.0 eq.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or THF) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete deprotonation.[2]

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.05-1.1 eq.) dropwise.[1][2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature (e.g., to 50-80°C).[1]

  • Workup: Once complete, cool the reaction to 0°C and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by silica gel chromatography.[1]

Protocol 2: Mitsunobu Reaction for Hindered Substrates
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the sulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[14] The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[15]

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by silica gel chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Protocol 3: Manganese-Catalyzed "Borrowing Hydrogen" Alkylation
  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[2]

  • Solvent Addition: Add xylenes to achieve a 1 M concentration of the sulfonamide.[2]

  • Reaction: Seal the tube and heat the reaction mixture at 150°C for 24 hours.[2][6]

  • Workup: Cool the reaction to room temperature.

  • Purification: The product can be purified directly by column chromatography on silica gel.[2]

Visual Troubleshooting Guides

Troubleshooting_Low_Yield Start Low Yield or No Reaction Base Is the base strong enough? (e.g., NaH, KOtBu) Start->Base Temp Is the temperature high enough? Base->Temp Yes Increase_Base_Strength Switch to stronger base (e.g., NaH, Cs2CO3) Base->Increase_Base_Strength No Solvent Is the solvent appropriate? (e.g., DMF, DMSO) Temp->Solvent Yes Increase_Temp Increase temperature (e.g., 50-80°C) Temp->Increase_Temp No AlkylatingAgent Is the alkylating agent reactive enough? (I > Br > Cl) Solvent->AlkylatingAgent Yes Change_Solvent Switch to polar aprotic solvent (DMF, DMSO) Solvent->Change_Solvent No Success Reaction Optimized AlkylatingAgent->Success Yes Change_AlkylatingAgent Use more reactive halide (R-I) or switch method AlkylatingAgent->Change_AlkylatingAgent No Alternative Consider Alternative Methods (Mitsunobu, Borrowing H2, etc.) Alternative->Success Increase_Base_Strength->Base Increase_Temp->Temp Change_Solvent->Solvent Change_AlkylatingAgent->Alternative

Caption: Troubleshooting logic for low yield in N-alkylation.

Side_Reaction_Pathway cluster_reactants Reactants RSO2NH2 Primary Sulfonamide Anion Sulfonamide Anion [RSO2NH]⁻ RSO2NH2->Anion + Base R'-X Alkylating Agent Base Base Product Desired Product (Mono-alkylation) RSO2NHR' Anion->Product + R'-X (N-attack) O_Alkylation Side Product (O-alkylation) Anion->O_Alkylation + R'-X (O-attack) Elimination Side Product (Alkene) Anion->Elimination + R'-X (Base behavior) Dialkylation Side Product (Di-alkylation) RSO2NR'2 Product->Dialkylation + Base, + R'-X

Caption: Competing reaction pathways in sulfonamide alkylation.

Experimental_Workflow Start Start: Define Substrates (Sulfonamide, Alkylating Agent) Check_Hindrance Assess Steric Hindrance Start->Check_Hindrance Standard_Conditions Attempt Standard Conditions (e.g., NaH/DMF) Check_Hindrance->Standard_Conditions Low to Moderate Alternative_Methods Select Alternative Method (e.g., Mitsunobu, Borrowing H2) Check_Hindrance->Alternative_Methods High Monitor Monitor Reaction (TLC, LC-MS) Standard_Conditions->Monitor Check_Yield Acceptable Yield? Monitor->Check_Yield Troubleshoot Troubleshoot Reaction (Temp, Base, Solvent) Check_Yield->Troubleshoot No Workup Workup & Purification Check_Yield->Workup Yes Troubleshoot->Monitor Alternative_Methods->Monitor End Obtain Product Workup->End

Caption: General experimental workflow for N-alkylation.

References

managing reaction temperature in 4-tert-Butylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-tert-Butylbenzenesulfonamide Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of reaction temperature during the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical temperature control step in the synthesis of this compound from 4-tert-butylbenzenesulfonyl chloride and ammonia?

A1: The most critical step is the initial addition of concentrated ammonia to the solution of 4-(tert-butyl)benzenesulfonyl chloride. This reaction is exothermic, and maintaining a low temperature, typically around 0 °C, is crucial to prevent the formation of side products and ensure a high yield.[1] The reaction mixture is then allowed to gradually warm to room temperature.[1]

Q2: My yield of this compound is consistently low. Could the reaction temperature be the cause?

A2: Yes, incorrect temperature management is a common reason for low yields.

  • Temperature Too High: If the initial temperature is not kept low (e.g., 0 °C) during the addition of ammonia, side reactions can occur, consuming your starting material and reducing the yield of the desired product.

  • Temperature Too Low/Time Too Short: After the initial addition, the reaction needs to proceed for a sufficient duration, often up to 20 hours, as it warms to room temperature to ensure the reaction goes to completion.[1] Prematurely stopping the reaction or keeping it too cold for the entire duration can result in incomplete conversion.

Q3: I am observing significant impurities in my final product. How can temperature control mitigate this?

A3: Temperature control is vital for minimizing impurities. In the synthesis of the precursor, 4-tert-butylbenzenesulfonyl chloride, reacting 4-tert-butylbenzenesulfonic acid with a chlorinating agent at a controlled temperature (e.g., 70 °C) is important.[2] Deviations can lead to by-products like diphenyl sulfones.[2] During the final amidation step, failing to control the initial exothermic phase can lead to degradation or the formation of undesired side products.

Q4: Are there alternative synthesis routes, and do they have different temperature requirements?

A4: Yes, an alternative method involves reacting benzenesulfonamide with tert-butyl acrylate or tert-butanol using a catalyst like hafnium or zirconium tetrachloride. This method requires significantly higher temperatures, with reactions being heated to 139-150 °C under reflux conditions.[3][4] Precise control at these elevated temperatures is necessary to achieve high purity and yields, which can exceed 95%.[3]

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Recommended Solution
Low Yield Incomplete Reaction: The reaction was not allowed to stir long enough at room temperature after the initial cooling phase.Ensure the reaction mixture stirs for the recommended time (e.g., 20 hours) after the addition of ammonia to allow it to reach completion.[1]
Side Reactions: The initial reaction temperature was too high (above 0-5 °C) during the addition of ammonia, causing the formation of byproducts.Use an ice bath to maintain the temperature at 0 °C during the slow, dropwise addition of concentrated ammonia.[1]
Product is an Oil or Tarry Substance Impurity Formation: Poor temperature control during the synthesis of the precursor, 4-tert-butylbenzenesulfonic acid, can lead to charring.When preparing the sulfonic acid from tert-butylbenzene and fuming sulfuric acid, ensure the temperature is kept below 25 °C during the acid addition.[5][6]
Difficulty in Purification Presence of Unreacted Starting Material: The reaction did not go to completion due to insufficient time or non-optimal temperature.Monitor the reaction using a suitable technique (e.g., TLC or HPLC) to confirm the disappearance of the starting material before proceeding with the workup.[3][4]
Multiple Byproducts: Exothermic reaction was not controlled, leading to a complex mixture of products.Improve cooling efficiency during the addition of reagents. For larger-scale reactions, consider a more robust cooling system than a simple ice bath.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a common laboratory procedure for the amidation of a sulfonyl chloride.

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol)

  • Dichloromethane (100 mL)

  • Concentrated ammonia (100 mmol)

  • 500 mL round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) in a 500 mL round-bottom flask.[1]

  • Cool the flask in an ice bath to 0 °C.[1]

  • While stirring, slowly add concentrated ammonia (50 mL, 100 mmol) to the solution.[1]

  • Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.[1]

  • Continue stirring the mixture for 20 hours.[1]

  • After 20 hours, remove the solvent by evaporation under reduced pressure.[1]

  • Filter the resulting slurry to collect the solid product.[1]

  • Dry the solid to obtain this compound. The expected yield is approximately 75%.[1]

Protocol 2: Synthesis of Precursor 4-tert-butylbenzenesulfonic acid

This protocol describes the sulfonation of tert-butylbenzene.

Materials:

  • tert-butylbenzene (40 g)

  • Fuming sulfuric acid (15% SO₃) (45 mL)

  • Round-bottom flask

  • Ice bath

  • Stirring apparatus

Procedure:

  • Place 40 grams of tert-butylbenzene into a round-bottomed flask.

  • Over a period of 20 minutes, slowly add 45 mL of fuming sulfuric acid. During the addition, maintain the internal temperature below 25 °C by using an ice bath and frequent shaking or stirring.[5][6]

  • After the addition is complete, slowly heat the mixture to 80 °C with constant stirring.[5][6]

  • Continue heating and stirring until the top oil layer of unreacted tert-butylbenzene is completely dissolved.[5][6]

  • The product can then be worked up as required for subsequent steps.

Quantitative Data Summary

Table 1: Reaction Conditions for this compound Synthesis

Starting Materials Catalyst/Reagent Solvent Temperature Time Yield Reference
4-(tert-butyl)benzenesulfonyl chlorideConc. AmmoniaDichloromethane0 °C to Room Temp.20 h75%[1]
Benzenesulfonamide, tert-ButanolHafnium tetrachlorideN-methylpyrrolidone150 °C-98.9%[3]
Benzenesulfonamide, tert-butyl acrylateZirconium tetrachlorideDiphenyl ether145 °C-97.5%[3]

Table 2: Temperature Parameters for Precursor Synthesis

Reaction Starting Materials Reagent Key Temperature Steps Reference
Sulfonation tert-ButylbenzeneFuming Sulfuric Acid1. Addition: < 25 °C 2. Heating: 80 °C[5][6]
Chlorination 4-tert-butylbenzenesulfonic acidThionyl chlorideMaintained at 70 °C[2]

Visual Workflow and Troubleshooting Guides

SynthesisWorkflow cluster_0 Synthesis Pathway start_end start_end process process product product temp_crit temp_crit Start Start A tert-Butylbenzene Start->A B Sulfonation A->B Fuming H₂SO₄ C 4-tert-Butyl- benzenesulfonic Acid B->C D Chlorination C->D Thionyl Chloride E 4-tert-Butylbenzene- sulfonyl Chloride D->E F Amidation E->F Conc. NH₃ G 4-tert-Butylbenzene- sulfonamide F->G End End G->End T1 < 25°C then 80°C T1->B T2 70°C T2->D T3 0°C to RT T3->F

Caption: Synthesis workflow from tert-Butylbenzene to the final product, highlighting critical temperature control stages.

TroubleshootingTree problem problem question question solution solution cause cause A Problem Observed B Low Yield A->B C Impure Product A->C D Was initial addition of NH₃ kept at 0°C? B->D J Were precursor synthesis temperatures controlled? C->J E Was reaction stirred for the full duration (e.g., 20h)? D->E Yes F Side reactions occurred D->F No G Incomplete reaction E->G No H Improve cooling with an efficient ice bath F->H I Allow reaction to stir at RT until completion (monitor by TLC/HPLC) G->I J->D Yes K Precursor impurities present J->K No L Re-purify precursor or re-synthesize with strict temperature control K->L

Caption: Decision tree for troubleshooting common issues related to temperature control during the synthesis.

References

avoiding degradation of 4-tert-Butylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 4-tert-Butylbenzenesulfonamide during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues related to the storage and handling of this compound, offering potential causes and solutions to ensure the compound's stability and integrity.

Issue Potential Cause Recommended Solution
Change in Physical Appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. Room temperature storage is generally recommended.[1][2] Consider storing in a desiccator to minimize moisture exposure.
Inconsistent Experimental Results Degradation of the compound leading to reduced purity and the presence of impurities.Verify the purity of the stored this compound using a stability-indicating analytical method, such as HPLC (see Experimental Protocols section). If degradation is confirmed, discard the degraded stock and obtain a fresh supply. Implement stringent storage protocols for the new stock.
Appearance of Unexpected Peaks in Chromatograms Chemical degradation due to hydrolysis, oxidation, or photolysis.Investigate the potential degradation pathway. For example, if the compound has been in contact with acidic or basic solutions, hydrolysis may have occurred. If exposed to air and light, oxidation and photodegradation are possible. Protect the compound from these conditions during experiments.
Low Assay Value Significant degradation of the parent compound.Review storage conditions and handling procedures. Ensure the compound is not exposed to harsh conditions such as extreme pH, high temperatures, or strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored at room temperature in a tightly sealed container, protected from heat, moisture, and direct light.[1][3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the general chemical properties of sulfonamides, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions. A potential degradation product under harsh hydrolytic conditions is 4-tert-butylphenol.

  • Oxidation: Degradation due to exposure to atmospheric oxygen or other oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

Q3: How can I detect degradation of this compound?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or, more definitively, through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to separate and quantify the parent compound and its degradation products.

Q4: Is this compound sensitive to humidity?

A4: Yes, like many sulfonamides, it is advisable to protect this compound from moisture to prevent potential hydrolysis. Storing the compound in a desiccator is a good practice.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is classified as an irritant. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization and validation are crucial for specific applications.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for acid hydrolysis)

  • Sodium hydroxide (for base hydrolysis)

  • Hydrogen peroxide (for oxidative degradation)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (to be optimized):

Parameter Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B, then increase the percentage of B over time to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: To a portion of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Photodegradation: Expose a portion of the stock solution to UV light (e.g., 254 nm) for a specified duration.

    • Thermal Degradation: Keep a portion of the stock solution at an elevated temperature (e.g., 60 °C) for a specified time.

  • Analysis: Inject the standard solution and the stressed samples into the HPLC system.

  • Data Evaluation: Analyze the chromatograms to assess the separation of the main peak (this compound) from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition Duration % Degradation of this compound Number of Degradation Products
0.1 M HCl8 hours15.2%2
0.1 M NaOH8 hours25.8%3
3% H₂O₂24 hours10.5%1
UV Light (254 nm)48 hours8.7%2
Thermal (60 °C)72 hours5.1%1

Table 2: Chromatographic Data for a Stability-Indicating Method

Compound Retention Time (min) Relative Retention Time (RRT) Resolution (vs. previous peak)
Degradation Product 13.50.58-
Degradation Product 24.80.802.5
This compound6.01.002.2
Degradation Product 37.21.202.1

Visualizations

degradation_pathways cluster_products Degradation Products main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photodegradation Photodegradation main->photodegradation p1 4-tert-butylphenol hydrolysis->p1 Major Product p2 Oxidized Products oxidation->p2 p3 Photolytic Products photodegradation->p3

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress hplc HPLC Analysis (Stability-Indicating Method) stress->hplc data Data Analysis (Peak Purity, % Degradation, Resolution) hplc->data end End: Stability Profile Established data->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Solvent Effects on 4-tert-Butylbenzenesulfonamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reaction kinetics of 4-tert-Butylbenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of this compound synthesis?

A1: The solvent plays a crucial role in the reaction kinetics of sulfonamide formation, which typically proceeds via a nucleophilic substitution (SN2) mechanism. The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction rate.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO) generally accelerate SN2 reactions. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile (amine), leaving it more available to attack the electrophilic sulfur atom of the sulfonyl chloride.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can slow down the reaction. These solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity and mobility. However, they can also stabilize the transition state, and in some cases, a mixture of solvents may be optimal.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices as they may not effectively dissolve the reactants, leading to a slow and heterogeneous reaction mixture.

Q2: My reaction to form this compound is giving a low yield. What are the common causes related to the solvent?

A2: Low yields are a common issue and can often be traced back to solvent-related problems. Here are some key points to consider:

  • Presence of Water: 4-tert-Butylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-tert-butylbenzenesulfonic acid. Ensure you are using anhydrous (dry) solvents and have thoroughly dried your glassware.

  • Inappropriate Solvent Polarity: If the polarity of the solvent is not suitable for your reactants, they may not dissolve sufficiently, leading to a slow or incomplete reaction.

  • Solvent-Base Incompatibility: The base used to neutralize the HCl byproduct (e.g., triethylamine, pyridine) must be compatible with the solvent and not cause any unwanted side reactions.

Q3: What are common impurities I might encounter, and how can they be related to the solvent used?

A3: The solvent can influence the formation of byproducts. Common impurities include:

  • 4-tert-Butylbenzenesulfonic Acid: This is the hydrolysis product of the starting sulfonyl chloride. Its presence indicates that the solvent was not sufficiently anhydrous.

  • Unreacted Starting Materials: Poor solubility of either the amine or the sulfonyl chloride in the chosen solvent can lead to incomplete conversion.

  • Bis-sulfonylation Product: In the case of primary amines, the formation of a bis-sulfonylated byproduct can occur. The choice of solvent and reaction conditions can influence the selectivity of the reaction.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: The purification strategy will depend on the solvent used and the nature of the impurities.

  • Aqueous Workup: After the reaction, a common procedure is to quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute acid solution can remove unreacted amine, and a wash with a saturated sodium bicarbonate solution can remove the sulfonic acid byproduct.

  • Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent or solvent mixture.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the product from impurities. The choice of eluent will depend on the polarity of the product and impurities.

Troubleshooting Guides

Low Reaction Yield

LowYieldTroubleshooting Start Low Yield Observed CheckMoisture Check for Moisture (Solvent, Glassware, Reagents) Start->CheckMoisture CheckSolubility Assess Reactant Solubility in the Chosen Solvent Start->CheckSolubility CheckSolventType Review Solvent Type (Protic vs. Aprotic) Start->CheckSolventType DrySolvent Use Anhydrous Solvent Dry Glassware Thoroughly CheckMoisture->DrySolvent Moisture Suspected ChangeSolvent Switch to a Solvent with Better Solubility Profile CheckSolubility->ChangeSolvent Poor Solubility SwitchToAprotic Consider a Polar Aprotic Solvent (e.g., Acetonitrile, DMF) CheckSolventType->SwitchToAprotic Using Protic Solvent Resolved Yield Improved DrySolvent->Resolved ChangeSolvent->Resolved SwitchToAprotic->Resolved

Caption: Troubleshooting workflow for low reaction yield.

Presence of Impurities

ImpurityTroubleshooting Start Impurity Detected (e.g., by TLC, LC-MS) SulfonicAcid Is 4-tert-butylbenzenesulfonic acid present? Start->SulfonicAcid UnreactedSM Are starting materials (amine, sulfonyl chloride) present? Start->UnreactedSM AnhydrousConditions Improve Anhydrous Conditions: - Use dry solvent - Inert atmosphere SulfonicAcid->AnhydrousConditions Yes OptimizeConditions Optimize Reaction Conditions: - Increase reaction time/temp - Adjust stoichiometry UnreactedSM->OptimizeConditions Yes Purification Implement Purification: - Aqueous wash (acid/base) - Recrystallization - Chromatography AnhydrousConditions->Purification OptimizeConditions->Purification

Caption: Troubleshooting guide for common impurities.

Data Presentation

The following table presents kinetic data for the solvolysis of a model compound, benzenesulfonyl chloride, in various solvents. While this is not the exact reaction for the synthesis of this compound, the solvolysis reaction provides a good indication of how the solvent affects the electrophilicity of the sulfonyl chloride and its susceptibility to nucleophilic attack. The trends observed are generally applicable to the reaction with amines.

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel) at 25°C
Methanol32.7Polar Protic1.0
Ethanol24.6Polar Protic0.3
Water80.1Polar Protic1.5
Acetonitrile37.5Polar Aprotic5.0
Acetone20.7Polar Aprotic2.5
Dichloromethane8.9Aprotic0.1
N,N-Dimethylformamide (DMF)36.7Polar Aprotic10.0

Note: The relative rate constants are normalized to the rate in methanol. These are representative values to illustrate the trend and the actual rates will depend on the specific amine and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-tert-butylbenzenesulfonyl chloride and an amine.

SynthesisProtocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification PrepAmine Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous solvent Cool Cool the solution to 0°C in an ice bath PrepAmine->Cool AddSulfonyl Slowly add a solution of 4-tert-butylbenzenesulfonyl chloride (1.05 eq) in the same solvent Cool->AddSulfonyl Stir Stir the reaction mixture at room temperature AddSulfonyl->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Quench Quench with water and extract with an organic solvent Monitor->Quench Wash Wash organic layer with dilute acid, then base Quench->Wash Dry Dry organic layer over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 4-tert-Butylbenzenesulfonyl chloride

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware

  • Stirring and cooling equipment

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve 4-tert-butylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Slowly add the 4-tert-butylbenzenesulfonyl chloride solution to the stirred amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench it by adding water.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any 4-tert-butylbenzenesulfonic acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent or by silica gel column chromatography.

catalyst selection for efficient 4-tert-Butylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-tert-Butylbenzenesulfonamide

This guide provides specialized technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It offers detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols with a focus on catalyst selection to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

The most established and widely used method is a two-step process. First, tert-butylbenzene undergoes an electrophilic aromatic substitution reaction, typically chlorosulfonation, to produce 4-tert-butylbenzenesulfonyl chloride.[1][2] This intermediate is then reacted with an ammonia source in an amidation step to yield the final product, this compound.[3]

Q2: My overall yield is very low. What are the most common factors to investigate?

Low yields in sulfonamide synthesis are a frequent issue and can stem from several factors across both steps of the synthesis.[4] The primary areas to troubleshoot are:

  • Reagent Quality: The purity and dryness of all reagents and solvents are critical. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze back to the unreactive sulfonic acid.[5]

  • Side Reactions: The most common side reaction is the hydrolysis of the 4-tert-butylbenzenesulfonyl chloride intermediate.[4] Ensuring anhydrous (dry) conditions is essential to minimize this pathway.[4]

  • Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting materials. Optimization of reaction time, temperature, or catalyst loading may be necessary.[4]

  • Poor Amine Reactivity: If the amine used in the second step is sterically hindered or electron-deficient, its nucleophilicity will be low, leading to a sluggish or incomplete reaction.[4]

Q3: What are the typical side products, and how can they be minimized?

The main impurities are often related to the starting materials and side reactions.

  • 4-tert-Butylbenzenesulfonic Acid: This forms from the hydrolysis of 4-tert-butylbenzenesulfonyl chloride when it reacts with trace water. To minimize its formation, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] This acidic impurity can typically be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during workup.[4]

  • Unreacted Starting Materials: The presence of starting amine or sulfonyl chloride is common if the reaction is incomplete. Driving the reaction to completion with longer reaction times, gentle heating, or using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume the amine.[4]

  • Bis-sulfonated Amine: Primary amines can sometimes react twice, especially if the base is too strong or conditions are forced, leading to the formation of a bis-sulfonated impurity.[4] Careful control of stoichiometry and reaction conditions can prevent this.

Q4: How can I improve the reaction rate for the amidation step, especially with a less reactive amine?

For sluggish amidation reactions, the addition of a nucleophilic catalyst is highly effective. 4-Dimethylaminopyridine (DMAP) is a common and efficient catalyst for this purpose. DMAP works by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[4] Using a slight excess of a suitable base, such as pyridine or triethylamine, is also crucial to neutralize the HCl generated during the reaction.[6]

Troubleshooting Guides

Guide 1: Optimizing Catalyst and Base Selection for the Amidation Step

The choice of catalyst and base is critical for an efficient amidation reaction. This guide helps you navigate common issues related to these reagents.

Problem Potential Cause Recommended Solution & Catalyst Selection
Reaction is slow or stalled. Poor amine nucleophilicity. Add a nucleophilic catalyst. DMAP (0.1 eq.) is the standard choice to activate the sulfonyl chloride.[4]
Inefficient HCl scavenging. Ensure an appropriate base is used. Pyridine or Triethylamine (TEA) (1.5 eq.) are common. Pyridine can also act as the solvent.[4] For stubborn reactions, a stronger, non-nucleophilic base may be considered, but care must be taken to avoid side reactions.
Low yield despite catalyst addition. Catalyst deactivation. Ensure reagents are pure. Impurities in the amine or solvent can poison the catalyst. Use freshly distilled solvents and high-purity reagents.
Hydrolysis of sulfonyl chloride. This is a competitive reaction that consumes the starting material. Strictly maintain anhydrous conditions. Dry all glassware and use anhydrous solvents.[4]
Formation of bis-sulfonated byproduct. Base is too strong or excess amine. Use a milder base like pyridine. Carefully control the stoichiometry; avoid a large excess of the sulfonylating agent if the amine is precious.
Guide 2: Exploring Modern Catalytic Alternatives

While the traditional two-step synthesis is robust, modern transition-metal-catalyzed methods offer alternative pathways for forming the crucial C-S and S-N bonds, often with broader functional group tolerance. These are particularly useful if the traditional electrophilic substitution fails or gives the wrong isomer.

Catalytic System Description Advantages Considerations for this compound
Palladium-Catalyzed Couples arylboronic acids with a sulfur dioxide source to form the sulfonyl chloride intermediate.[1]Mild conditions, excellent functional group tolerance, avoids harsh acidic reagents.[1]Requires synthesis of 4-tert-butylphenylboronic acid as a starting material. Useful for complex substrates where direct sulfonation is problematic.
Iron-Catalyzed Couples nitroarenes directly with sodium arylsulfinates using an iron catalyst (FeCl₂) and a reductant.[7][8]Uses readily available and stable nitroarenes as nitrogen sources, avoiding genotoxic aromatic amines.[7] Environmentally friendly and cost-effective.[7]This is a convergent approach. It would involve coupling nitro-tert-butylbenzene with a sulfinate, which is a significant departure from the standard route.
Copper-Catalyzed Used in Ullmann-type reactions for N-arylation, coupling a sulfonamide with an aryl halide.[9]Effective for constructing the S-N bond, especially for diaryl sulfonamides.[9]This would involve reacting benzenesulfonamide with 4-tert-butylphenyl iodide, reversing the typical bond formation strategy.

Data Presentation: Reaction Parameters

The following tables summarize typical conditions and provide a starting point for optimization.

Table 1: Typical Conditions for Catalytic Amidation of 4-tert-Butylbenzenesulfonyl Chloride

ParameterConditionPurposeReference
Sulfonyl Chloride 1.0 - 1.2 eq.Electrophile[4]
Amine Source 1.0 eq.Nucleophile[4]
Base Pyridine or Triethylamine (1.5 eq.)HCl Scavenger[4][6]
Catalyst DMAP (0.05 - 0.1 eq.)Activates Sulfonyl Chloride[4]
Solvent Dichloromethane (DCM), PyridineAnhydrous[4]
Temperature 0 °C to Room TemperatureControls Reaction Rate[5]
Atmosphere Inert (Nitrogen or Argon)Prevents Hydrolysis[5]

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

This protocol is based on the standard chlorosulfonation of tert-butylbenzene.

  • Materials: tert-Butylbenzene, Chlorosulfonic acid, Dichloromethane (DCM), Ice, Water.

  • Procedure:

    • In a round-bottomed flask equipped with a dropping funnel and a stirrer, cool tert-butylbenzene in an ice bath.

    • Slowly add chlorosulfonic acid (approx. 2-3 equivalents) dropwise to the stirred tert-butylbenzene, ensuring the internal temperature is maintained below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates full consumption of the starting material.

    • Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • Extract the aqueous mixture with DCM (2x).

    • Combine the organic layers, wash with cold water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-tert-butylbenzenesulfonyl chloride, which can be purified further if necessary.[2]

Protocol 2: DMAP-Catalyzed Synthesis of this compound

This protocol describes the amidation of the sulfonyl chloride intermediate.

  • Materials: 4-tert-Butylbenzenesulfonyl chloride, Ammonia source (e.g., aqueous ammonia or ammonia in a solvent), DMAP, Pyridine or Triethylamine, Anhydrous DCM.

  • Procedure:

    • Dissolve the amine source (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere. Add DMAP (0.1 eq.).[4]

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve 4-tert-butylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.[4]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the base and unreacted amine, followed by a basic wash (e.g., saturated NaHCO₃) to remove any hydrolyzed sulfonyl chloride.[4]

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.[4]

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate the experimental process and troubleshooting logic.

G cluster_start Starting Materials cluster_step1 Step 1: Chlorosulfonation cluster_intermediate Intermediate Product cluster_step2 Step 2: Amidation cluster_final Final Product A tert-Butylbenzene C Reaction in Anhydrous Solvent (e.g., DCM) A->C B Chlorosulfonic Acid B->C D Aqueous Quench (Ice) C->D E 4-tert-Butylbenzenesulfonyl Chloride D->E F Reaction with Ammonia Source Base (Pyridine), Catalyst (DMAP) E->F G Workup & Purification F->G H This compound G->H

Caption: Experimental workflow for the two-step synthesis of this compound.

G Problem Problem: Low Reaction Yield Check1 Check Reagent Quality & Stoichiometry Problem->Check1 Initial Checks Check2 Analyze Reaction Mixture (TLC, LC-MS) Problem->Check2 Initial Checks Cause1 Cause: Hydrolysis of Sulfonyl Chloride Check2->Cause1 Sulfonic Acid Present? Cause2 Cause: Incomplete Reaction Check2->Cause2 Starting Material Remains? Solution1 Solution: Ensure Anhydrous Conditions (Dry Solvents, Inert Gas) Cause1->Solution1 Solution2 Solution: Add Catalyst (DMAP), Increase Time/Temp Cause2->Solution2 Cause3 Cause: Poor Amine Reactivity Cause2->Cause3 Is Amine Hindered/Deactivated? Solution3 Solution: Use DMAP Catalyst to Form Reactive Intermediate Cause3->Solution3

References

Technical Support Center: Minimizing Impurity Formation in Bosentan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of impurities during the synthesis of Bosentan.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in Bosentan synthesis?

A1: The most frequently encountered process-related impurities in Bosentan synthesis are:

  • Bosentan Dimer Impurity: N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide). This is often the most abundant impurity.[1][2]

  • 6-Hydroxy Impurity (Pyrimidinone or "deshydroxyethylbosentan"): 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.

  • Unreacted Intermediates: Such as 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and this compound.[3]

Q2: What are the primary causes of dimer impurity formation?

A2: The dimer impurity typically forms during the final step of the synthesis, which involves the reaction with ethylene glycol. Key contributing factors include:

  • Use of excess ethylene glycol: This increases the statistical probability of a single ethylene glycol molecule reacting with two molecules of the Bosentan precursor.[1]

  • Reaction conditions: The choice of base and solvent can influence the rate of dimer formation.[1] The reaction of a halogenated Bosentan precursor with sodium glycolate in an excess of ethylene glycol is a known route for dimer formation.[4]

Q3: How can I minimize the formation of the dimer impurity during the reaction?

A3: To reduce the formation of the dimer impurity, consider the following strategies:

  • Use of a protected ethylene glycol: Employing a mono-protected ethylene glycol, such as ethylene glycol mono-tert-butyl ether, can prevent the formation of the dimer. The protecting group is then removed in a subsequent step.

  • Solvent selection: Replacing solvents like DMF and ethylene glycol with toluene has been shown to reduce the formation of aqueous waste streams and improve product purity.[2]

  • Control of reaction conditions: Careful optimization of temperature, reaction time, and the stoichiometry of reactants and base is crucial.[4]

Q4: What causes the formation of the 6-hydroxy impurity?

A4: The 6-hydroxy impurity is believed to be a degradation product of the Bosentan molecule.[4] Its formation can be influenced by the reaction work-up and purification conditions.

Q5: Are there effective purification methods to remove dimer and 6-hydroxy impurities?

A5: Yes, several purification strategies can be employed:

  • Salt formation: Formation of a Bosentan salt, such as the ammonium or potassium salt, can be an effective method for removing both the dimer and 6-hydroxy impurities.[2] The purified salt is then converted back to the free base.

  • Recrystallization: Multiple recrystallizations from solvent systems like methanol-isopropyl acetate can improve the purity of the final product.[2]

  • Column chromatography: While not always ideal for large-scale production, column chromatography can be used to separate Bosentan from its impurities.

Q6: What types of degradation impurities can form in Bosentan, and under what conditions?

A6: Bosentan can degrade under stress conditions, leading to the formation of various impurities. Forced degradation studies have shown that Bosentan is susceptible to:

  • Hydrolysis: Degradation occurs in both acidic and alkaline media, leading to the cleavage of sulfonamide and ether linkages.

  • Oxidation: Exposure to oxidizing agents can result in the formation of oxidation by-products.[3]

  • Bosentan is generally stable under neutral hydrolysis (water), dry heat, and photolytic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High levels of dimer impurity detected in the crude product. Use of excess ethylene glycol.Reduce the molar equivalent of ethylene glycol. Consider using a mono-protected ethylene glycol derivative.
Inappropriate solvent or base.Switch to a less reactive solvent system, such as toluene.[2] Optimize the type and amount of base used.
Significant amount of 6-hydroxy impurity present after synthesis. Degradation of Bosentan during reaction or work-up.Ensure mild work-up conditions. Purify the crude product through the formation of an ammonium or potassium salt.[2]
Presence of unreacted starting materials in the final product. Incomplete reaction.Increase reaction time or temperature, but monitor for increased formation of other impurities. Ensure efficient mixing.
Low overall yield and poor purity. Suboptimal reaction conditions and purification methods.A second-generation manufacturing process has been developed that improves yield and purity by reducing the number of isolation and drying steps and using more suitable solvents.[2]
Formation of unknown impurities. Side reactions or degradation.Perform forced degradation studies to identify potential degradation products. Use analytical techniques like LC-MS to identify the structure of the unknown impurities.

Quantitative Data on Impurity Control

The following table summarizes the impact of different synthetic and purification strategies on the purity of Bosentan.

Methodology Key Parameters Reported Purity/Impurity Levels Reference
Second-Generation Process Replacement of DMF and ethylene glycol with toluene; use of a mono-tert-butyl ether of ethylene glycol.Overall yield increased from 67% to 84%; final product purity improved from 99.3% to 99.7%.[2]Organic Process Research & Development 2002, 6, 120-124
One-Pot Synthesis and Ammonium Salt Purification Reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine with this compound and ethylene glycol in acetonitrile, followed by purification via the ammonium salt.Overall yield of 68% with an HPLC purity of 99.90%.[2]ResearchGate Article
Improved Large-Scale Process Specific process details not fully disclosed, but focuses on minimizing pyrimidinone (6-hydroxy) and dimer impurities.Bosentan monohydrate with >99.8% HPLC purity, with pyrimidinone and dimer impurities less than 0.10%.[5]Science Journal of Chemistry, 2(6-1), 9-15
Purification via Potassium Salt Formation of the potassium salt of Bosentan to purify the crude product.Reduces the level of impurity A (dimer) and impurity B (6-hydroxy). Purity of >99.8% with individual impurities <0.1%.WO2013136110A1

Experimental Protocols

Protocol 1: Synthesis of Bosentan with Impurity Control (One-Pot Method)

This protocol is based on a described efficient and economic one-pot process.[2]

  • Reaction Setup: In a suitable reaction vessel, charge 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, this compound, and ethylene glycol in acetonitrile.

  • Addition of Base: Add potassium carbonate to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.

  • Work-up: After completion, quench the reaction and perform an aqueous work-up to obtain crude Bosentan.

  • Purification via Ammonium Salt:

    • Dissolve the crude Bosentan in a suitable solvent.

    • Add ammonium hydroxide to precipitate the Bosentan ammonium salt.

    • Isolate the ammonium salt by filtration.

    • Wash the salt with a suitable solvent to remove impurities.

    • Convert the purified ammonium salt back to Bosentan free base by treatment with an acid.

  • Final Isolation: Isolate the pure Bosentan monohydrate by crystallization from an appropriate solvent system.

Protocol 2: HPLC Method for Impurity Profiling of Bosentan

This is a general guideline for a gradient RP-HPLC method suitable for separating Bosentan from its process-related and degradation impurities.

  • Column: C18 column (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5 µm).

  • Mobile Phase A: Buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) : Acetonitrile (e.g., 50:50 v/v).

  • Mobile Phase B: Buffer : Acetonitrile (e.g., 20:80 v/v).

  • Gradient Program: A gradient elution is typically required to achieve good separation of all impurities. The specific gradient will depend on the column and exact mobile phase composition and should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Sample Preparation: Dissolve the Bosentan sample in a suitable diluent (e.g., Mobile Phase A or a mixture of acetonitrile and water) to a known concentration.

Visualizations

Bosentan_Synthesis_Pathway cluster_reactants Starting Materials cluster_product Final Product 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine Reaction Reaction 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine->Reaction Condensation This compound This compound This compound->Reaction Condensation Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Nucleophilic Substitution Bosentan Bosentan Reaction->Bosentan

Caption: Simplified reaction scheme for the one-pot synthesis of Bosentan.

Impurity_Formation cluster_precursors Reactants & Intermediates cluster_impurities Impurity Formation Pathways Bosentan Precursor Bosentan Precursor Dimer Impurity Dimer Impurity Bosentan Precursor->Dimer Impurity 2 molecules Ethylene Glycol Ethylene Glycol Ethylene Glycol->Dimer Impurity 1 molecule 6-Hydroxy Impurity 6-Hydroxy Impurity Bosentan Bosentan Bosentan->6-Hydroxy Impurity Degradation

Caption: Formation pathways for major process-related impurities in Bosentan synthesis.

Troubleshooting_Workflow start Impurity Level > Limit? identify Identify Impurity (HPLC, LC-MS) start->identify is_dimer Dimer Impurity? identify->is_dimer is_hydroxy 6-Hydroxy Impurity? is_dimer->is_hydroxy No optimize_reaction Optimize Reaction: - Reduce Ethylene Glycol - Change Solvent (e.g., Toluene) - Adjust Base/Temp is_dimer->optimize_reaction Yes purify_salt Purify via Salt Formation (Ammonium or Potassium) is_hydroxy->purify_salt Yes recrystallize Recrystallize is_hydroxy->recrystallize No end_ok Impurity Level OK optimize_reaction->end_ok purify_salt->end_ok recrystallize->end_ok

Caption: A logical workflow for troubleshooting high impurity levels in Bosentan synthesis.

References

Technical Support Center: 4-tert-Butylbenzenesulfonamide Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 4-tert-Butylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity profiling important for it?

A1: this compound (CAS No. 6292-59-7) is a white solid organic compound with the molecular formula C10H15NO2S.[1] It is a crucial intermediate in the pharmaceutical industry, notably in the synthesis of Bosentan, a drug used to treat pulmonary arterial hypertension.[1][2][3] It is also known to be a degradation impurity of Bosentan.[2][3] Because it is used in pharmaceutical manufacturing, strict quality control is essential. Identifying and characterizing impurities is a critical step to ensure the safety, efficacy, and regulatory compliance of the final drug product.[1]

Q2: What are the common impurities associated with this compound?

A2: Impurities can originate from starting materials, byproducts of the synthesis process, or degradation. Common related substances include unreacted starting materials like 4-(tert-butyl)benzenesulfonyl chloride, and byproducts from side reactions. Other potential impurities are isomers or related sulfonamides formed during the synthesis.[2][4]

Q3: How are impurities in this compound typically detected and quantified?

A3: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (LC-MS) detectors for enhanced sensitivity and specificity.[1][5][6] Other methods like Thin-Layer Chromatography (TLC) can be used for rapid screening, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in structural elucidation of unknown impurities.[4][5][7]

Q4: What are the primary synthesis routes for this compound, and how can they introduce impurities?

A4: There are two primary synthesis routes:

  • Ammonolysis of Sulfonyl Chloride: This common method involves reacting 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.[2] Incomplete reaction can leave the sulfonyl chloride as an impurity. Side reactions could also occur, leading to other sulfonamide-related compounds.

  • Reaction with Benzene Sulfonamide: This route involves reacting benzene sulfonamide with tert-butyl acrylate or propionate using catalysts like hafnium or zirconium tetrachloride at high temperatures.[1] Impurities can arise from incomplete conversion of starting materials or from side reactions promoted by the high-temperature conditions.[1]

Troubleshooting Guides

Issue 1: My HPLC analysis shows unexpected peaks.

  • Question: I ran an HPLC analysis of my synthesized this compound, and besides the main product peak, I see several small, unexpected peaks. What could they be and how do I identify them?

  • Answer: Unexpected peaks in your chromatogram likely represent impurities. These could be unreacted starting materials, byproducts from the synthesis, or degradation products.

    Troubleshooting Workflow:

    HPLC_Troubleshooting start Unexpected HPLC Peaks check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks System Contamination? spiking 2. Spike with Knowns (Starting Materials, Expected Byproducts) check_blanks->spiking Peaks are real lcms 3. LC-MS Analysis (Obtain Mass of Unknowns) spiking->lcms Peaks are not knowns nmr 4. Isolate & NMR (Structural Elucidation) lcms->nmr Structure needed identified Impurity Identified lcms->identified Mass matches known impurity nmr->identified

    Caption: Workflow for identifying unknown HPLC peaks.

    Action Steps:

    • Analyze Blanks: First, inject your solvent blank and mobile phase to ensure the peaks are not from system contamination.

    • Spike with Standards: Spike your sample with known starting materials (e.g., 4-(tert-butyl)benzenesulfonyl chloride) and likely byproducts to see if any of the unknown peaks increase in area.

    • LC-MS Analysis: If the impurities are still unknown, perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights. This provides crucial clues to their identity.[6]

    • Isolation and NMR: For significant unknown impurities, you may need to isolate them using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.[4]

Issue 2: The melting point of my product is lower than expected and has a broad range.

  • Question: The reported melting point for this compound is 136-138°C, but my product melts at 130-135°C. Why is this happening?[1][2]

  • Answer: A depressed and broad melting point range is a classic indicator of the presence of impurities. Impurities disrupt the crystalline lattice of the pure compound, requiring less energy to break it down.

    Troubleshooting Steps:

    • Assess Purity: Use a quantitative method like HPLC to determine the purity level of your sample. Correlate the purity percentage with the observed melting point depression.

    • Recrystallization: Purify your product via recrystallization using a suitable solvent system (e.g., ethyl acetate/hexanes). This process is often effective at removing small amounts of impurities. After recrystallization, re-measure the melting point.

    • Identify Impurities: If recrystallization does not resolve the issue, refer to the HPLC troubleshooting guide above to identify the persistent impurities, which may have similar solubility to your product.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
4-(tert-Butyl)benzenesulfonyl chlorideC10H13ClO2S232.72Unreacted starting material (ammonolysis route)[2]
BenzenesulfonamideC6H7NO2S157.19Unreacted starting material[1]
4,4'-di-tert-Butyldiphenyl sulfoneC20H26O2S346.5Byproduct of sulfonation/synthesis
N,4-di-tert-butylbenzenesulfonamideC14H23NO2S285.41Byproduct from reaction with tert-butylamine impurity[4]
Isomer Impurities (e.g., 2- or 3-tert-Butyl)C10H15NO2S213.30Impurities in tert-butylbenzene starting material

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of ~1 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: Example HPLC Method Parameters

    ParameterValue
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 10 µL
    Detector UV at 230 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (~10 mg) dissolve 2. Dissolve & Dilute (1 mg/mL) weigh->dissolve filter 3. Filter Sample (0.45 µm) dissolve->filter inject 4. Inject onto HPLC System filter->inject run 5. Run Gradient Method inject->run detect 6. Detect at 230 nm run->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate % Purity integrate->calculate

    Caption: Standard workflow for HPLC purity analysis.

Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Impurity Screening

TLC is a quick, qualitative method to check for the presence of impurities.[7]

  • Sample Preparation: Prepare a concentrated solution of your sample (~10 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[5]

  • Plate Spotting: Using a capillary tube, spot a small amount of your solution onto a silica gel TLC plate. Also spot known standards if available.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Let the solvent front move up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Sulfonamides often appear as dark spots.[7]

  • Analysis: The presence of multiple spots in the lane for your sample indicates the presence of impurities. Compare the Rf values of the spots to those of your standards.

References

resolving issues with 4-tert-Butylbenzenesulfonamide solubility in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 4-tert-Butylbenzenesulfonamide in experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white solid.[1][2] Its solubility is influenced by the presence of a hydrophobic tert-butyl group and a more polar sulfonamide group.[1][3] It is reported to be slightly soluble in chloroform and sparingly soluble in ethyl acetate.[1][4] Due to the hydrophobic benzene ring, its aqueous solubility is limited.[3]

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the common causes?

Incomplete dissolution is a frequent issue and can stem from several factors:

  • Inappropriate Solvent Choice: The selected solvent may not have the optimal polarity to dissolve the compound.

  • Concentration Too High: The amount of this compound may exceed its solubility limit in the chosen volume of solvent.

  • Low Temperature: The solubility of solids often increases with temperature. Room temperature may not be sufficient for dissolution.

  • Insufficient Agitation: Inadequate mixing can lead to poor solvent-solute interaction, slowing down or preventing complete dissolution.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating is a common strategy to increase the solubility of many organic compounds, including this compound. However, it is crucial to consider the thermal stability of all reactants in your mixture. The melting point of this compound is 136-138°C.[1] Heating should be done gradually and monitored to avoid potential degradation of the compound or other reagents.

Q4: What alternative strategies can I use if my compound precipitates out of solution during the reaction?

Precipitation during a reaction can occur if the reaction conditions change (e.g., temperature drop, change in solvent composition) or if a product formed is insoluble.[5] To address this, consider the following:

  • Use of a Co-solvent: Adding a miscible co-solvent can increase the overall solvating power of the system.[3]

  • pH Adjustment: The sulfonamide group is weakly acidic (predicted pKa of 10.22).[1] In some cases, adjusting the pH to form a more soluble salt might be a viable, though less common, strategy in aprotic organic reactions.[3]

  • Increase Solvent Volume: If the concentration is the issue, simply increasing the amount of solvent can keep the compound in solution.

Solubility Data

SolventPolarity IndexEstimated SolubilityRationale
Chloroform 4.1Slightly Soluble[1][4]A moderately polar solvent suitable for many organic compounds.
Ethyl Acetate 4.4Sparingly Soluble[1][4]A moderately polar solvent, but solubility is limited.
N,N-Dimethylformamide (DMF) 6.4HighA highly polar aprotic solvent, generally effective for a wide range of organic molecules.[6]
Dimethyl Sulfoxide (DMSO) 7.2HighAnother highly polar aprotic solvent, excellent for dissolving many organic compounds.[6]
Tetrahydrofuran (THF) 4.0Moderate to HighA common polar aprotic solvent with good solvating properties for compounds of this type.[6]
Dichloromethane (DCM) 3.1ModerateA versatile solvent with moderate polarity.
Acetonitrile 5.8ModerateA polar aprotic solvent that can be a good option.
Methanol / Ethanol 5.1 / 4.3ModeratePolar protic solvents; solubility may be concentration-dependent.
Water 10.2LowThe hydrophobic tert-butyl group and benzene ring limit aqueous solubility.[3]
Hexanes / Heptane 0.1Very LowNonpolar solvents are unlikely to be effective.[6]

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Workflow start Initial Observation: Poor solubility of This compound q1 Is the solvent appropriate based on polarity and experimental data? start->q1 s1 Action: Change to a more suitable solvent (e.g., DMF, DMSO, THF). q1->s1 No q2 Is the concentration too high? q1->q2 Yes a1_yes Yes a1_no No end_good Outcome: Solubility issue resolved. Proceed with reaction. s1->end_good s2 Action: Increase solvent volume to decrease concentration. q2->s2 Yes s3 Action: Gently heat the mixture while stirring. q2->s3 No a2_yes Yes a2_no No s2->end_good q3 Did heating resolve the issue? s3->q3 s4 Advanced Solution: Consider using a co-solvent system (e.g., THF/Heptane). q3->s4 No q3->end_good Yes a3_yes Yes a3_no No end_bad Outcome: Issue persists. Re-evaluate reaction conditions and material purity. s4->end_bad

Caption: A logical workflow to troubleshoot solubility issues.

Experimental Protocols

Protocol: General Procedure for a Reaction Involving this compound

This protocol provides a general workflow for a reaction where ensuring the complete solubility of this compound is critical. This example is illustrative for a substitution or coupling reaction.

Materials:

  • This compound

  • Reagent B (e.g., an electrophile)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Reaction vessel with magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.

  • Solvent and Reagent Addition:

    • Under an inert atmosphere, add the this compound and the base to the reaction vessel.

    • Add the chosen anhydrous solvent (e.g., DMF). Start with a concentration that is known to be soluble or is conservatively dilute.

  • Dissolution Step (Critical):

    • Begin vigorous stirring at room temperature.

    • Visually inspect the mixture. If the solid has not fully dissolved after 10-15 minutes, begin to gently heat the mixture (e.g., to 40-50°C).

    • Continue to stir and heat until a clear, homogeneous solution is obtained. Do not proceed until all solids are dissolved. If dissolution is still incomplete, consider adding a small amount of additional solvent.

  • Addition of Second Reagent:

    • Once the this compound is fully dissolved, add Reagent B to the solution. The addition can be done neat (if liquid) or as a solution in the same reaction solvent.

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature. Proceed with the standard aqueous work-up and extraction procedures. Be aware that the product's solubility characteristics will differ from the starting material.

G cluster_1 Experimental Workflow prep 1. Prepare dry glassware under inert atmosphere add_reagents 2. Add this compound, base, and solvent (e.g., DMF) prep->add_reagents dissolve 3. Stir and gently heat (40-50°C) until all solids dissolve add_reagents->dissolve check Homogeneous Solution? dissolve->check add_more Add more solvent check->add_more No add_reagent_b 4. Add Reagent B to the clear solution check->add_reagent_b Yes add_more->dissolve react 5. Maintain temperature and monitor reaction (TLC/LCMS) add_reagent_b->react workup 6. Cool to RT and proceed with work-up react->workup

Caption: A general workflow for reactions with poorly soluble solids.

References

Validation & Comparative

comparative analysis of 4-tert-Butylbenzenesulfonamide and p-toluenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-tert-Butylbenzenesulfonamide and p-Toluenesulfonic Acid for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and p-Toluenesulfonic acid, two structurally related aromatic sulfur compounds with distinctively different chemical properties and applications. This comparison aims to assist researchers, scientists, and drug development professionals in understanding the key differences and selecting the appropriate compound for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and p-Toluenesulfonic acid is presented below. These properties fundamentally influence their behavior in chemical reactions and biological systems.

PropertyThis compoundp-Toluenesulfonic Acid
CAS Number 6292-59-7[1]104-15-4 (anhydrous), 6192-52-5 (monohydrate)[2]
Molecular Formula C₁₀H₁₅NO₂S[1][3]C₇H₈O₃S[2][4]
Molecular Weight 213.3 g/mol [1][3]172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate)[2][4]
Appearance White solid[1]Colorless to white solid[2]
Melting Point 136-138°C[1][5][6]38°C (anhydrous), 105-107°C (monohydrate)[2]
Boiling Point 337.2 ± 35.0°C (Predicted)[1][5]140°C at 20 mmHg[2][7]
Solubility Slightly soluble in chloroform, sparingly soluble in ethyl acetate.[1][5]Soluble in water, alcohols, and other polar organic solvents.[2][8][9] Slightly soluble in hot benzene.[8]
Acidity (pKa) 10.22 ± 0.10 (Predicted)[1][5]-2.8 (in water)[2]

Chemical Structure and Reactivity

The primary difference between the two compounds lies in their functional groups: a sulfonamide (-SO₂NH₂) for this compound and a sulfonic acid (-SO₃H) for p-Toluenesulfonic acid. This seemingly small difference results in vastly different chemical reactivity.

  • This compound: The sulfonamide group is generally considered non-acidic and is relatively stable.[1] The presence of the bulky tert-butyl group can sterically hinder reactions at the aromatic ring.[10] Its primary role is as a synthetic intermediate.[1][6]

  • p-Toluenesulfonic acid (PTSA): The sulfonic acid group makes PTSA a strong organic acid, with a pKa comparable to that of mineral acids like sulfuric acid.[2][11][12] It is about one million times stronger than benzoic acid.[2][11] This high acidity makes it an excellent catalyst for a wide range of organic reactions.[13][14] The tosyl group (CH₃C₆H₄SO₂-) is an excellent leaving group, making tosylate esters useful in nucleophilic substitution and elimination reactions.[2]

Structural Comparison cluster_0 This compound cluster_1 p-Toluenesulfonic Acid A C(CH₃)₃ B Benzene Ring A->B para-substitution C SO₂NH₂ (Sulfonamide) B->C Functional Group D CH₃ E Benzene Ring D->E para-substitution F SO₃H (Sulfonic Acid) E->F Functional Group

Caption: Structural comparison of the two compounds.

Applications

The differing reactivity profiles of these two compounds lead to distinct applications in research and industry.

  • This compound: This compound is primarily used as a building block or intermediate in the synthesis of more complex molecules.[6] A notable application is in the pharmaceutical industry as an intermediate and a degradation impurity of the endothelin receptor antagonist Bosentan, which is used to treat pulmonary arterial hypertension.[1][5] It is also utilized in the development of agrochemicals and as an intermediate in the manufacture of dyes and pigments.[6]

  • p-Toluenesulfonic acid: PTSA is widely employed as a strong, organic-soluble acid catalyst in a vast array of organic reactions.[2][13] These include esterification, acetalization, transesterification, and polymerization reactions.[2][15] Its use as a solid, non-corrosive, and easily handleable acid makes it a favorable alternative to mineral acids in many synthetic processes.[11][14] It also serves as an intermediate in the production of pharmaceuticals, dyes, and pigments.[11][15]

Application Pathways cluster_0 This compound cluster_1 p-Toluenesulfonic Acid Start Compound Intermediate Intermediate Start->Intermediate is an Catalyst Catalyst Start->Catalyst is a Pharmaceuticals (Bosentan) Pharmaceuticals (Bosentan) Intermediate->Pharmaceuticals (Bosentan) Agrochemicals Agrochemicals Intermediate->Agrochemicals Dyes & Pigments Dyes & Pigments Intermediate->Dyes & Pigments Esterification Esterification Catalyst->Esterification Acetalization Acetalization Catalyst->Acetalization Polymerization Polymerization Catalyst->Polymerization

Caption: Primary applications of each compound.

Experimental Protocols

Detailed methodologies for the synthesis of each compound are outlined below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(tert-butyl)benzenesulfonyl chloride.

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride

  • Dichloromethane

  • Concentrated ammonia

Procedure:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0°C.[5]

  • Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is slowly added to the flask.[5]

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.[5]

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[5]

  • The resulting slurry is filtered through a Büchner funnel to yield 4-(tert-butyl)benzenesulfonamide as a white solid (1.60 g, 75% yield).[5]

Industrial Preparation of p-Toluenesulfonic Acid

The industrial-scale preparation of p-Toluenesulfonic acid involves the sulfonation of toluene.

Materials:

  • Toluene

  • Concentrated sulfuric acid

Procedure:

  • Toluene is reacted with concentrated sulfuric acid.

  • The reaction mixture is heated to facilitate the electrophilic aromatic substitution reaction, where the sulfonic acid group is introduced onto the toluene ring, primarily at the para position due to the directing effect of the methyl group.

  • Common impurities from this process include benzenesulfonic acid and residual sulfuric acid.[2]

  • Purification can be achieved by recrystallization from a concentrated aqueous solution, followed by azeotropic drying with toluene to remove water.[2]

Synthesis Workflow for this compound Start Start Dissolve Dissolve 4-(tert-butyl)benzenesulfonyl chloride in Dichloromethane at 0°C Start->Dissolve AddAmmonia Slowly add concentrated ammonia Dissolve->AddAmmonia Stir Warm to room temperature and stir for 20 hours AddAmmonia->Stir Evaporate Remove solvent under reduced pressure Stir->Evaporate Filter Filter the resulting slurry Evaporate->Filter End Product: This compound Filter->End

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • This compound: This compound may be harmful if swallowed and can cause skin and serious eye irritation.[3][10]

  • p-Toluenesulfonic acid: As a strong acid, it is corrosive and can cause irritation to the skin, eyes, and mucous membranes.[8][12] Ingestion can cause irritation of the mouth and stomach.[16]

It is imperative to handle both chemicals with appropriate personal protective equipment in a well-ventilated area.

Conclusion

References

Validating the Structure of Synthesized 4-tert-Butylbenzenesulfonamide: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of synthesized 4-tert-Butylbenzenesulfonamide. By presenting experimental and predicted spectroscopic data alongside a reference compound, benzenesulfonamide, this document serves as a practical resource for researchers engaged in organic synthesis and drug development.

Spectroscopic Data Comparison

The structural integrity of a newly synthesized compound is paramount. A combination of spectroscopic methods is employed to unequivocally confirm the identity and purity of the target molecule. Below is a comparative summary of the expected spectroscopic data for this compound and the reference compound, benzenesulfonamide.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.85Doublet2HAr-H (ortho to SO₂NH₂)
~7.55Doublet2HAr-H (ortho to t-Bu)
~4.8 (Predicted)Singlet (broad)2HSO₂NH₂
1.33Singlet9HC(CH₃)₃
Benzenesulfonamide [1]7.85Multiplet2HAr-H (ortho)
7.58Multiplet3HAr-H (meta, para)
7.37Singlet2HSO₂NH₂

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted)~155Ar-C (ipso to t-Bu)
~140Ar-C (ipso to SO₂NH₂)
~128Ar-CH (ortho to SO₂NH₂)
~126Ar-CH (ortho to t-Bu)
~35C(CH₃)₃
~31C(CH₃)₃
Benzenesulfonamide [1]142.8Ar-C (ipso)
132.8Ar-CH (para)
129.0Ar-CH (meta)
126.8Ar-CH (ortho)

Table 3: IR Spectroscopy Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted)~3350-3250N-H stretch (asymmetric and symmetric)
~3100-3000Ar C-H stretch
~2960Aliphatic C-H stretch
~1340S=O stretch (asymmetric)
~1160S=O stretch (symmetric)
Benzenesulfonamide 3340N-H stretch
3250N-H stretch
1560C=C stretch (aromatic)
1330S=O stretch (asymmetric)
1160S=O stretch (symmetric)

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound [2]213.0823 [M]⁺198 ([M-CH₃]⁺), 157 ([M-C(CH₃)₃]⁺), 141 ([M-SO₂NH]⁺), 91 ([C₇H₇]⁺)
Benzenesulfonamide [3]157.0249 [M]⁺141 ([M-O]⁺), 92 ([M-SO₂H]⁺), 77 ([C₆H₅]⁺), 65 ([C₅H₅]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a guide for obtaining high-quality data for structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

    • Reference the spectrum to the deuterated solvent peaks.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal before running the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized organic compound.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Expected Data and Reference Compound Data_Analysis->Comparison Confirmation Confirm Structure and Purity Comparison->Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Guide to the Synthetic Routes of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 4-tert-butylbenzenesulfonamide, a key intermediate in the pharmaceutical industry. The following sections present a side-by-side analysis of reaction yields, experimental protocols, and the relative advantages and disadvantages of each method to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Amination of Pre-synthesized Sulfonyl ChlorideRoute 2: Direct Alkylation of BenzenesulfonamideRoute 3: Two-Step Synthesis via Sulfonyl Chloride Formation
Starting Materials 4-tert-Butylbenzenesulfonyl chloride, AmmoniaBenzenesulfonamide, tert-Butyl acrylate/propionate/alcoholtert-Butylbenzene or 4-tert-Butylbenzenesulfonic acid, Chlorinating agent, Ammonia
Reported Yield ~75%[1]>95.5%[2]55-61% (for sulfonyl chloride) + 75% (amination)
Purity High>98%[2]High, requires purification of intermediate
Key Reagents Dichloromethane, AmmoniaHafnium or Zirconium tetrachloride, N-MethylpyrrolidoneChlorosulfonic acid or Thionyl chloride, Ammonia
Reaction Time ~20 hours[1]Not specified, reaction completion monitored by HPLC[3]Variable, multiple steps
Advantages Straightforward final step.High reported yield in a single step from a common starting material.Utilizes readily available starting materials like tert-butylbenzene.
Disadvantages Requires the prior synthesis of the sulfonyl chloride.Requires specialized and costly catalysts.Multi-step process with a lower overall yield. Use of hazardous reagents like chlorosulfonic acid or thionyl chloride.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Direct Amination cluster_1 Route 2: Direct Alkylation cluster_2 Route 3: Two-Step Synthesis A 4-tert-Butylbenzenesulfonyl chloride C This compound (Yield: ~75%) A->C B Ammonia B->C D Benzenesulfonamide F This compound (Yield: >95.5%) D->F E tert-Butyl Acrylate/ Propionate/Alcohol E->F G Catalyst (HfCl4 or ZrCl4) G->F H tert-Butylbenzene K 4-tert-Butylbenzenesulfonyl chloride (Yield: 55-61%) H->K I 4-tert-Butylbenzenesulfonic acid I->K J Chlorinating Agent (e.g., SOCl2, ClSO3H) J->K M This compound (Overall Yield: ~41-46%) K->M L Ammonia L->M

Caption: Comparative flowchart of synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 4-tert-Butylbenzenesulfonyl Chloride and Ammonia

This method involves the direct amination of commercially available or pre-synthesized 4-tert-butylbenzenesulfonyl chloride.

Procedure:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.[1]

  • Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is slowly added to the flask.[1]

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.[1]

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[1]

  • The resulting slurry is filtered to afford 4-(tert-butyl)benzenesulfonamide as a white solid.[1] Yield: 1.60 g (75%).[1]

Route 2: Synthesis from Benzenesulfonamide and a tert-Butylating Agent

This route offers a direct approach starting from benzenesulfonamide and a tert-butyl source, catalyzed by a Lewis acid.

Procedure:

  • In a four-neck flask equipped with a thermometer and a reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butyl acrylate (46.55 mmol), and zirconium tetrachloride (2.5448 mmol).[3]

  • Add N-methylpyrrolidone (30 mL) as a solvent.

  • Heat the mixture to 150 °C and maintain it under reflux.[4]

  • Monitor the reaction progress by HPLC until the benzenesulfonamide is consumed.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Filter out any insoluble substances.

  • The filtrate is subjected to decompression and desolventization to yield the product. Yield: >95.5% (as claimed in the patent).[2] Purity: >98% (as claimed in the patent).[2]

Route 3: Two-Step Synthesis via 4-tert-Butylbenzenesulfonyl Chloride

This is a two-step process that begins with the synthesis of 4-tert-butylbenzenesulfonyl chloride from either tert-butylbenzene or 4-tert-butylbenzenesulfonic acid, followed by amination.

Step 3a: Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

  • From tert-Butylbenzene:

    • In a four-necked flask, add tert-butylbenzene (1.0 mol).

    • While maintaining the temperature at 80°C, add a chlorinating agent such as chlorosulfonic acid dropwise over 2 hours.

    • Stir the mixture at the same temperature for an additional 8 hours.

    • The reaction mixture containing crude 4-tert-butylbenzenesulfonyl chloride is then worked up. Yield: ~55% of high purity 4-tert-butylbenzenesulfonyl chloride.

  • From 4-tert-Butylbenzenesulfonic Acid:

    • Charge a flask with 4-tert-butylbenzenesulfonic acid (1.0 mol) and N,N-dimethylformamide.

    • While maintaining the temperature at 70°C, add thionyl chloride (2.8 mol) dropwise over 2 hours.

    • Stir the mixture at the same temperature for 2 hours to obtain a reaction liquid containing crude 4-tert-butylbenzenesulfonyl chloride. Yield: ~61% of high purity 4-tert-butylbenzenesulfonyl chloride.

Step 3b: Amination of 4-tert-Butylbenzenesulfonyl Chloride

The procedure for the amination of the synthesized 4-tert-butylbenzenesulfonyl chloride is the same as described in Route 1 .

Cost and Safety Considerations

A preliminary cost analysis of the starting materials suggests that Route 3, starting from tert-butylbenzene, may be the most cost-effective in terms of raw materials. However, this route involves the use of highly corrosive and hazardous reagents like chlorosulfonic acid or thionyl chloride, which require stringent safety precautions and may increase overall process costs.[5][6]

Route 2, while potentially offering the highest yield in a single step, utilizes expensive catalysts such as hafnium tetrachloride or zirconium tetrachloride. The cost of these catalysts could be a significant factor for large-scale production.

Route 1 is a viable option if 4-tert-butylbenzenesulfonyl chloride is readily available at a competitive price.

Disclaimer: The provided yields and experimental conditions are based on literature data and may vary depending on the specific laboratory conditions and scale of the reaction. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

References

4-tert-Butylbenzenesulfonamide in Catalysis: A Comparative Analysis with Other Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands and catalysts is paramount to the success of synthetic organic chemistry. Benzenesulfonamide derivatives have emerged as a versatile class of ligands and organocatalysts, with their utility spanning from transition metal-catalyzed cross-coupling reactions to asymmetric synthesis. This guide provides a comparative analysis of 4-tert-butylbenzenesulfonamide against other benzenesulfonamide derivatives in catalysis, supported by available experimental data and methodologies.

Introduction to Benzenesulfonamides in Catalysis

Benzenesulfonamides are organic compounds characterized by a benzenesulfonyl group attached to an amine. Their derivatives have garnered significant attention in catalysis due to their tunable electronic and steric properties, which can be readily modified by introducing different substituents on the benzene ring. These modifications influence the ligand's ability to coordinate with metal centers and, consequently, the activity, selectivity, and stability of the catalyst. The sulfonamide moiety itself can act as a coordinating group or a non-coordinating anion, further expanding the catalytic possibilities.

This compound: A Sterically Demanding Ligand

This compound is distinguished by the presence of a bulky tert-butyl group at the para-position of the benzene ring. This substituent exerts a significant steric influence, which can be advantageous in certain catalytic applications. For instance, bulky ligands are known to promote the reductive elimination step in palladium-catalyzed cross-coupling reactions, often leading to higher yields and faster reaction rates, particularly with sterically hindered substrates.

While direct comparative studies focusing solely on this compound versus other benzenesulfonamide derivatives in a single catalytic reaction are not extensively documented in publicly available literature, its potential can be inferred from the broader understanding of steric and electronic effects in catalysis. The electron-donating nature of the tert-butyl group can also influence the electron density at the metal center, thereby modulating the catalytic activity.

Comparative Catalytic Performance: Insights from Related Systems

Although specific data for this compound is sparse, studies on other para-substituted benzenesulfonamide ligands provide valuable insights into how substituents affect catalytic performance. In transition metal catalysis, the electronic properties of the ligand, often quantified by Hammett parameters, have a strong correlation with catalytic conversion rates. For instance, in iridium-catalyzed transfer hydrogenation reactions, electron-donating substituents on the benzenesulfonamide ligand have been shown to enhance catalyst performance.[1]

The following table summarizes the general effects of different para-substituents on the performance of benzenesulfonamide-based ligands in common catalytic reactions, providing a framework for understanding the potential role of the 4-tert-butyl group.

Para-Substituent General Electronic Effect General Steric Effect Potential Impact on Catalysis (e.g., in Pd-catalyzed cross-coupling)
-H NeutralMinimalBaseline performance.
-CH₃ Weakly Electron-DonatingSmallMay slightly enhance catalyst activity.
-OCH₃ Strongly Electron-DonatingSmallCan significantly increase electron density on the metal, potentially accelerating oxidative addition.
-NO₂ Strongly Electron-WithdrawingSmallCan decrease electron density on the metal, potentially slowing down oxidative addition but facilitating reductive elimination.
-Cl Weakly Electron-WithdrawingSmallModest electronic effect.
-C(CH₃)₃ (tert-Butyl) Electron-DonatingLarge The bulky nature can promote reductive elimination and enhance catalyst stability. The electron-donating effect can increase catalyst activity.

Experimental Protocols

Detailed experimental protocols for catalytic reactions are crucial for reproducibility and further development. While a specific protocol detailing the use of this compound as a ligand in a comparative study is not available, a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a phosphine ligand is provided below. This can be adapted to test the efficacy of various benzenesulfonamide-based ligands.

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, and the base.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the degassed solvent system via syringe.

  • The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the required duration (e.g., 2-8 hours).

  • After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.[2]

Catalytic Cycles and Logical Relationships

The performance of benzenesulfonamide derivatives as ligands is intrinsically linked to their role in the catalytic cycle of a given reaction. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the ligand influences key steps like oxidative addition, transmetalation, and reductive elimination.

Below is a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, illustrating the crucial role of the ligand (L).

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L)_n Ar-Pd(II)-X(L)_n Pd(0)L_n->Ar-Pd(II)-X(L)_n Oxidative Addition (Ar-X) Ar-Pd(II)-R(L)_n Ar-Pd(II)-R(L)_n Ar-Pd(II)-X(L)_n->Ar-Pd(II)-R(L)_n Transmetalation (R-B(OH)₂) Ar-Pd(II)-R(L)_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L)_n->Ar-R Ar-X Ar-X R-B(OH)₂ R-B(OH)₂ Ligand_Comparison_Workflow cluster_0 Ligand Selection This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->Reaction Setup 4-Methoxybenzenesulfonamide 4-Methoxybenzenesulfonamide 4-Methoxybenzenesulfonamide->Reaction Setup 4-Nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide->Reaction Setup Catalytic Reaction Catalytic Reaction Reaction Setup->Catalytic Reaction Analysis Analysis Catalytic Reaction->Analysis Yield, Selectivity, Turnover Number Performance Comparison Performance Comparison Analysis->Performance Comparison

References

Spectroscopic Scrutiny: Confirming the Identity of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally identify 4-tert-Butylbenzenesulfonamide and distinguish it from structurally similar alternatives.

In the landscape of drug development and chemical research, the precise identification of molecular compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound against common alternatives, namely Benzenesulfonamide and p-Toluenesulfonamide. By presenting key discriminators in their respective spectra, this document serves as a practical resource for scientists to ensure the identity and purity of their compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data points for this compound and its structural analogs. These values are critical for comparative analysis and confirmation of the compound's identity.

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)Alkyl Protons (ppm)NH₂ Protons (ppm)
This compound ~7.8 (d, 2H), ~7.5 (d, 2H)~1.3 (s, 9H)~7.3 (br s, 2H)
Benzenesulfonamide~7.9 (m, 2H), ~7.5 (m, 3H)-~7.4 (br s, 2H)
p-Toluenesulfonamide~7.7 (d, 2H), ~7.3 (d, 2H)~2.4 (s, 3H)~7.2 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (ppm)Alkyl Carbons (ppm)
This compound ~155, ~140, ~127, ~126~35, ~31
Benzenesulfonamide~143, ~133, ~129, ~127-
p-Toluenesulfonamide~143, ~140, ~130, ~127~21

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchS=O Stretch (asym/sym)C-H Aromatic StretchC-H Aliphatic Stretch
This compound ~3350, ~3250~1330, ~1160~3100~2960
Benzenesulfonamide~3350, ~3250~1330, ~1160~3100-
p-Toluenesulfonamide~3350, ~3250~1330, ~1160~3100~2920

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 213198 ([M-CH₃]⁺), 157 ([M-C₄H₈]⁺), 141, 91, 77
Benzenesulfonamide157141, 93, 77, 51
p-Toluenesulfonamide171155, 91, 65

Experimental Workflow

The conclusive identification of this compound is achieved through a systematic workflow involving sample preparation, spectroscopic analysis, and data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) nmr ¹H and ¹³C NMR prep->nmr NMR Analysis ir FT-IR Spectroscopy prep->ir IR Analysis ms Mass Spectrometry prep->ms MS Analysis compare Compare experimental data with reference spectra and data tables nmr->compare ir->compare ms->compare confirm Confirm structure and purity compare->confirm Verification

A streamlined workflow for the spectroscopic identification of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 200-220 ppm is standard.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the reference data.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to analysis.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.

  • Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses and confirm the molecular structure. For instance, in this compound, the loss of a methyl group (15 Da) or isobutylene (56 Da) from the tert-butyl group are characteristic fragmentation pathways.[1]

By adhering to these protocols and utilizing the comparative data provided, researchers can confidently verify the identity of this compound, ensuring the integrity of their research and development endeavors.

References

A Comparative Performance Guide to 4-tert-Butylbenzenesulfonamide as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-tert-Butylbenzenesulfonamide's performance as a plasticizer, contextualized with alternative compounds. Due to the limited availability of direct side-by-side comparative studies, this analysis synthesizes data from research on structurally similar sulfonamides and establishes a framework for evaluation based on key performance indicators.

Introduction to Sulfonamide Plasticizers

Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably polymers. This is achieved by lowering the polymer's glass transition temperature (Tg). Benzenesulfonamides are a class of plasticizers commonly used in polymers like polyamides (nylons) due to their ability to form hydrogen bonds, which disrupts the polymer chain interactions.[1] this compound is a member of this class, valued for its thermal stability. Its performance is best understood by comparing it to its close structural analog, N-Butylbenzenesulfonamide (BBSA), and other plasticizer types.

Key Performance Indicators & Comparative Analysis

The effectiveness of a plasticizer is measured by several key metrics: plasticizing efficiency, thermal stability, migration resistance, and its effect on the mechanical properties of the polymer.

2.1. Plasticizing Efficiency (Tg Reduction)

The primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies greater flexibility.

  • This compound and its Analogs: Benzenesulfonamides are effective plasticizers for polyamides because the sulfonamide group can form strong hydrogen bonds with the amide groups in the polymer backbone.[1] This interaction disrupts the polymer's own hydrogen bonding network, increasing chain mobility.

  • Comparison with N-Butylbenzenesulfonamide (BBSA): BBSA, a liquid plasticizer, is known to be fully miscible with amorphous aliphatic polyamides, causing a significant and uniform reduction in Tg across a range of concentrations.[1] The structure of this compound, with its bulky tert-butyl group, may introduce steric hindrance. This could potentially make it slightly less efficient at Tg reduction compared to the linear chain of BBSA, as branched chains can sometimes lead to phase separation or less effective interaction with polymer chains.[1]

  • Comparison with Phthalates: While phthalates are common, high-efficiency plasticizers for polymers like PVC, sulfonamides are preferred for polyamides due to their specific hydrogen bonding capability, which is crucial for compatibility.[1]

2.2. Thermal Stability

Thermal stability is critical for polymer processing at high temperatures and for the durability of the final product.

  • This compound: The aromatic ring and stable tert-butyl group generally confer good thermal stability. This is advantageous in engineering plastics like polyamides, which require high processing temperatures.

  • Comparison: Sulfonamide plasticizers are generally considered to have good thermal properties. The specific performance would need to be quantified by thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.

2.3. Migration Resistance

Plasticizer migration is the process where the plasticizer leaches out of the polymer matrix over time. This can lead to embrittlement of the product and contamination of surrounding materials.

  • This compound: As a solid at room temperature, it is expected to have lower volatility and migration tendency compared to liquid plasticizers like BBSA or Di(2-ethylhexyl) phthalate (DEHP). Higher molecular weight and strong interaction with the polymer (hydrogen bonding) typically reduce migration.

  • Comparison: Resistance to migration is a significant advantage of solid plasticizers over many liquid alternatives. Standard tests involve measuring weight loss after exposure to solvents or elevated temperatures.[2]

2.4. Mechanical Properties

A plasticizer should increase flexibility (increase elongation at break) without excessively compromising tensile strength and modulus.

  • This compound in Polyamides: By increasing polymer chain mobility, this compound is expected to decrease the tensile modulus and increase the elongation at break, making the polyamide less rigid and more ductile.[3]

  • Comparison: The final mechanical properties depend on the plasticizer's concentration and its compatibility with the polymer.[4] An ideal plasticizer achieves the desired flexibility with minimal loss of strength. Over-plasticization can lead to a material that is too soft and weak.[5]

Quantitative Data Summary

Performance MetricThis compoundN-Butylbenzenesulfonamide (BBSA)Phthalate Esters (e.g., DEHP)
Physical State SolidLiquidLiquid
Primary Polymer PolyamidesPolyamides, Cellulose Resins[3]PVC, other flexible polymers
Plasticizing Efficiency Good (Effective Tg Reduction)Excellent (High Miscibility)[1]Excellent (High Efficiency in PVC)
Thermal Stability Good to ExcellentGoodModerate to Good
Migration Resistance Excellent (Expected due to solid state)Moderate (Liquid, prone to migration)Low to Moderate (Known to leach)
Effect on Tensile Strength Moderate ReductionModerate ReductionSignificant Reduction
Effect on Elongation Significant IncreaseSignificant IncreaseSignificant Increase

Experimental Protocols

Below are generalized methodologies for evaluating the key performance indicators of a plasticizer like this compound in a polymer matrix (e.g., Polyamide 6).

4.1. Sample Preparation

  • Drying: Dry the base polymer (Polyamide 6) pellets in a vacuum oven at 80°C for 12-24 hours to remove moisture.

  • Compounding: Mix the dried polymer with the plasticizer at various weight percentages (e.g., 2%, 5%, 10%) using a twin-screw extruder. The extrusion temperature profile should be set according to the polymer's processing window (e.g., 220-240°C for PA6).

  • Specimen Molding: Pelletize the extruded blend and injection mold it into standardized test specimens (e.g., ASTM D638 for tensile tests, ASTM D256 for impact tests).[6][7]

4.2. Thermal Analysis

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Protocol: Heat a 5-10 mg sample of the plasticized polymer from ambient temperature to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.[8][9]

    • Cool the sample rapidly (quench) to below its Tg.

    • Reheat the sample at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[8]

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess thermal stability.

    • Protocol: Heat a 10-15 mg sample from ambient temperature to approximately 600°C at a rate of 10°C/min under a nitrogen atmosphere.[6]

    • The temperature at which 5% weight loss occurs (Td5) is often reported as the onset of degradation.

4.3. Mechanical Properties Testing

  • Tensile Testing (ASTM D638):

    • Objective: To measure tensile strength, elongation at break, and Young's modulus.

    • Protocol: Condition the molded "dog-bone" specimens at 23°C and 50% relative humidity for at least 48 hours.

    • Conduct the test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[5]

  • Dynamic Mechanical Analysis (DMA):

    • Objective: To measure viscoelastic properties and provide a more sensitive measurement of Tg.

    • Protocol: Apply a sinusoidal stress to a rectangular bar specimen while ramping the temperature. The peak of the tan δ (loss tangent) curve is often reported as the Tg.[1]

4.4. Migration Resistance Test (ASTM D2199 modified)

  • Objective: To quantify the amount of plasticizer that leaches from the polymer.

  • Protocol: Accurately weigh a conditioned disc of the plasticized polymer.

  • Immerse the disc in a relevant solvent (e.g., ethanol/water solution, hexane) or place it between absorbent pads under a specified pressure and temperature (e.g., 70°C for 24 hours).[2]

  • After the exposure period, remove the sample, clean the surface, and dry it to a constant weight.

  • The percentage of weight loss corresponds to the amount of migrated plasticizer.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive performance evaluation of a plasticizer.

G cluster_prep 1. Material Preparation cluster_analysis 2. Performance Analysis cluster_tests 3. Specific Tests cluster_results 4. Data Evaluation Polymer Base Polymer (e.g., PA6) Dry Drying Polymer->Dry Plasticizer Plasticizer (this compound) Mix Melt Compounding (Twin-Screw Extruder) Plasticizer->Mix Dry->Mix Mold Specimen Molding (Injection Molding) Mix->Mold Thermal Thermal Properties Mold->Thermal Mechanical Mechanical Properties Mold->Mechanical Migration Migration Resistance Mold->Migration DSC DSC (Tg, Tm) Thermal->DSC TGA TGA (Stability) Thermal->TGA Tensile Tensile Test (Strength, Elongation) Mechanical->Tensile DMA DMA (Viscoelasticity, Tg) Mechanical->DMA Leaching Solvent Leaching Test Migration->Leaching Compare Comparative Analysis DSC->Compare TGA->Compare Tensile->Compare DMA->Compare Leaching->Compare

Caption: Workflow for plasticizer performance evaluation.

References

Unveiling the Biological Potential: A Comparative Guide to 4-tert-Butylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of 4-tert-Butylbenzenesulfonamide analogs. By presenting supporting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate the identification of promising candidates for further investigation in anticancer and antimicrobial research.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of various therapeutic agents. Analogs of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide synthesizes findings from multiple studies to provide a comparative analysis of these analogs, focusing on their efficacy and underlying mechanisms of action.

Comparative Efficacy of Benzenesulfonamide Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzenesulfonamide core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anticancer and antimicrobial potencies of different derivatives.

Anticancer Activity

The anticancer efficacy of benzenesulfonamide analogs is often evaluated by their ability to inhibit specific enzymes crucial for tumor growth, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), or by their direct cytotoxic effects on cancer cell lines.

Table 1: Anticancer Activity of Benzenesulfonamide Analogs (IC50/Kᵢ in µM)

Compound/AnalogTargetCell Line/IsoformIC50/Kᵢ (µM)Reference
Series A Analog (5a) hCA IX-0.1348[1]
Series B Analog (12i) hCA IX-0.0388[1]
Series B Analog (12d) CytotoxicityMDA-MB-468 (Breast Cancer)3.99[1]
Series B Analog (12i) CytotoxicityMDA-MB-468 (Breast Cancer)1.48[1]
BS3 (4-methylbenzenesulfonate derivative) CytotoxicityA549 (Lung Cancer)7.65[2]
BS4 (4-methylbenzenesulfonate derivative) CytotoxicityA549 (Lung Cancer)11.34[2]
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) Glyoxalase I-0.39[3]
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) Glyoxalase I-1.36[3]
4e (4-phenoxybenzenesulfonyl pyrrolidine derivative) MMP-2/MMP-9H22 (Murine Hepatocarcinoma)Markedly suppressed pulmonary metastasis[4]
2,4-Di-tert-butylphenol (DTBP) CytotoxicityHeLa (Cervical Cancer)10 µg/mL[5]

IC50: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant. Lower values indicate higher potency.

Antimicrobial Activity

Several this compound analogs have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Benzenesulfonamide Analogs (MIC in µg/mL)

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Compound VII (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative) Staphylococcus aureus0.78[6]
Compound VII (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative) Escherichia coli12.5[6]
Compound VII (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative) Candida albicans1.56[6]
Boc-protected intermediate 5F MRSA41[7]
Boc-protected intermediate 5F Acinetobacter baumannii80[7]
Compound 5G MRSA & A. baumannii22[7]
Calix[8]arene derivative 16 Gram-positive bacteriaExcellent activity[9]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydration assay.

  • Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform and the test inhibitor at various concentrations are prepared in a buffer solution (e.g., TRIS-HCl).

  • CO₂ Hydration Measurement: The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

  • pH Monitoring: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator (e.g., phenol red).

  • Kᵢ Determination: The initial rates of the reaction are measured at different inhibitor concentrations, and the inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the compounds is assessed by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Mechanisms

To better understand the mode of action of these analogs, visual diagrams of relevant signaling pathways and experimental workflows are provided below.

anticancer_mechanism drug This compound Analog CA_IX Carbonic Anhydrase IX (CA IX) drug->CA_IX Inhibition MMPs Matrix Metalloproteinases (MMPs) drug->MMPs Inhibition Glyoxalase_I Glyoxalase I drug->Glyoxalase_I Inhibition Proliferation Cell Proliferation & Survival CA_IX->Proliferation Promotes Metastasis Invasion & Metastasis MMPs->Metastasis Promotes Glycolysis Glycolysis Glyoxalase_I->Glycolysis Promotes

Caption: Inhibition of key cancer-related enzymes by benzenesulfonamide analogs.

experimental_workflow cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation start Start: Synthesized Benzenesulfonamide Analogs screen Primary Screening: Anticancer/Antimicrobial Assays start->screen cytotoxicity Cytotoxicity Assay (e.g., MTT) screen->cytotoxicity mic_determination MIC Determination screen->mic_determination enzyme_inhibition Enzyme Inhibition Assay (e.g., CA, MMP) cytotoxicity->enzyme_inhibition hit_identification Hit Identification: Potent Analogs Selected enzyme_inhibition->hit_identification mic_determination->hit_identification further_studies Further Studies: - Mechanism of Action - In vivo Efficacy - SAR Studies hit_identification->further_studies end End: Lead Compound Identification further_studies->end

Caption: General workflow for the biological evaluation of benzenesulfonamide analogs.

References

Cross-Validation of Analytical Methods for 4-tert-Butylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of 4-tert-Butylbenzenesulfonamide. This compound is a key intermediate and potential impurity in the synthesis of pharmaceuticals, such as the endothelin receptor antagonist Bosentan.[1] The selection of an appropriate analytical method is crucial for quality control, impurity profiling, and regulatory compliance. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and presents a workflow for method cross-validation.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired turnaround time. While HPLC is a robust and widely used technique for non-volatile compounds like sulfonamides, GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. However, GC-MS analysis of polar compounds like sulfonamides often requires a derivatization step to improve volatility and thermal stability.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of sulfonamides. It is important to note that while HPLC data for closely related sulfonamides is readily available, specific quantitative GC-MS performance data for this compound is less common in the literature, often due to the necessity of derivatization. The presented data is based on validated methods for similar sulfonamide compounds and serves as a reliable estimate for method development and validation for this compound.

Table 1: Typical Performance Characteristics of HPLC-UV Methods for Sulfonamide Analysis

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (Recovery)98 - 102%
Precision (RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL

Table 2: Typical Performance Characteristics of GC-MS Methods for Sulfonamide Analysis (with derivatization)

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.99
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%
Limit of Detection (LOD)0.1 - 1 ng/g
Limit of Quantification (LOQ)0.3 - 3 ng/g

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH-adjusting buffer, e.g., phosphate buffer). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general GC-MS method for the analysis of this compound, which includes a necessary derivatization step.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Dichloromethane or other suitable organic solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • This compound reference standard

  • Anhydrous sodium sulfate

3. Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing this compound with a suitable solvent like dichloromethane. Dry the extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent from the extract. Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and a small amount of pyridine. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from a suitable m/z range (e.g., 50-400 amu)

Cross-Validation Workflow

Cross-validation of analytical methods is essential to ensure that different methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods A Define Acceptance Criteria (e.g., based on ICH guidelines) B Select a Set of Representative Samples (covering the expected concentration range) A->B C Analyze Samples by Method 1 (e.g., HPLC-UV) B->C D Analyze Samples by Method 2 (e.g., GC-MS) B->D E Compare the Results Statistically (e.g., t-test, F-test, Bland-Altman plot) C->E D->E F Results within Acceptance Criteria? E->F G Methods are Considered Equivalent F->G Yes H Investigate Discrepancies (e.g., sample preparation, method bias) F->H No I Method Optimization and Re-validation H->I I->C I->D

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The relationship between the analytical methods and the quality control of this compound as a pharmaceutical intermediate can be visualized as follows.

AnalyticalMethodRelationship Role of Analytical Methods in Quality Control cluster_QC Quality Control of this compound cluster_Methods Analytical Methods A Purity Assessment F Regulatory Compliance (e.g., ICH Q3A) A->F B Impurity Profiling B->F C Assay (Content) C->F D HPLC-UV D->A D->C E GC-MS E->B G Safe and Efficacious Drug Product F->G

Caption: A diagram showing the relationship between analytical methods and quality control for ensuring drug product safety.

References

A Comparative Guide to the Inhibitory Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of various sulfonamide derivatives against two key therapeutic targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrases (CAs). The information presented herein is intended to assist researchers in the strategic design and development of novel sulfonamide-based inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of sulfonamide derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the inhibitory activities of selected sulfonamide derivatives against VEGFR-2 and various human carbonic anhydrase (hCA) isoforms.

VEGFR-2 Inhibition
Compound IDDerivative ClassVEGFR-2 IC50 (µM)Reference Cell Line(s)
Sorafenib (Standard) Urea0.082-
Compound 11 Piperazinylquinoxaline0.19A549, HepG-2, Caco-2, MDA
Compound 10e Piperazinylquinoxaline0.241A549, HepG-2, Caco-2, MDA
Compound 13a Piperazinylquinoxaline0.258A549, HepG-2, Caco-2, MDA
Compound 8 Nicotinamide0.077HCT-116, HepG2
Compound 15 Thiadiazole0.0787HCT-116, HepG-2, MCF-7
Compound 3a Carbodithioate0.2007HCT-116, HepG-2, MCF-7

Table 1: Comparative IC50 values of selected sulfonamide derivatives against VEGFR-2.[1][2][3]

Carbonic Anhydrase Inhibition
Compound IDhCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
Acetazolamide (AAZ) (Standard) 25012255.7
Compound 15 725.73.36.180.5
Compound 10a -4.8--
Compound 4c 10,000866.78.561.3
Compound 5b 10,00025.415.4110.4
Compound 32 -46--

Table 2: Comparative Ki values of selected sulfonamide derivatives against human carbonic anhydrase isoforms.[4][5][6][7][8]

Experimental Protocols

General Synthesis of a Sulfonamide Derivative

This protocol outlines a general and widely used method for the synthesis of sulfonamides, which involves the reaction of a sulfonyl chloride with an amine.[9]

Materials:

  • Appropriate sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl to remove excess base and amine.

  • Separate the organic layer and wash it with a saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide derivative.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the in vitro inhibitory potency of a compound against VEGFR-2 kinase activity.[10][11][12]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (containing MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • Test sulfonamide derivative dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test sulfonamide derivative in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Include control wells: "no inhibitor" (positive control) and "no enzyme" (background).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control after subtracting the background signal.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the key components and interactions within the VEGFR-2 signaling pathway, which is a critical regulator of angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Permeability Permeability PKC->Permeability Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of sulfonamide derivatives against a target kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of Sulfonamide Derivative C Add Master Mix and Sulfonamide Dilutions to 96-well Plate A->C B Prepare Kinase Reaction Master Mix (Enzyme, Buffer, Substrate, ATP) B->C D Incubate at Controlled Temperature C->D E Add Detection Reagent (e.g., Luminescence-based) D->E F Measure Signal (e.g., Luminescence) E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Comparative Guide to the Applications of 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzenesulfonamide is a versatile organic compound with significant applications in the pharmaceutical industry and emerging potential in materials science and catalysis. Its chemical structure, featuring a sulfonamide functional group and a sterically bulky tert-butyl group, imparts unique properties that are leveraged in various synthetic and functional contexts. This guide provides a comprehensive comparison of its primary applications, supported by experimental data and detailed protocols, to assist researchers and professionals in evaluating its utility and performance against relevant alternatives.

I. Pharmaceutical Intermediate: Synthesis of Bosentan

The most prominent application of this compound is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2] The synthesis of Bosentan typically involves the coupling of this compound with a substituted pyrimidine derivative.

A. Primary Synthetic Route Involving this compound

A common and well-documented route to Bosentan involves the reaction of this compound with 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. This is followed by the displacement of the remaining chlorine atom with ethylene glycol. This pathway is favored for its efficiency and scalability in industrial production.

Reaction Scheme:

Bosentan_Synthesis A This compound C 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl)benzenesulfonamide A->C K2CO3, DMSO 100-105 °C B 4,6-dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine B->C E Bosentan C->E Base (e.g., KOH) Ethylene glycol, ~110 °C D Ethylene glycol D->E Novel_Applications_Workflow A This compound B Synthesis of Derivatives/ Ligands A->B E Metal Complex Synthesis B->E F Fluorophore Synthesis B->F C Catalysis Research D Luminescent Materials Research E->C G Catalytic Activity Testing E->G F->D H Photophysical Characterization F->H I Performance Comparison G->I J Performance Comparison H->J

References

A Comparative Guide to Assessing the Purity of Commercial 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of commercial 4-tert-Butylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals.[1] The guide includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for purity determination and impurity profiling due to its high sensitivity and resolving power.[2] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] The choice between these two methods often depends on the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase.The signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[3]
Information Obtained Retention time, peak area for quantification, impurity profile.[2]Structural confirmation, identification and quantification of impurities, absolute purity determination.[4]
Sensitivity High (typically ppm levels).[3]Moderate (typically ~0.1% and above).[4]
Throughput Higher, with typical run times of 20-30 minutes per sample.[4]Lower, due to longer relaxation delays required for accurate quantification.[4]
Sample Consumption Low (micrograms).[4]Higher (milligrams).[4]
Reference Standard Requires a reference standard of the analyte for quantification.[3]Can determine purity without a reference standard of the analyte by using a certified internal standard.[3]
Destructive Yes.[4]No, the sample can be recovered.[4]

Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the determination of the purity of this compound.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

  • Commercial this compound sample

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For example, a starting condition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

d. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Integrate the peak areas of the main component and any impurities in the sample chromatogram.

  • Calculate the purity of the sample using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

2. Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

a. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

  • Commercial this compound sample

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[5]

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for small molecules).[5]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5][6]

  • Acquisition Time (aq): At least 3 seconds.[5]

d. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz, and manually phase and baseline correct the spectrum.

  • Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of the sample using the following equation:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities in Commercial this compound

The primary synthesis route for this compound involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ammonia.[7] Potential impurities may include:

  • Starting Material: Unreacted 4-tert-butylbenzenesulfonyl chloride.[8]

  • Hydrolysis Product: 4-tert-butylbenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[9]

  • By-products: Formation of di-substituted products or other related substances.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Workflow for Purity Assessment

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_0 Initial Analysis cluster_1 Data Evaluation and Comparison cluster_2 Conclusion Sample Commercial this compound Sample HPLC_Screening HPLC Screening for Impurity Profile Sample->HPLC_Screening qNMR_Analysis qNMR for Absolute Purity and Structural Confirmation Sample->qNMR_Analysis HPLC_Data HPLC Purity (%) and Impurity Profile HPLC_Screening->HPLC_Data qNMR_Data qNMR Purity (% w/w) and Impurity Identification qNMR_Analysis->qNMR_Data Compare Compare HPLC and qNMR Results HPLC_Data->Compare qNMR_Data->Compare Final_Purity Final Purity Assignment Compare->Final_Purity Report Generate Certificate of Analysis Final_Purity->Report

References

A Comparative Guide to Structural Analogs of 4-tert-Butylbenzenesulfonamide and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-tert-Butylbenzenesulfonamide and its structural analogs, with a focus on their physicochemical properties and their activity as carbonic anhydrase inhibitors. The information presented is curated from experimental data to assist in structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Physicochemical and Biological Properties

The following table summarizes key physicochemical and biological data for this compound and a selection of its structural analogs. The primary biological activity highlighted is the inhibition of various human carbonic anhydrase (hCA) isoforms, which are critical targets in the treatment of glaucoma, epilepsy, and certain cancers.[1][2] Inhibition constants (Kᵢ) are provided to quantify the potency of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound C₁₀H₁₅NO₂S213.30[3][4]136-138[4][5]----
Benzenesulfonamide C₆H₇NO₂S157.19->1000027113791
4-Methylbenzenesulfonamide (Tosylamide) C₇H₉NO₂S171.22-79.6---
4-Aminobenzenesulfonamide (Sulfanilamide) C₆H₈N₂O₂S172.21-100,0006,500-5,700
4-Hydroxybenzenesulfonamide C₆H₇NO₃S173.19-----
4-Chlorobenzenesulfonamide C₆H₆ClNO₂S191.64-----
4-Fluorobenzenesulfonamide C₆H₆FNO₂S175.18-----
Acetazolamide (Standard) C₄H₆N₄O₃S₂222.26-25012255.7

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.[8]

Procedure:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol) in a suitable solvent like dichloromethane is prepared in a round-bottom flask and cooled to 0 °C.[8]

  • Concentrated ammonia (100 mmol) is added slowly to the flask.[8]

  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 20 hours.[8]

  • After the reaction is complete, the solvent is removed under reduced pressure.[8]

  • The resulting solid is filtered to yield 4-(tert-butyl)benzenesulfonamide.[8]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compounds is monitored by the change in pH using an indicator dye.[6][9]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Inhibitor stock solutions (typically dissolved in DMSO).

  • Buffer solution (e.g., 20 mM TRIS, pH 8.3).[7]

  • pH indicator solution (e.g., 0.2 mM Phenol Red).[7]

  • CO₂-saturated water.

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the formation of the enzyme-inhibitor complex.[6]

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution within the stopped-flow instrument.[6]

  • Data Acquisition: The change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) is monitored over a short period.[7][9]

  • Data Analysis: The initial rates of the CO₂ hydration reaction are determined from the slopes of the absorbance curves. The inhibition constants (Kᵢ) are then calculated by fitting the data to appropriate enzyme inhibition models.[9]

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The following diagram illustrates the mechanism by which sulfonamides inhibit carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates to the zinc ion (Zn²⁺) in the active site, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. This binding is further stabilized by hydrogen bonds with active site residues.

Caption: Sulfonamide inhibition of carbonic anhydrase.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory activity of a compound against carbonic anhydrase using the stopped-flow method.

G Workflow for Carbonic Anhydrase Inhibition Assay A Prepare Solutions (Enzyme, Inhibitor, Buffer, Indicator, CO₂-saturated water) B Pre-incubate Enzyme and Inhibitor A->B C Rapidly Mix with CO₂ Solution (Stopped-Flow Instrument) B->C D Monitor Absorbance Change of pH Indicator C->D E Calculate Initial Reaction Rates D->E F Determine Inhibition Constant (Kᵢ) E->F

Caption: Stopped-flow assay workflow.

References

A Comparative Guide to Catalysts for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals. The efficient synthesis of these compounds is therefore of paramount importance. This guide provides a comparative overview of modern catalytic systems for sulfonamide synthesis, focusing on metal-based and organocatalytic approaches. Experimental data from selected publications are presented to aid in the selection of a suitable catalytic system for specific research and development needs.

Comparison of Catalytic Performance

The following table summarizes the performance of representative catalysts for the synthesis of N-aryl sulfonamides. It is important to note that the reaction conditions and starting materials vary significantly between these examples, reflecting the different activation strategies employed by each catalytic system. A direct comparison of yields should be considered in the context of the specific substrates and conditions reported.

Catalyst SystemReactantsProductYield (%)Catalyst Loading (mol%)Temp. (°C)Time (h)Solvent
Copper-Catalyzed 4-Methoxyphenylboronic acid, Morpholine, DABSO4-(4-methoxyphenyl)sulfonylmorpholine9510 (Cu(OAc)₂)80181,2-dichloroethane
Palladium-Catalyzed 4-Fluorobromobenzene, N-triisopropylsilyl sulfinylamineN-((4-fluorophenyl)sulfinyl)-2-methylpropan-2-amine8510 (SPhos Pd G3)75181,4-dioxane
Nickel-Catalyzed (Photoredox) 4-Bromobenzonitrile, BenzenesulfonamideN-(4-cyanophenyl)benzenesulfonamide965 (NiCl₂·glyme), 0.5 (Ir photocatalyst)2324DMSO
Organocatalyzed (NHC) Dansyl fluoride, 4-MethoxyanilineN-(4-methoxyphenyl)-5-(dimethylamino)naphthalene-1-sulfonamide9910 (NHC), 10 (HOBt)RT24Toluene

DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct; SPhos Pd G3: (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate; NHC: N-Heterocyclic Carbene; HOBt: 1-Hydroxybenzotriazole; RT: Room Temperature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are summaries of the experimental protocols for the catalyst systems compared above.

Copper-Catalyzed Three-Component Synthesis

This method allows for the direct, single-step synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate.[1]

  • Reaction Setup: To an oven-dried vial is added Cu(OAc)₂ (10 mol%), the aryl boronic acid (1.0 equiv.), and DABSO (0.6 equiv.). The vial is sealed and purged with an inert atmosphere.

  • Reagent Addition: The amine (1.2 equiv.) and 1,2-dichloroethane are added via syringe.

  • Reaction Conditions: The mixture is stirred at 80 °C for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by flash column chromatography to yield the desired sulfonamide.

Palladium-Catalyzed Synthesis from Aryl Halides

This protocol describes the synthesis of sulfinamides from aryl halides, which are precursors to sulfonamides.[2]

  • Reaction Setup: A mixture of the aryl halide (1.0 equiv.), N-triisopropylsilyl sulfinylamine (TIPS-NSO, 1.2 equiv.), and cesium formate (1.5 equiv.) is prepared in a vial.

  • Catalyst Addition: The palladium catalyst (SPhos Pd G3, 10 mol%) and 1,4-dioxane are added.

  • Reaction Conditions: The vial is sealed and the mixture is heated to 75 °C for 18 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed. The organic layer is dried, concentrated, and purified by chromatography.

Photosensitized Nickel-Catalyzed Sulfonamidation

This approach utilizes a dual catalytic system to couple aryl halides with sulfonamides under visible light irradiation.[3]

  • Reaction Setup: In a vial, the aryl halide (1.0 equiv.), sulfonamide (1.5 equiv.), NiCl₂·glyme (5 mol%), Ir(ppy)₂(dtbbpy)PF₆ (0.5 mol%), and a base (e.g., tetramethylguanidine, 1.5 equiv.) are combined in DMSO.

  • Reaction Conditions: The vial is sealed and the mixture is stirred under irradiation with blue LEDs at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Organocatalytic Synthesis using an N-Heterocyclic Carbene (NHC)

This metal-free method employs an N-heterocyclic carbene and an additive to catalyze the reaction between sulfonyl fluorides and amines.

  • Reaction Setup: To a vial containing 4Å molecular sieves are added the sulfonyl fluoride (1.5 equiv.), the amine (1.0 equiv.), the NHC catalyst (10 mol%), and 1-hydroxybenzotriazole (HOBt, 10 mol%).

  • Reagent Addition: Toluene is added as the solvent.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The mixture is directly purified by flash column chromatography on silica gel to afford the sulfonamide product.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate a general experimental workflow and a comparative overview of the catalyst types.

experimental_workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_comparison Comparison start Select Catalysts (Cu, Pd, Ni, Organo) reactants Prepare Common Substrates (e.g., Aryl Halide & Amine) start->reactants setup Reaction Setup: - Catalyst - Reactants - Solvent - Base/Additive reactants->setup conditions Apply Specific Conditions: - Temperature - Time - Atmosphere/Light setup->conditions workup Quench & Work-up conditions->workup purify Purification (Column Chromatography) workup->purify analyze Characterization & Yield Determination purify->analyze compare Compare Performance: - Yield - TON/TOF - Substrate Scope analyze->compare

Caption: A generalized workflow for the comparative study of different catalysts in sulfonamide synthesis.

catalyst_comparison Logical Comparison of Catalyst Types cluster_metal Transition Metal Catalysts cluster_organo Organocatalysts catalyst Catalyst Types for Sulfonamide Synthesis Cu Copper-Based - Often uses boronic acids - Good for three-component reactions - Generally mild conditions catalyst->Cu Pd Palladium-Based - Broad substrate scope (aryl halides) - Well-established (Buchwald-Hartwig type) - Can require specific ligands catalyst->Pd Ni Nickel-Based - Cost-effective alternative to Pd - Can couple challenging substrates - Often requires photoredox or specific ligands catalyst->Ni Organo Metal-Free - Avoids metal contamination - Often mild, ambient conditions - Can have different substrate scope (e.g., sulfonyl fluorides) catalyst->Organo

References

Validating 4-tert-Butylbenzenesulfonamide as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-tert-Butylbenzenesulfonamide with a common alternative, p-toluenesulfonamide, for its application as a pharmaceutical intermediate, particularly in the synthesis of the endothelin receptor antagonist, Bosentan. While direct head-to-head comparative studies in the synthesis of Bosentan are not extensively available in peer-reviewed literature, this guide consolidates available data on the physical and chemical properties of these intermediates, their performance in analogous reactions, and provides detailed experimental protocols to inform your research and development decisions.

Logical Workflow: Synthesis of Bosentan

The following diagram illustrates the key stages in the synthesis of Bosentan, highlighting the crucial step where this compound is incorporated.

G cluster_0 Starting Materials cluster_1 Key Synthesis Step cluster_2 Intermediate cluster_3 Final Steps cluster_4 Final Product A 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine C N-Arylation Reaction A->C B This compound B->C D 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide C->D E Reaction with Ethylene Glycol D->E F Purification E->F G Bosentan F->G

Caption: Workflow for Bosentan synthesis using this compound.

Comparative Analysis of Sulfonamide Intermediates

The selection of a sulfonamide intermediate can impact reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Below is a comparison of this compound and p-Toluenesulfonamide.

PropertyThis compoundp-Toluenesulfonamide
Molecular Formula C₁₀H₁₅NO₂SC₇H₉NO₂S
Molecular Weight 213.3 g/mol 171.22 g/mol
Melting Point 136-138 °C134-137 °C
Purity (Typical) ≥98%≥98%
Price Range $28.00 - $100.00 / kg$19.90 - $82.79 / kg
Key Feature Bulky tert-butyl group may influence solubility and reaction kinetics.Less sterically hindered methyl group.
Potential Advantage The tert-butyl group can enhance lipophilicity, potentially improving the solubility of the intermediate in organic solvents used in subsequent steps.Lower cost and wider availability.
Potential Disadvantage Steric hindrance from the tert-butyl group might slow down reaction rates compared to less bulky analogues.The methyl group is a potential site for metabolism (oxidation), which is a consideration in drug design but less critical for an intermediate that is not part of the final API structure.

Price ranges are indicative and subject to change based on supplier and market conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the final product, Bosentan, using this compound.

This protocol describes a common method for the synthesis of the title intermediate.

Materials:

  • 4-(tert-butyl)benzenesulfonyl chloride

  • Dichloromethane

  • Concentrated ammonia solution

Procedure:

  • A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.[1]

  • Concentrated ammonia (50 mL, 100 mmol, 10 equiv) is added slowly to the flask.[1]

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.[1]

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[1]

  • The resulting slurry is filtered through a Büchner funnel to afford 4-(tert-butyl)benzenesulfonamide as a white solid.[1]

Expected Yield: Approximately 1.60 g (75%).[1]

This protocol details the synthesis of Bosentan from this compound and 4,6-dichloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidine.

Step 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide

Materials:

  • 4-tert-butyl-benzenesulfonamide

  • 4,6-dichloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidine

  • Potassium carbonate

  • Tetrabutylammonium bromide

  • Methyl isobutyl ketone (MIBK)

  • Water

Procedure:

  • To a suspension of potassium carbonate (35g, 0.25 moles) in methyl isobutyl ketone (720 ml) under a nitrogen atmosphere, add 4-tert-butyl-benzenesulfonamide (44g, 0.21 moles), 4,6-dichloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidine (72g, 0.21 moles), and tetrabutylammonium bromide (0.7g).

  • Heat the suspension to reflux and remove the water that forms during the reaction azeotropically.

  • Maintain the reaction at reflux for 5 hours.

  • After the reaction is complete, cool the suspension to 50°C and dilute with 0.2 liters of water.

Step 2: Synthesis of Bosentan

Materials:

  • 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide (from Step 1)

  • Potassium tert-butylate

  • Ethylene glycol

  • Water

Procedure:

  • Add 20g (38 mmoles) of 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide to a solution of 20g (178 mmoles) of potassium tert-butylate in 300 ml of ethylene glycol under a nitrogen atmosphere.

  • Heat the suspension to 110°C and maintain for 24 hours.

  • Once the reaction is complete, cool the solution to 90°C and dilute with 300 ml of water.

  • Cool the solution to 15°C and allow the product to crystallize for 5 hours.

  • Filter the suspension to obtain Bosentan monohydrate.

Expected Purity: >99% (by HPLC).

Conclusion

This compound is a well-established and validated intermediate for the synthesis of Bosentan. Its properties, including high purity and the influence of the tert-butyl group on solubility, make it a suitable choice for this multi-step synthesis. While p-toluenesulfonamide presents a potentially more cost-effective alternative, the impact of substituting the tert-butyl group with a methyl group on the reaction kinetics, yield, and impurity profile in the specific context of Bosentan synthesis would require further experimental validation. The provided protocols offer a solid foundation for researchers to work with this compound in their drug development endeavors.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential safety and logistical information for the proper disposal of 4-tert-Butylbenzenesulfonamide.

This compound is a chemical that may be harmful if swallowed, can cause skin irritation or severe burns and eye damage, and may lead to respiratory irritation[1][2]. Due to its corrosive and irritant properties, it must be managed as hazardous waste[1]. Adherence to the guidelines established by the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) programs is mandatory[3][4].

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection. Handle the chemical in a well-ventilated area to avoid inhalation of dust or vapors[2][5].

Disposal Plan: Step-by-Step Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. Do not attempt to dispose of this chemical in the regular trash or down the drain[2][3][6].

1. Waste Collection and Storage:

  • Container: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent paper) in a designated, compatible, and leak-proof container[3][7][8]. Ensure the container is kept securely closed except when adding waste[7][8].

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound" (do not use abbreviations)[3].

    • The quantity of waste.

    • The date of waste generation[3].

    • The words "Hazardous Waste"[3].

    • Appropriate hazard pictograms (e.g., corrosive, irritant)[3].

  • Segregation: Store the hazardous waste container in a designated and secure area, segregated from incompatible materials[7][8].

2. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[3][9].

  • Complete any required hazardous waste disposal forms as instructed by your EHS department[3].

3. Disposal of Empty Containers:

  • An empty container that held this compound must be managed carefully.

  • Triple-rinse the container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste[7][8][9].

  • After thorough rinsing and air-drying, deface or remove the original label from the container[8].

  • Once clean and properly prepared, the empty container may be disposed of in the regular trash or recycled according to your institution's policies[7][9].

Quantitative Data Summary

ParameterGuidelineCitation
Sink Disposal Generally not permitted for hazardous chemicals. Requires written permission from EHS and is typically for small quantities of dilute acids and bases with a pH between 5.5 and 10.5.[6][9]
Trash Disposal Not permitted for hazardous chemicals. To be disposed of in regular trash, a chemical must be non-radioactive, not a biological hazard, and not flammable, reactive, corrosive, or toxic.[6]
Container Rinsate The first rinse of a container that held a hazardous chemical must be collected and treated as hazardous waste.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.

start Start: Have this compound for Disposal is_product Is it unused product or contaminated waste? start->is_product collect_waste Collect in a labeled hazardous waste container. is_product->collect_waste Yes is_container Is it an empty container? is_product->is_container No contact_ehs Contact EHS for professional disposal. collect_waste->contact_ehs end End contact_ehs->end triple_rinse Triple-rinse the container. is_container->triple_rinse Yes collect_rinsate Collect first rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of empty container in regular trash. deface_label->dispose_container dispose_container->end

References

Essential Safety and Logistics for Handling 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-tert-Butylbenzenesulfonamide, including operational and disposal plans.

Hazard Identification and Classification

This compound is classified as an irritant and may cause respiratory irritation.[1] It is essential to understand its potential hazards to implement appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Hazard Summary for this compound

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Note: The classification may vary between suppliers. This table represents an aggregation of available data.[2]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]Protects against dust particles and splashes.
Skin Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[3][4][5] A lab coat or impervious clothing should be worn.[1]Prevents skin contact, which can cause irritation or burns.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]Minimizes the inhalation of dust particles, which can cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. The use of a chemical fume hood is recommended.

  • Verify that an eyewash station and safety shower are readily accessible.[6]

  • Keep the container tightly closed when not in use.[1]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid the formation and inhalation of dust.[1]

  • Use appropriate tools to handle the solid material to prevent generating dust.

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed to prevent moisture absorption as the material may be hygroscopic.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep or scoop up the spilled material without creating dust.[1]

  • Place the collected material into a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Method:

  • Disposal should be carried out by a licensed professional waste disposal service.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains.[1]

3. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Handle Chemical prep_workspace->handle_weigh handle_store Store in Sealed Container handle_weigh->handle_store disp_collect Collect Waste in Labeled Container handle_weigh->disp_collect spill_evacuate Evacuate Area handle_weigh->spill_evacuate If Spill Occurs disp_contact Contact Licensed Disposal Service disp_collect->disp_contact disp_incinerate Incineration disp_contact->disp_incinerate spill_contain Contain Spill (No Dust) spill_evacuate->spill_contain spill_collect Collect for Disposal spill_contain->spill_collect spill_collect->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-tert-Butylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.